molecular formula C29H50N4O8S B15542642 TCO-PEG4-biotin

TCO-PEG4-biotin

カタログ番号: B15542642
分子量: 614.8 g/mol
InChIキー: OADGBCNDNVFPDA-MSCWDKBPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TCO-PEG4-biotin is a useful research compound. Its molecular formula is C29H50N4O8S and its molecular weight is 614.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADGBCNDNVFPDA-MSCWDKBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of TCO-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-biotin is a heterobifunctional chemical probe that has emerged as a valuable tool in chemical biology, drug development, and diagnostics. It incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) molecule. This unique combination of moieties allows for powerful applications in bioorthogonal chemistry, particularly in the realm of protein labeling, cellular imaging, and affinity capture.

The TCO group is a highly reactive strained alkene that participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. The PEG4 spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule, reduces steric hindrance, and minimizes non-specific binding. The biotin moiety provides a high-affinity handle for detection and purification via its strong and specific interaction with avidin (B1170675) and streptavidin proteins.

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, along with detailed experimental protocols for its application and analysis.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for understanding its handling, storage, and behavior in various experimental settings.

PropertyValueSource(s)
Chemical Name [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamatePubChem
Molecular Formula C₂₉H₅₀N₄O₈SBroadPharm
Molecular Weight 614.8 g/mol BroadPharm
CAS Number 2183440-30-2BroadPharm
Appearance White to off-white solidGeneral Supplier Information
Purity Typically ≥95%BroadPharm
Solubility Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG4 spacer enhances solubility in aqueous solutions.BroadPharm
Storage Store at -20°C, protected from light and moisture. Long-term storage is not recommended due to potential isomerization.BroadPharm, Technical Support Center: TCO-PEG3-TCO Stability and Application

Stability

The stability of the trans-cyclooctene (TCO) moiety is a critical factor for the successful application of this compound. The strained double bond of the TCO ring is susceptible to isomerization to the more thermodynamically stable and less reactive cis-cyclooctene (CCO) isomer. This isomerization renders the molecule inactive towards tetrazine ligation.

pH Stability

The TCO group is generally stable in aqueous buffered media at or near neutral pH (pH 6-8) for extended periods, especially when stored at low temperatures (4°C).[1] However, stability can be compromised at extreme pH values.

Thermal Stability
Chemical Compatibility

Certain chemical species can promote the isomerization of TCO to CCO. It is particularly sensitive to:

  • Thiols: Reagents containing thiol groups, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can facilitate the isomerization of TCO.[1] This is a critical consideration when working with proteins that require reducing agents to maintain their activity.

  • Metals: The presence of certain transition metals can also catalyze the isomerization of the TCO ring.

Due to this inherent instability, it is recommended to use freshly prepared solutions of this compound for optimal performance. Long-term storage of TCO-containing compounds is generally not advised.[3]

Reactivity with Tetrazines

The cornerstone of this compound's utility is its rapid and specific reaction with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptionally fast kinetics, often referred to as "ultrafast."

The reaction proceeds without the need for a catalyst and forms a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas. The rate of the reaction is typically described by a second-order rate constant (k₂), which can vary depending on the specific structures of the TCO and tetrazine derivatives.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsSource(s)
3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol:WaterTetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes
General Methyl-substituted Tetrazines~1000Aqueous bufferApplication Notes and Protocols for TCO-Tetrazine Ligation
General Hydrogen-substituted Tetrazinesup to 30,000Aqueous bufferApplication Notes and Protocols for TCO-Tetrazine Ligation
General TCO-Tetrazine Reactions>800GeneralTCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility
Highly Strained TCO Derivativesup to 1 x 10⁶Aqueous bufferExploring the Versatility of Click Chemistry TCO Products: Application

The reaction is highly efficient even at low micromolar concentrations, making it ideal for labeling low-abundance biomolecules in complex biological samples. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]

Experimental Protocols

This section provides detailed methodologies for common applications and analytical procedures involving this compound.

Protocol for Protein Biotinylation via TCO-Tetrazine Ligation

This protocol describes a two-step process for biotinylating a protein of interest: first, functionalization of the protein with a tetrazine moiety, followed by reaction with this compound.

Materials:

  • Protein of interest

  • Tetrazine-NHS ester (or other amine-reactive tetrazine derivative)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.

  • Tetrazine Functionalization of the Protein:

    • Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column, exchanging the protein into fresh Reaction Buffer.

  • Biotinylation with this compound:

    • Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the tetrazine-functionalized protein.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color.

    • (Optional) Quench any unreacted this compound by adding a small molecule tetrazine.

  • Purification:

    • Remove the excess, unreacted this compound and other reaction components by size-exclusion chromatography or using a spin desalting column.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Workflow for Protein Biotinylation
Protocol for Cell Surface Labeling

This protocol outlines a two-step labeling strategy for cell surface glycans, involving metabolic incorporation of a tetrazine-modified sugar followed by reaction with this compound.

Materials:

  • Cells of interest

  • Tetrazine-modified sugar (e.g., Ac₄ManNTz)

  • This compound

  • Cell culture medium

  • PBS (phosphate-buffered saline), pH 7.4

  • Streptavidin-conjugated fluorophore

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 µM Ac₄ManNTz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation onto cell surface glycans.

  • Biotinylation:

    • Wash the cells three times with ice-cold PBS to remove unincorporated tetrazine-sugar.

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce internalization of the label.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

G Culture_Cells Culture Cells Metabolic_Labeling Incubate with Tetrazine-Sugar (24-48h) Culture_Cells->Metabolic_Labeling Wash_Cells_1 Wash Cells (PBS) Metabolic_Labeling->Wash_Cells_1 Biotinylation Incubate with This compound (30-60min) Wash_Cells_1->Biotinylation Wash_Cells_2 Wash Cells (PBS) Biotinylation->Wash_Cells_2 Detection Incubate with Streptavidin-Fluorophore (15-30min) Wash_Cells_2->Detection Wash_Cells_3 Wash Cells (PBS) Detection->Wash_Cells_3 Analysis Flow Cytometry/ Microscopy Wash_Cells_3->Analysis

Cell Surface Labeling Workflow
Analytical Methods for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and monitoring its degradation. A reverse-phase HPLC method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

Detection:

  • UV detection at a wavelength where the components have absorbance (e.g., 214 nm for the amide bonds and 254 nm if there are aromatic impurities).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or the initial mobile phase composition) to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample onto the HPLC system. The purity can be determined by integrating the peak area of the main compound and any impurity peaks. The formation of the CCO isomer may be observed as a separate, closely eluting peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to not only assess purity but also to identify potential degradation products by their mass-to-charge ratio (m/z).

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • The same LC method as described for HPLC analysis can generally be used, but with a volatile buffer system if TFA is not compatible with the MS system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).

MS Detection:

  • Operate the mass spectrometer in positive ion mode.

  • Scan a mass range that includes the expected molecular weight of this compound ([M+H]⁺ ≈ 615.8) and potential degradation products. The CCO isomer will have the same mass. Other degradation products may result from hydrolysis of the carbamate (B1207046) or amide bonds.

Data Analysis:

  • Extract ion chromatograms for the expected m/z of this compound and any other observed masses to identify and quantify degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method to monitor the isomerization of the trans-cyclooctene to the cis-cyclooctene. The olefinic protons of the trans and cis isomers have distinct chemical shifts in the ¹H NMR spectrum.

Procedure:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire a ¹H NMR spectrum. The olefinic protons of the trans-isomer typically appear around 5.5-5.6 ppm.

  • To study stability, the sample can be incubated under specific conditions (e.g., elevated temperature or in the presence of a thiol) and ¹H NMR spectra can be acquired at different time points.

  • The appearance of new signals corresponding to the olefinic protons of the cis-isomer (typically at a slightly different chemical shift) and the decrease in the integration of the trans-isomer signals can be used to quantify the rate of isomerization.[2]

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound can be utilized as a versatile linker in the modular synthesis of PROTACs, particularly in "in-cell click-formed" or "split" PROTAC strategies.

In this approach, one part of the PROTAC (e.g., the E3 ligase ligand) is functionalized with a tetrazine, and the other part (the target protein ligand) is functionalized with a TCO group. When both components are introduced to cells, they react via click chemistry to form the active PROTAC molecule in situ. The biotin moiety on the this compound linker can be used for subsequent detection, purification, or pull-down of the PROTAC-target-E3 ligase ternary complex.

G cluster_0 PROTAC Precursors cluster_1 In Situ Assembly cluster_2 Ternary Complex Formation & Degradation E3_Ligand E3 Ligase Ligand (Tetrazine-functionalized) PROTAC Active PROTAC E3_Ligand->PROTAC iEDDA Click Reaction Target_Ligand Target Protein Ligand (TCO-functionalized) Target_Ligand->PROTAC Ternary_Complex E3 Ligase-PROTAC-Target Ternary Complex PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

PROTAC Assembly and Action Workflow

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in bioconjugation, cell biology, and drug discovery. Its key strengths lie in the rapid and bioorthogonal reactivity of the TCO group with tetrazines, the solubility-enhancing and sterically-hindering properties of the PEG4 spacer, and the high-affinity biotin handle for detection and purification. A thorough understanding of its chemical properties, particularly its stability limitations, is crucial for its effective use. The experimental protocols provided in this guide offer a starting point for researchers to harness the full potential of this valuable reagent in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of TCO-PEG4-Biotin in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of TCO-PEG4-biotin in the context of click chemistry, focusing on its primary and most efficient reaction pathway. It is designed to offer a deep understanding of the underlying chemistry, present quantitative kinetic data, and provide detailed experimental protocols for its application in bioconjugation.

Core Principles: this compound and Its Primary Role in Bioorthogonal Chemistry

This compound is a trifunctional molecule comprising:

  • A trans-cyclooctene (TCO) moiety: A strained alkene that serves as the reactive handle for click chemistry.

  • A polyethylene glycol (PEG4) linker : A hydrophilic spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.

  • A biotin molecule: A high-affinity ligand for streptavidin and avidin, widely used for detection, purification, and labeling.

While the term "click chemistry" encompasses a range of reactions, and the user's query mentioned strain-promoted alkyne-azide cycloaddition (SPAAC), it is crucial to clarify that the principal and most powerful application of this compound is in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2] This reaction is exceptionally fast, highly selective, and proceeds without the need for a catalyst, making it ideal for biological applications.[3]

The TCO moiety can participate in a [3+2] cycloaddition with azides, a form of SPAAC. However, the reaction kinetics are significantly slower than the IEDDA reaction with tetrazines.[4] For applications requiring high efficiency, rapid conjugation, and low reactant concentrations, the TCO-tetrazine ligation is the superior and predominantly utilized pathway.[3]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reaction between this compound and a tetrazine-functionalized molecule is a [4+2] cycloaddition. In this "inverse-electron-demand" scenario, the electron-deficient tetrazine (the diene) reacts rapidly with the electron-rich, strained TCO (the dienophile). The reaction proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to irreversibly release dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[1] This entire process is bioorthogonal, meaning it does not interfere with native biological functional groups.

Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.

Quantitative Data: A Kinetic Comparison of TCO Reactions

The superiority of the TCO-tetrazine ligation is evident in its reaction kinetics. The second-order rate constant (k₂) for the IEDDA reaction is several orders of magnitude higher than that of the TCO-azide SPAAC reaction. This allows for efficient labeling at significantly lower concentrations and in shorter timeframes.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA TCO + Tetrazine800 - 30,000+[3]Extremely fast, catalyst-free, bioorthogonal, forms stable dihydropyridazine.
SPAAC TCO + Azide~0.0064 - 0.06[4]Significantly slower, catalyst-free, can have unstable intermediates.
SPAAC (Typical) Cyclooctyne (e.g., DBCO) + Azide~1[3]Faster than TCO-azide but much slower than TCO-tetrazine.
CuAAC Terminal Alkyne + Azide10 - 100[3]Requires cytotoxic copper catalyst, limiting in vivo use.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

4.1. Biotinylation of a Tetrazine-Functionalized Protein

This protocol describes the biotinylation of a purified protein (e.g., an antibody) that has been pre-functionalized with a tetrazine moiety.

  • Materials:

    • Tetrazine-functionalized protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4).

    • This compound (stock solution in DMSO, e.g., 10 mM).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for purification.

  • Methodology:

    • Protein Preparation: Ensure the tetrazine-functionalized protein is in a suitable reaction buffer at the desired concentration.

    • Reagent Preparation: Allow the this compound stock solution to warm to room temperature before use.

    • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C with gentle mixing. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction's progress.[5]

    • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

    • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -80°C for long-term storage.

4.2. Labeling of Cell Surface Proteins

This protocol outlines the labeling of live cells that have been metabolically engineered to express a tetrazine-containing unnatural amino acid on their surface proteins.

  • Materials:

    • Cells expressing tetrazine-modified surface proteins.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • This compound (stock solution in DMSO).

    • Quenching solution (optional): A small molecule containing a tetrazine moiety to quench excess this compound.

    • Streptavidin-conjugated fluorophore for detection.

  • Methodology:

    • Cell Preparation: Culture cells to the desired confluency.

    • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

    • Labeling Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10-50 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C or 4°C to minimize internalization.[6]

    • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

    • Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the biotinylation of a tetrazine-modified antibody using this compound.

experimental_workflow start Start: Tetrazine-modified Antibody in PBS add_tco Add this compound (1.5-5x molar excess) start->add_tco incubate Incubate 30-60 min at RT add_tco->incubate purify Purify via Desalting Column to remove excess TCO-reagent incubate->purify product Biotinylated Antibody Ready for use purify->product analysis Analysis / Downstream Application (e.g., ELISA, Western Blot, Imaging) product->analysis

Caption: Workflow for Antibody Biotinylation with this compound.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its utility in click chemistry is maximized through the inverse-electron-demand Diels-Alder reaction with tetrazines, a pathway characterized by exceptional speed, specificity, and biocompatibility.[1] Understanding this primary mechanism of action allows for the rational design of experiments in bioconjugation, cell labeling, and pre-targeted imaging, ultimately advancing research and therapeutic development.

References

Navigating the Aqueous Environment: A Technical Guide to TCO-PEG4-Biotin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-biotin is a crucial reagent in the field of bioconjugation, enabling the precise labeling and detection of biomolecules through "click chemistry." Its utility is fundamentally linked to its solubility in aqueous buffers, a critical factor for successful and reproducible experimental outcomes. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering both qualitative and comparative quantitative data, alongside a detailed experimental protocol for determining its aqueous solubility. Understanding these parameters is essential for optimizing reaction conditions, ensuring reagent stability, and preventing the formation of aggregates that can impede downstream applications.

The structure of this compound incorporates a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal reactions, a biotin (B1667282) tag for high-affinity binding to streptavidin, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This PEG4 linker is specifically designed to enhance the water solubility of the molecule, a feature of significant importance for its application in biological systems.[1][2]

Core Concepts: Solubility and Aggregation

The solubility of a reagent like this compound in a given buffer is defined as the maximum concentration that can be achieved without the formation of a precipitate. For many organic molecules, direct dissolution in aqueous buffers can be challenging. A common strategy, and one recommended for this compound, is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into the desired aqueous buffer.[3]

Aggregation, the self-association of molecules to form larger complexes, is a related concern. The PEG4 spacer in this compound is intended to mitigate this by increasing the hydrophilicity of the molecule.[4] For similar PEGylated biotin reagents, this has been shown to reduce the aggregation of labeled proteins, such as antibodies, when stored in solution.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in aqueous buffers is not widely published in peer-reviewed literature, information from suppliers and data for structurally similar compounds provide valuable insights. The following table summarizes the available solubility information for this compound and a related compound, DBCO-PEG4-biotin, which also features a PEG4 spacer and is used in similar applications.

CompoundSolvent/BufferSolubility/Maximum ConcentrationSource(s)
This compound DMSO (Dimethyl Sulfoxide)Soluble[1]
DCM (Dichloromethane)Soluble[1]
DMF (Dimethylformamide)Soluble[1]
Aqueous BuffersThe hydrophilic PEG spacer improves water solubility.[1]
DBCO-PEG4-biotin WaterSoluble[5]
DMSO (Dimethyl Sulfoxide)100 mM (74.99 mg/mL)[6]
Ethanol100 mM (74.99 mg/mL)

Note: The qualitative term "Soluble" indicates that the compound dissolves in the specified solvent, but the maximum concentration is not provided. The improved water solubility for this compound is a design feature attributed to the PEG4 spacer.

Experimental Protocol: Determining Aqueous Solubility of this compound

The following protocol outlines a general method for determining the kinetic aqueous solubility of this compound, adapted from standard practices for small molecules. This method involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer to determine the concentration at which precipitation occurs.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance or nephelometry

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. (Molecular Weight of this compound is approximately 614.8 g/mol ).

  • Serial Dilution in Aqueous Buffer:

    • Add 198 µL of PBS (pH 7.4) to multiple wells of a 96-well plate.

    • Add 2 µL of the 10 mM this compound DMSO stock solution to the first well and mix thoroughly. This results in a starting concentration of 100 µM with 1% DMSO.

    • Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second well (containing 100 µL of PBS), mixing, and repeating this process for subsequent wells.

  • Equilibration and Observation:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.

    • Visually inspect the wells for any signs of precipitation.

    • For a more quantitative assessment, measure the turbidity of each well using a microplate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in signal compared to a buffer-only control indicates precipitation.

  • Determination of Solubility Limit:

    • The highest concentration that does not show evidence of precipitation is considered the kinetic aqueous solubility under these conditions.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound for a bioconjugation experiment.

G Workflow for this compound Solution Preparation and Use cluster_prep Reagent Preparation cluster_solubility Solubility Check & Dilution cluster_action Experimental Action start Start: Obtain this compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock dilute_aq Dilute DMSO Stock into Aqueous Buffer (e.g., PBS) prep_stock->dilute_aq check_precipitate Visually Inspect for Precipitation dilute_aq->check_precipitate proceed Proceed with Bioconjugation Reaction check_precipitate->proceed No Precipitate troubleshoot Troubleshoot: Lower Concentration or Increase DMSO % (if tolerated by system) check_precipitate->troubleshoot Precipitate Observed troubleshoot->dilute_aq Adjusted Conditions

This compound Solubility Workflow

Factors Influencing Solubility

Several factors can influence the apparent solubility of this compound in aqueous buffers:

  • pH: The pH of the buffer can affect the charge state of a molecule, which in turn can impact its solubility. For this compound, which does not have readily ionizable groups in the typical biological pH range, this effect is likely minimal.

  • Temperature: Solubility can be temperature-dependent. Most bioconjugation reactions are performed at room temperature or 37°C.

  • Buffer Composition: The presence of salts and other additives in the buffer can influence solubility.

  • Co-solvents: As demonstrated in the protocol, the presence of a small percentage of an organic co-solvent like DMSO can significantly increase the aqueous solubility of a compound.[7] However, the concentration of the co-solvent should be kept to a minimum to avoid potential adverse effects on the biological components of the reaction.

Conclusion

References

The Kinetics of TCO-PEG4-Biotin and Tetrazine Ligation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Core Principles, Quantitative Data, and Experimental Protocols of the TCO-PEG4-Biotin and Tetrazine Bioorthogonal Reaction.

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity.[1][2] This technical guide focuses on the kinetics of a particularly useful variant: the reaction of this compound with various tetrazines. The inclusion of a polyethylene (B3416737) glycol (PEG4) linker enhances aqueous solubility and reduces steric hindrance, while the biotin (B1667282) moiety allows for straightforward purification and detection.[3][4] This combination makes this compound a powerful tool in drug development, molecular imaging, and diagnostics.[2][]

Core Principles of the TCO-Tetrazine Reaction

The reaction proceeds via a [4+2] cycloaddition mechanism, where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile). This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[3][6] The reaction is notable for its biocompatibility, proceeding efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[2][3]

Several factors critically influence the kinetics of this ligation:

  • Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine using electron-withdrawing substituents and increasing the electron density of the TCO with electron-donating groups.[7][8][9]

  • Sterics: Less sterically hindered tetrazines and TCOs exhibit faster reaction rates.[7][8] The PEG4 linker in this compound helps to mitigate steric hindrance.[7]

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[7][9]

  • Solvent: While the reaction is robust in a wide range of organic and aqueous solvents, the specific solvent can influence the reaction rate.[7]

Quantitative Kinetic Data

The second-order rate constant (k₂) is a key metric for quantifying the speed of a bioorthogonal reaction. The TCO-tetrazine ligation boasts some of the highest k₂ values, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[7] The following table summarizes representative second-order rate constants for various tetrazine derivatives reacting with TCOs, providing a basis for comparison.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Hydrogen substituted tetrazinesTCOup to 30,000Aqueous Media
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6Methanol
Asymmetric tetrazine (pyrimidin-2-yl)BCN8.5 x 10⁻³Not Specified
Diaryl tetrazinesTCO200 - 2000PBS, 37°C
Hydrogen substituted tetrazinesTCO~30,000PBS, 37°C
MeEVETCO-PEG₄2750DPBS, 37°C
MeDHPTCO-PEG₄1820DPBS, 37°C
DHP₂TCO-PEG₄6450DPBS, 37°C
Me2PyrTCO-PEG₄5120DPBS, 37°C

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[7][10][11][12]

Experimental Protocols

Accurate determination of kinetic parameters is crucial for the successful application of the TCO-tetrazine ligation. Below are detailed protocols for monitoring the reaction kinetics using UV-Vis spectroscopy and LC-MS.

Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method is based on the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[6][7]

Materials:

  • This compound

  • Tetrazine derivative

  • Suitable solvent (e.g., DMSO or DMF for stock solutions)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvette

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the tetrazine derivative in a suitable organic solvent like DMSO or DMF.

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix rapidly. For very fast reactions, a stopped-flow spectrophotometer is recommended.[13][14]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in significant excess).[7]

Protocol 2: Analysis of Reaction Kinetics by LC-MS

This method provides a more direct measurement of the consumption of reactants and the formation of the product.[7]

Materials:

  • This compound

  • Tetrazine derivative

  • Reaction buffer

  • Quenching solution (e.g., a scavenger for one of the reactants or a solvent that stops the reaction)

  • LC-MS system

Procedure:

  • Reaction Setup: In a vial at a controlled temperature, combine known concentrations of the this compound and the tetrazine derivative in the reaction buffer.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by rapid dilution with a suitable solvent or by adding a scavenger.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.

  • Calculate Reaction Rate: Plot the concentration of reactants versus time and fit the data to the appropriate rate law to determine the second-order rate constant.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the reaction mechanism and a general experimental workflow.

IEDDA_Mechanism Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism Reactants This compound + Tetrazine TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState IEDDA Intermediate Unstable Intermediate TransitionState->Intermediate Products Stable Dihydropyridazine Product + N2 Gas Intermediate->Products Retro-Diels-Alder (N2 release)

Caption: The IEDDA reaction mechanism between TCO and tetrazine.

Kinetic_Analysis_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepStocks Prepare Stock Solutions (this compound & Tetrazine) DetermineEpsilon Determine Molar Extinction Coefficient of Tetrazine PrepStocks->DetermineEpsilon InitiateReaction Initiate Reaction in Controlled Environment DetermineEpsilon->InitiateReaction Monitor Monitor Reaction Progress (UV-Vis or LC-MS) InitiateReaction->Monitor CollectData Collect Time-Course Data Monitor->CollectData FitData Fit Data to Rate Equation CollectData->FitData CalculateK2 Calculate Second-Order Rate Constant (k₂) FitData->CalculateK2

Caption: A generalized workflow for kinetic analysis of the TCO-tetrazine reaction.

Troubleshooting and Optimization

Slow or incomplete reactions can be a challenge. Here are some common issues and potential solutions:

  • Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.[7] It is advisable to use freshly prepared solutions and store reagents under appropriate conditions (desiccated, protected from light).

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can impede the reaction. The inherent PEG4 spacer in this compound helps to alleviate this, but further optimization of linker length or attachment site may be necessary.[7]

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[7]

  • Inaccurate Quantification of Reactants: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of stock solutions before setting up the reaction.[7]

  • Precipitation: The PEG4 linker enhances the aqueous solubility of this compound.[3] However, if solubility issues arise with the tetrazine-labeled component, adding a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be beneficial, provided it is compatible with the experimental system.[7]

By understanding the core principles, having access to quantitative kinetic data, and following robust experimental protocols, researchers can effectively leverage the power of the this compound and tetrazine ligation for a wide range of applications in drug development and beyond.

References

The TCO-Tetrazine Ligation: A Technical Guide to Bioorthogonal Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, and at the forefront of this revolution lies the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This technical guide provides an in-depth exploration of the core advantages of the TCO-tetrazine ligation, offering a comprehensive resource for its application in diverse research and development endeavors, from fundamental cell biology to cutting-edge therapeutic design. Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and its catalyst-free nature, set it apart from other prominent click reactions.[1]

Core Advantages of the TCO-Tetrazine Bioorthogonal Reaction

The TCO-tetrazine reaction has emerged as a superior conjugation strategy due to a unique combination of features that make it exceptionally well-suited for applications in complex biological environments, including live-cell imaging, drug delivery, and in vivo studies.[1][2]

Unparalleled Reaction Kinetics: The most striking advantage of the TCO-tetrazine ligation is its extraordinary speed.[2][3] With second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, it is the fastest bioorthogonal reaction reported to date.[1][4][5] This rapid kinetics allows for efficient conjugation at low, nanomolar to micromolar concentrations, which is crucial for minimizing reagent usage and reducing potential cytotoxicity in sensitive biological systems.[2][6]

Exceptional Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, room temperature) without the need for cytotoxic catalysts, such as the copper required for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This catalyst-free nature preserves cell viability and the integrity of biological systems, making it the premier choice for live-cell and in vivo applications.[1][2]

High Specificity and Bioorthogonality: The TCO and tetrazine moieties are highly specific for each other and do not interact with naturally occurring functional groups found within biological systems, such as amines and thiols.[1][3] This high degree of bioorthogonality ensures that the ligation occurs exclusively between the intended reaction partners, resulting in clean and specific labeling with minimal off-target effects.[1]

Formation of a Stable Conjugate: The IEDDA reaction between TCO and tetrazine forms a stable dihydropyridazine (B8628806) bond, ensuring that the resulting conjugate remains intact under physiological conditions.[2][3] The reaction is irreversible due to the rapid elimination of dinitrogen (N₂) gas, which is the only byproduct of the reaction.[3][6]

Versatility in Applications: The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in a variety of applications, including:

  • Live-Cell Imaging: Enabling the precise labeling of biomolecules on the surface or interior of living cells.[7][8]

  • Antibody-Drug Conjugates (ADCs): Facilitating the site-specific conjugation of potent cytotoxic drugs to antibodies for targeted cancer therapy.[2][9]

  • Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified targeting vector (e.g., an antibody) is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent.[4][10] This strategy enhances tumor-to-background ratios and minimizes radiation damage to healthy tissues.[4]

  • Click-to-Release Chemistry: Designing systems where the TCO-tetrazine reaction triggers the release of a therapeutic agent or a signaling molecule.[4][11][12]

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are quantitatively demonstrated by its second-order rate constants. The following tables summarize key quantitative data for the TCO-tetrazine reaction and compare it with other common bioorthogonal reactions.

Table 1: Comparison of Key Bioorthogonal Reactions

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1][2]Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1][3]Requires copper(I) catalystAqueous media, room temperature
Primary Applications In vivo imaging, ADCs, live-cell labeling[2]Bioconjugation in vitroLive-cell labeling

Table 2: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Source
GeneralGeneral> 800[13]
TCOATTO-tetrazinesup to 1000[13]
TCOMethyl-substituted tetrazines~1000[13]
TCOHydrogen-substituted tetrazinesup to 30,000[13]
TCODipyridal tetrazine2000 (±400)[13]
s-TCO3,6-dipyridyl-s-tetrazine(3,300 ± 40) × 10³[4]
d-TCO3,6-dipyridyl-s-tetrazine366,000 (±15,000)[14][15]
a-TCO (diol-derivatized)3,6-dipyridyl-s-tetrazine(150 ± 8) × 10³[4]

Reaction Mechanism and Workflow

The TCO-tetrazine ligation proceeds through a well-defined mechanism, which is the basis for its reliability and efficiency.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition (IEDDA) TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate rate-determining Retro_DA Retro-Diels-Alder (N₂ Elimination) Intermediate->Retro_DA Dihydropyridazine Stable Dihydropyridazine Adduct Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Caption: Mechanism of the TCO-tetrazine bioorthogonal reaction.

A common application of this reaction is in pretargeted imaging, where the workflow involves distinct steps to achieve high-contrast images.

Pretargeted_Imaging_Workflow Pretargeted Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Ab Administer TCO-modified Antibody (Ab-TCO) Accumulation Ab-TCO accumulates at the target site (e.g., tumor) Inject_Ab->Accumulation Clearance1 Unbound Ab-TCO clears from circulation Accumulation->Clearance1 Inject_Tz Administer Tetrazine-labeled imaging probe (Tz-Probe) Clearance1->Inject_Tz Time Delay Reaction Tz-Probe rapidly reacts with Ab-TCO at the target site Inject_Tz->Reaction Clearance2 Unbound Tz-Probe clears rapidly from circulation Reaction->Clearance2 Imaging Image the target site with high contrast (e.g., PET/SPECT) Reaction->Imaging

Caption: A typical workflow for pretargeted in vivo imaging.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving TCO-tetrazine ligation. Researchers should optimize these protocols based on their specific biomolecules and reagents.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[16]

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5). Amine-free buffers are required (e.g., avoid Tris or glycine).[13]

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF[13]

  • 1 M Sodium Bicarbonate (NaHCO₃)[3]

  • Spin desalting columns[13]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines, perform a buffer exchange into PBS using a spin desalting column.[13]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[13]

  • Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3][13]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][13] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Conjugation of Two Proteins

This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-modified protein (prepared using a similar NHS ester chemistry with a tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-modified protein and the tetrazine-modified protein in the reaction buffer.

  • Conjugation Reaction: Mix the TCO-protein and the tetrazine-protein in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle rotation.[13] The reaction can also be performed at 4°C, which may require a longer incubation time.[13]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm using a spectrophotometer.[3][13]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]

  • Storage: Store the final conjugate at 4°C.[13]

Conclusion

The TCO-tetrazine bioorthogonal reaction stands out as a premier tool for researchers, scientists, and drug development professionals. Its combination of exceptionally fast kinetics, catalyst-free biocompatibility, and high specificity provides a robust and versatile platform for a wide range of applications.[1][2] The ability to perform clean and efficient conjugations at low concentrations in complex biological environments has solidified its position as an indispensable strategy in chemical biology, molecular imaging, and the development of targeted therapeutics.[1][6] As research continues to push the boundaries of what is possible within living systems, the TCO-tetrazine ligation is poised to remain a key enabling technology for future innovations.

References

TCO-PEG4-Biotin Spacer Arm: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the functionality, benefits, and applications of the TCO-PEG4-biotin linker in modern bioconjugation, bioorthogonal chemistry, and targeted therapeutics.

The this compound spacer arm is a heterobifunctional linker that has emerged as a powerful tool in chemical biology, drug development, and diagnostics.[1] Its unique tripartite structure, consisting of a Trans-Cyclooctene (TCO) group, a tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) molecule, offers a versatile platform for the precise and efficient conjugation of biomolecules. This guide provides a detailed overview of the core functions of each component, quantitative data on its performance, comprehensive experimental protocols, and visualizations of its application in complex biological systems.

Core Components and Their Functions

The remarkable utility of the this compound linker stems from the distinct and synergistic functions of its three key components:

  • Trans-Cyclooctene (TCO) Group: The TCO moiety is a strained alkene that serves as the reactive handle for bioorthogonal "click chemistry".[1][2] Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) derivative.[1][3] This reaction is exceptionally fast, highly specific, and proceeds under biocompatible conditions (aqueous environment, neutral pH, and physiological temperature) without the need for a cytotoxic copper catalyst.[3][4]

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a short, hydrophilic chain of four ethylene (B1197577) glycol units.[5] Its primary functions are to enhance the aqueous solubility of the entire conjugate and to provide spatial separation between the conjugated molecules.[1][5] This separation is crucial for minimizing steric hindrance, which can otherwise impede the binding affinity and biological activity of the conjugated biomolecules.[5][6] The hydrophilic nature of the PEG spacer also helps to reduce non-specific binding and aggregation of the conjugate.[5]

  • Biotin Moiety: Biotin, also known as vitamin B7, has an extraordinarily high and specific affinity for streptavidin and avidin (B1170675) proteins.[1] This strong and stable interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1]

The logical relationship between these components enables a powerful two-step labeling and detection strategy.

cluster_0 Bioorthogonal Ligation cluster_1 Affinity Capture TCO TCO Group Tetrazine Tetrazine-modified Molecule TCO->Tetrazine iEDDA Click Reaction PEG4 PEG4 Spacer Biotin Biotin Streptavidin Streptavidin/Avidin Biotin->Streptavidin High-Affinity Binding

Fig 1. Functional components of this compound.

Key Benefits and Advantages

The unique combination of TCO, PEG4, and biotin offers several significant advantages for researchers and drug developers:

  • Enhanced Hydrophilicity and Solubility: The PEG4 spacer dramatically improves the water solubility of hydrophobic molecules, preventing aggregation and facilitating their use in aqueous biological environments.[3][5]

  • Reduced Steric Hindrance: The flexible PEG4 spacer provides optimal spatial separation between the conjugated biomolecules, preserving their native conformation and biological activity.[1][5]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutic molecules by reducing renal clearance and protecting them from enzymatic degradation.[5]

  • Biocompatibility: The TCO-tetrazine click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes.[3][4] The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click reactions.

  • Versatility: The dual functionality of the TCO and biotin groups allows for a wide range of applications, including protein labeling, affinity pull-down assays, pre-targeted drug delivery, and in vivo imaging.[1][3]

Quantitative Data

Reaction Kinetics of TCO-Tetrazine Ligation

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2000[1]
Methyl-substituted tetrazinesTCO derivativesAqueous MediaN/A~1000[1]
Hydrogen-substituted tetrazinesTCO derivativesAqueous MediaN/Aup to 30,000[1]
Various tetrazine scaffoldsTCO1,4-dioxane251.4 - 230[1]
Various tetrazine scaffoldsTCO-PEG4DPBS371100 - 73,000[1]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[1]
Hydrophilicity of PEG Spacers

The hydrophilicity of a molecule can be quantified by its distribution coefficient (logD) between octanol (B41247) and a buffered aqueous solution. A lower logD value indicates higher hydrophilicity. The length of the PEG spacer influences the overall hydrophilicity of the conjugate.

CompoundPEG Spacer LengthlogD
NOTA-PEGn-RM26 analogPEG2-2.27 ± 0.07
NOTA-PEGn-RM26 analogPEG3-2.38 ± 0.05
NOTA-PEGn-RM26 analogPEG4-2.45 ± 0.06
NOTA-PEGn-RM26 analogPEG6-2.50 ± 0.09
Bombesin-based antagonistPEG2-1.95
Bombesin-based antagonistPEG12-2.22

Data adapted from studies on NOTA-conjugated bombesin (B8815690) analogs.[5]

Experimental Protocols

Protocol for Labeling Cell Surface Proteins

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express a tetrazine-containing unnatural amino acid.

Materials:

  • Cells expressing tetrazine-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Streptavidin-conjugated fluorophore

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells expressing the tetrazine-tagged protein of interest to the desired confluency on imaging-compatible plates.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Staining: Incubate the cells with a solution of streptavidin-conjugated fluorophore in PBS for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

start Start culture_cells Culture Tetrazine-tagged Cells start->culture_cells wash1 Wash Cells (PBS) culture_cells->wash1 add_tco Add this compound wash1->add_tco incubate1 Incubate (30-60 min) add_tco->incubate1 wash2 Wash Cells (PBS) incubate1->wash2 add_streptavidin Add Streptavidin- Fluorophore wash2->add_streptavidin incubate2 Incubate (20-30 min) add_streptavidin->incubate2 wash3 Wash Cells (PBS) incubate2->wash3 image Fluorescence Microscopy wash3->image end End image->end

Fig 2. Workflow for cell surface protein labeling.
Protocol for Antibody Conjugation

This protocol outlines the conjugation of this compound to an antibody via its primary amines (lysine residues) using an NHS-ester activated this compound.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer.

  • Prepare this compound-NHS Ester: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the antibody solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and assess purity.

Protocol for Pull-Down Assay to Identify Protein Interaction Partners of EGFR

This protocol describes a pull-down assay to identify interaction partners of the Epidermal Growth Factor Receptor (EGFR) using this compound. This involves metabolically labeling cells to introduce a tetrazine moiety onto EGFR, followed by bioorthogonal ligation to this compound and subsequent affinity purification.

Materials:

  • Cells expressing EGFR

  • Tetrazine-modified amino acid precursor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing the tetrazine-modified amino acid precursor for 24-48 hours to incorporate the tetrazine into newly synthesized proteins, including EGFR.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Bioorthogonal Labeling: Add this compound to the cell lysate to a final concentration of 50-100 µM. Incubate for 1-2 hours at 4°C with gentle rotation to allow the click reaction to occur.

  • Affinity Capture:

    • Wash the streptavidin magnetic beads with wash buffer.

    • Add the beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated EGFR and its interacting partners.

  • Washing:

    • Use a magnetic stand to pellet the beads.

    • Aspirate the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were pulled down with EGFR.

start Start metabolic_labeling Metabolic Labeling of Cells with Tetrazine start->metabolic_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_reaction Bioorthogonal Labeling with this compound cell_lysis->click_reaction affinity_capture Affinity Capture with Streptavidin Beads click_reaction->affinity_capture washing Washing Steps affinity_capture->washing elution Elution of Protein Complexes washing->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis and Protein Identification mass_spec->data_analysis end End data_analysis->end

Fig 3. Workflow for identifying protein interaction partners.

Application in Signaling Pathway Investigation: EGFR Signaling

The this compound linker can be a valuable tool to investigate dynamic protein-protein interactions within signaling pathways, such as the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, creating docking sites for various SH2 and PTB domain-containing proteins that initiate downstream signaling.

By using the pull-down assay described in section 4.3, researchers can identify both known and novel interaction partners of EGFR under different cellular conditions (e.g., with and without EGF stimulation). This allows for the mapping of the EGFR interactome and provides insights into the molecular mechanisms of EGFR-mediated signaling in normal and diseased states.

cluster_0 Pull-down with this compound allows identification of these interactors EGF EGF EGFR EGFR (Tetrazine-labeled) EGF->EGFR Binding & Dimerization EGFR_dimer EGFR Dimer (Phosphorylated) Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PLCg PLCγ EGFR_dimer->PLCg Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC->Proliferation Ca_release->Proliferation

Fig 4. EGFR signaling pathway and points of investigation.

Conclusion

The this compound spacer arm is a highly effective and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of a bioorthogonal TCO group, a hydrophilic PEG4 spacer, and a high-affinity biotin tag enables a wide range of applications, from fundamental studies of protein-protein interactions to the development of novel targeted therapies and diagnostic agents. The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful implementation of this compound in your research and development endeavors.

References

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder Reaction: Principles and Applications for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1] Its exceptional kinetics, high specificity, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native processes—make it an invaluable strategy for the precise chemical modification of biomolecules and the construction of sophisticated molecular architectures.[2] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols for its implementation, and a summary of key quantitative data to inform the design of novel applications.

Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The unique reactivity of the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5][6] A smaller energy gap between these frontier orbitals leads to a faster reaction rate.[5][6]

Mechanism: The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate.[7] In the case of commonly used 1,2,4,5-tetrazines as the diene, this intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas.[8] This irreversible step drives the reaction to completion and is a key feature of the "click" nature of this transformation.[8]

Key Reactants:

  • Dienes: 1,2,4,5-tetrazines are the most widely used dienes in IEDDA reactions due to their high reactivity and tunable electronic properties.[5][6] The reactivity of the tetrazine can be modulated by the substituents at the 3- and 6-positions; electron-withdrawing groups increase the reaction rate.[5]

  • Dienophiles: A variety of electron-rich dienophiles are employed, with strained alkenes and alkynes being particularly reactive.[3][5] The ring strain in molecules like trans-cyclooctene (B1233481) (TCO) raises the energy of the HOMO, leading to significantly accelerated reaction rates.[9] The reactivity of dienophiles generally follows the order of increasing ring strain.[9]

Quantitative Data: Reaction Kinetics

The selection of the appropriate diene and dienophile is critical for the successful application of the IEDDA reaction. The following tables summarize second-order rate constants (k₂) for various tetrazine and dienophile pairs, providing a quantitative basis for reaction design.

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2000[10]
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9[5]
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)3.3 x 10⁶ (in water at 25°C)[11]
3,6-diphenyl-s-tetrazineNorbornene~0.1[7]
3,6-di-(2-pyridyl)-s-tetrazineCyclopentene~0.01[7]
DienophileDieneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine2000[10]
axial-5-hydroxy-trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineHigher than equatorial isomer[5]
Bicyclononyne (BCN)3,6-di-(2-pyridyl)-s-tetrazine~1[4]
Norbornene3,6-di-(2-pyridyl)-s-tetrazine1.9[5]
Cyclopropene3,6-di-(2-pyridyl)-s-tetrazineHigher than norbornene[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key reactants and a typical bioconjugation procedure.

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes the synthesis of a commonly used tetrazine derivative.[1]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and an excess of hydrazine hydrate in ethanol.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated dihydrotetrazine intermediate by filtration.

  • Oxidation to Tetrazine: Suspend the dihydrotetrazine intermediate in glacial acetic acid and cool in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring. The solution will turn a characteristic deep red/purple color upon formation of the tetrazine.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour.

  • Collect the solid tetrazine product by filtration, wash thoroughly with water and then cold ethanol, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol).

Synthesis of trans-Cyclooct-4-enol (TCO-OH)

This protocol outlines a synthesis of a functionalized trans-cyclooctene derivative.[12]

Materials:

Procedure:

  • Epoxidation: Dissolve 1,5-cyclooctadiene in DCM and cool to -78 °C in a dry ice/acetone bath. Slowly add a solution of mCPBA in DCM. The reaction must be kept at a low temperature to favor mono-epoxidation.

  • After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extract the product with DCM. Purify the resulting epoxide by column chromatography.

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of the epoxide in diethyl ether.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with diethyl ether. Purify the crude alcohol by column chromatography to obtain cis-cyclooct-4-enol.

  • Photoisomerization: Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in an appropriate solvent (e.g., hexanes). Irradiate the solution with a UV lamp (e.g., 254 nm) while continuously passing the solution through a column of AgNO₃-impregnated silica gel. The silver ions selectively retain the trans-isomer, driving the equilibrium towards the desired product.

  • After irradiation, the trans-cyclooctenol can be eluted from the column and purified.

General Protocol for Antibody Labeling with a TCO-NHS Ester and Tetrazine Ligation

This protocol details the labeling of an antibody with a TCO derivative and subsequent ligation with a tetrazine-functionalized molecule.[1]

Materials:

  • Antibody solution (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4; avoid amine-containing buffers like Tris)

  • TCO-NHS ester dissolved in DMSO or DMF

  • Tetrazine-functionalized molecule

  • Size-exclusion chromatography column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer.

  • TCO-NHS Ester Labeling: Add a 10- to 20-fold molar excess of the freshly prepared TCO-NHS ester solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or 4 °C.

  • Remove the excess, unreacted TCO-NHS ester by size-exclusion chromatography.

  • Tetrazine Ligation: To the TCO-labeled antibody, add the tetrazine-functionalized molecule (a slight molar excess may be used).

  • Incubate the reaction at room temperature or 37 °C. The reaction time will depend on the specific reactants and their concentrations but is often complete within minutes to a few hours.

  • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic tetrazine absorbance around 520-540 nm.

  • The final antibody conjugate can be purified by size-exclusion chromatography to remove any remaining small molecules.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the IEDDA reaction.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Diene Electron-Deficient Diene (e.g., Tetrazine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Product Stable Dihydropyridazine Product Retro_DA->Product N2 N₂ Gas Retro_DA->N2 Pretargeting_Workflow A Step 1: Administer Antibody-TCO Conjugate B Step 2: Antibody Accumulates at Target Site (e.g., Tumor) and Clears from Circulation A->B Targeting & Clearance C Step 3: Administer Tetrazine-Drug/Imaging Agent Conjugate B->C Time Delay D Step 4: In Vivo IEDDA Reaction at Target Site C->D Bioorthogonal Ligation E Step 5: Excess Tetrazine-Conjugate Clears Rapidly D->E Selective Retention F Result: Localized Drug Delivery or Imaging Signal E->F Reactant_Selection_Logic Start Application Requirement Kinetics Desired Reaction Rate? Start->Kinetics Diene Select Diene (Tetrazine) Kinetics->Diene Fast Dienophile Select Dienophile Kinetics->Dienophile Fast Unstrained Use Unstrained Dienophile (e.g., Norbornene) Kinetics->Unstrained Moderate EWG Add Electron-Withdrawing Groups to Tetrazine Diene->EWG Strain Use Strained Dienophile (e.g., TCO, BCN) Dienophile->Strain Final Optimized Reaction Pair EWG->Final Strain->Final Unstrained->Final

References

A Deep Dive into Biotinylation: TCO-PEG4-Biotin Versus Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique for applications ranging from affinity purification and immunoassays to targeted drug delivery.[1][2] The unparalleled affinity of biotin for avidin (B1170675) and streptavidin provides a robust and versatile tool for scientists.[3] However, the choice of biotinylation reagent can profoundly impact the specificity, efficiency, and overall success of an experiment. This guide provides a comprehensive overview of a modern bioorthogonal reagent, TCO-PEG4-biotin, and compares it with other widely used biotinylation reagents.

The Evolution of Biotinylation: From Amine Reactivity to Bioorthogonal Chemistry

Traditional biotinylation methods primarily rely on reagents that target common functional groups on proteins, such as primary amines (e.g., lysine (B10760008) residues) or sulfhydryls (e.g., cysteine residues).[3] While effective, these methods can sometimes lead to non-specific labeling and potential disruption of the protein's native function due to the random nature of the conjugation. The advent of bioorthogonal chemistry has introduced a new level of precision, allowing for highly specific and controlled labeling in complex biological environments.

This compound is at the forefront of this new wave of biotinylation reagents. It utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry," to achieve highly specific and efficient labeling.[4][5] This reaction occurs between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified molecule.[6][7] The reaction is extremely fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for use in living systems.[5][7]

Comparative Overview of Biotinylation Reagents

To aid in the selection of the most appropriate reagent for a given application, the following tables summarize the key characteristics of this compound and other common biotinylation reagents.

Reagent Target Functional Group Reaction Chemistry Specificity Key Advantages Key Disadvantages
This compound TetrazineInverse-Electron-Demand Diels-Alder (iEDDA) Click ChemistryHigh (Bioorthogonal)Extremely fast kinetics, high specificity, biocompatible, hydrophilic PEG spacer reduces aggregation.[5][8][9]Requires pre-modification of the target molecule with a tetrazine moiety.[4]
NHS-Biotin Primary Amines (-NH2)Nucleophilic Acyl SubstitutionModerateSimple one-step reaction, readily available.[4][10]Can lead to heterogeneous labeling, potential for protein inactivation, moisture sensitive.[4][10]
Sulfo-NHS-Biotin Primary Amines (-NH2)Nucleophilic Acyl SubstitutionModerateWater-soluble, enabling cell surface labeling without membrane permeation.[11][12]Similar potential for heterogeneous labeling and protein inactivation as NHS-Biotin.[11]
Maleimide-Biotin Sulfhydryls (-SH)Michael AdditionHigh (targets free cysteines)Site-specific labeling of cysteine residues.[13]Requires a free sulfhydryl group which may not be available or may require reduction of disulfide bonds.
Property This compound NHS-Biotin Sulfo-NHS-Biotin Maleimide-Biotin
Molecular Weight 614.79 g/mol [14]341.38 g/mol [15]443.43 g/mol [11]Varies by linker
Spacer Arm Length ~29.7 Å (PEG4)13.5 Å[15]13.5 Å[11]Varies
Solubility Soluble in DMSO, DCM, DMF[8]Soluble in DMSO, DMF[15]Water-soluble[11]Varies, often requires organic solvent
Reaction pH Physiological pH (e.g., 7.4)[5]7.0 - 9.0[10]7.0 - 9.0[11]6.5 - 7.5
Reaction Time Minutes[5]30-60 minutes at RT[15]30 minutes at RT[16]1-2 hours at RT

Experimental Protocols

Protocol 1: Two-Step Protein Biotinylation using this compound

This protocol involves the initial labeling of the protein with a tetrazine-NHS ester, followed by the click reaction with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

  • This compound[8]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

  • Tetrazine Labeling:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted Tetrazine-NHS ester using a desalting column or dialysis.

  • Click Reaction with this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the tetrazine-labeled protein.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete in minutes.[5]

  • Purification: Remove excess this compound using a desalting column or dialysis.

  • Quantification and Storage: Determine the degree of biotinylation using a suitable method (e.g., HABA assay). Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Direct Protein Biotinylation using NHS-Biotin

This protocol describes the direct labeling of primary amines on a protein.[15]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[15]

  • NHS-Biotin[15]

  • Anhydrous DMSO or DMF[15]

  • Desalting column or dialysis cassette[15]

Methodology:

  • Reagent Preparation:

    • Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, prepare a 20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.[15]

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution (1-10 mg/mL).[15]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[15]

  • Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris or glycine).

  • Purification: Remove excess, non-reacted NHS-Biotin using a desalting column or dialysis.[15]

  • Quantification and Storage: Determine the degree of biotinylation and store the biotinylated protein appropriately.

Visualizing the Workflows

To better illustrate the distinct mechanisms and experimental workflows, the following diagrams are provided.

G Mechanism of this compound Labeling cluster_0 Step 1: Tetrazine Labeling cluster_1 Step 2: Bioorthogonal Click Reaction Protein Protein (-NH2) Tetrazine_Protein Tetrazine-labeled Protein Protein->Tetrazine_Protein Amine-reactive labeling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Protein Biotinylated_Protein Specifically Biotinylated Protein Tetrazine_Protein->Biotinylated_Protein iEDDA Click Reaction TCO_Biotin This compound TCO_Biotin->Biotinylated_Protein

Caption: Workflow for site-specific biotinylation using this compound.

G Mechanism of NHS-Biotin Labeling Protein Protein (multiple -NH2 sites) Biotinylated_Protein Heterogeneously Biotinylated Protein Protein->Biotinylated_Protein Nucleophilic Acyl Substitution NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein

Caption: One-step workflow for amine-reactive biotinylation with NHS-Biotin.

Signaling Pathways and Applications

The choice of biotinylation reagent is often dictated by the downstream application. For instance, in applications requiring the preservation of protein function, such as enzyme activity assays or studies of protein-protein interactions, the site-specific nature of this compound labeling is highly advantageous. In drug development, this compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where precise conjugation is critical for efficacy.[14]

The diagram below illustrates a generalized workflow for a pre-targeting strategy in imaging or drug delivery, a key application for bioorthogonal chemistry.

G Pre-targeting Strategy using Bioorthogonal Chemistry cluster_0 Phase 1: Targeting cluster_1 Phase 2: Clearance cluster_2 Phase 3: Payload Delivery Antibody Tetrazine-labeled Antibody Target_Cell Target Cell Antibody->Target_Cell Binding to cell surface antigen Target_Cell_Labeled Target Cell with Biotinylated Antibody Unbound_Antibody Unbound Antibody Clearance Systemic Clearance Unbound_Antibody->Clearance TCO_Payload This compound (or other TCO-payload) TCO_Payload->Target_Cell_Labeled Bioorthogonal Click Reaction

References

Stability of TCO-PEG4-biotin Under Physiological Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-biotin is a widely utilized reagent in bioconjugation, bridging the highly efficient trans-cyclooctene (B1233481) (TCO) and tetrazine ligation, a cornerstone of bioorthogonal chemistry, with the versatile biotin-avidin/streptavidin affinity system. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance. However, the successful application of this compound in biological systems, particularly for in vivo studies or long-term cell culture experiments, is critically dependent on its stability under physiological conditions. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, detailing potential degradation pathways and providing experimental protocols for stability assessment.

Core Concepts of this compound Stability

The stability of the this compound molecule is primarily influenced by two key factors: the chemical reactivity of the TCO ring and the enzymatic susceptibility of the biotin-amide linkage.

TCO Moiety Stability

The reactivity of the TCO group, which is essential for its rapid reaction with tetrazines, is derived from its strained ring structure. This inherent strain also makes it susceptible to isomerization to its thermodynamically more stable, yet unreactive, cis-cyclooctene (CCO) form. This isomerization is a critical degradation pathway that leads to a loss of function for bioorthogonal ligation. The rate of this isomerization can be influenced by factors such as temperature, pH, and the presence of certain biological molecules. Due to this potential for isomerization, long-term storage of TCO-containing compounds is generally not recommended.[1]

Biotin-Linker Stability in Plasma

The linkage of biotin (B1667282) to the PEG spacer, typically an amide bond, can be susceptible to cleavage in biological fluids like human plasma.[2][3][4] Studies have demonstrated that biotin can be released from biotinylated proteins through both enzymatic and non-enzymatic mechanisms.[2][3] The primary enzymatic activity responsible for this cleavage is attributed to biotinidase, a plasma enzyme.[5] The cleavage predominantly occurs at the amide bond connecting the biotin to the spacer arm.[2][3] This degradation pathway is a significant consideration for applications involving direct injection into the bloodstream or prolonged incubation in serum-containing media.

Quantitative Stability Data

Direct quantitative data, such as the half-life of this compound in various physiological media, is not extensively reported in publicly available literature. The stability is highly dependent on the specific conditions of the experiment, including the exact composition of the medium, temperature, and pH. However, based on available information, a qualitative summary of stability can be presented.

MoietyPhysiological MediumKey Stability ConcernsInfluencing Factors
TCO Group Aqueous Buffers, PlasmaIsomerization to unreactive cis-cyclooctene (CCO).[1]Temperature, pH, presence of thiols and copper.
Biotin-Amide Linkage Human Plasma, SerumEnzymatic and non-enzymatic cleavage, releasing free biotin.[2][3][4]Presence of plasma enzymes (e.g., biotinidase).[5]

Experimental Protocols for Stability Assessment

Given the context-dependent nature of this compound stability, it is often necessary for researchers to empirically determine its stability under their specific experimental conditions. Below are detailed methodologies for assessing the stability of the TCO and biotin moieties.

Protocol 1: Assessment of TCO Group Stability via Functional Assay

This protocol quantifies the amount of active this compound remaining over time by reacting it with a tetrazine-functionalized fluorescent probe.

Materials:

  • This compound

  • Anhydrous DMSO

  • Physiological buffer of interest (e.g., PBS, human plasma, cell culture medium)

  • Tetrazine-functionalized fluorescent dye (e.g., Methyltetrazine-AF488)

  • 96-well microplate (black, clear bottom)

  • Plate reader capable of fluorescence detection

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 mM stock solution of the tetrazine-functionalized fluorescent dye in anhydrous DMSO.

  • Incubation under Physiological Conditions:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the physiological buffer of interest (e.g., pre-warmed human plasma or PBS, pH 7.4).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.

  • Reaction with Tetrazine-Fluorophore:

    • To each aliquot, add an equimolar amount of the tetrazine-functionalized fluorescent dye.

    • Allow the click reaction to proceed for 30 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. The fluorescence intensity is proportional to the concentration of the fluorescent product, which directly reflects the amount of active this compound at each time point.

  • Data Analysis:

    • Plot the fluorescence intensity against the incubation time to determine the stability profile and calculate the half-life of the active TCO moiety.

Protocol 2: Analysis of this compound Degradation by HPLC and Mass Spectrometry

This protocol allows for the direct observation of the parent this compound molecule and its degradation products, such as the CCO isomer and cleaved biotin.

Materials:

  • This compound

  • Physiological buffer of interest (e.g., PBS, human plasma)

  • Acetonitrile (B52724)

  • Formic acid

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation:

    • Incubate this compound in the physiological buffer at 37°C as described in Protocol 1.

    • At each time point, quench the reaction and precipitate proteins (if in plasma) by adding three volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Elute with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer.

    • Analyze the eluting peaks to identify the parent this compound molecule and any potential degradation products by their mass-to-charge ratio (m/z). The CCO isomer will have the same m/z as the TCO form but a different retention time. Cleaved biotin and the remaining TCO-PEG4 fragment will have distinct m/z values.

  • Data Analysis:

    • Quantify the peak areas of the parent compound and its degradation products over time to determine the rate of degradation.

Visualizations

Degradation Pathways of this compound

cluster_0 TCO Isomerization cluster_1 Biotin Cleavage A This compound B Inactive CCO-PEG4-biotin A->B Heat, Time C TCO-PEG4-Linker A->C Plasma Enzymes (e.g., Biotinidase) D Free Biotin A Incubate this compound in physiological buffer at 37°C B Collect aliquots at different time points A->B C React with Tetrazine-Fluorophore B->C D Measure Fluorescence C->D E Plot Fluorescence vs. Time to determine stability D->E

References

An In-depth Technical Guide to TCO-PEG4-biotin: Structure, Properties, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, TCO-PEG4-biotin, detailing its molecular characteristics, structure, and its application in advanced life sciences research. This molecule is a cornerstone of modern bioorthogonal chemistry, enabling precise labeling and detection of biomolecules in complex biological systems.

Core Molecular Specifications

This compound is a chemical reagent that incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) molecule. This combination of moieties makes it a versatile tool for a variety of bioconjugation applications.

PropertyValueSource(s)
Molecular Weight ~614.8 g/mol [1][2][3]
Chemical Formula C₂₉H₅₀N₄O₈S[1][2][3]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C, protected from light and moisture[1]

Molecular Structure and Components

The unique functionality of this compound arises from its distinct chemical domains:

  • Trans-cyclooctene (TCO): This strained alkene is the reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-containing molecules. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, making it ideal for use in living systems.[1]

  • PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic spacer that improves the aqueous solubility of the molecule.[1] It also provides spatial separation between the TCO group and the biotin moiety, which can reduce steric hindrance and improve the accessibility of both ends of the linker for their respective binding partners.

  • Biotin: This vitamin (B7) has an extremely high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is widely exploited in biotechnology for the detection, purification, and immobilization of biotinylated molecules.

cluster_TCO Trans-cyclooctene (TCO) Moiety cluster_PEG PEG4 Spacer cluster_Biotin Biotin Moiety TCO Trans-cyclooctene PEG4 -(CH₂CH₂O)₄- TCO->PEG4 Linker Biotin Biotin PEG4->Biotin Linker

Figure 1: Structural components of this compound.

Experimental Applications and Protocols

The primary application of this compound is in two-step labeling strategies, particularly in the field of targeted drug delivery and molecular imaging. A common workflow involves the pre-targeting of a biological entity with a TCO-modified molecule, followed by the introduction of a tetrazine-conjugated payload. The biotin tag on the this compound allows for subsequent detection or purification.

Pre-targeting Strategy for In Vivo Imaging and Radioimmunotherapy

A powerful application for drug development professionals is the use of TCO-modified antibodies for pre-targeted radioimmunotherapy (PRIT) or imaging.[4][5][6] This strategy decouples the targeting molecule (antibody) from the therapeutic or imaging agent (radionuclide), allowing for clearance of the unbound antibody from circulation before the administration of the highly radioactive payload. This approach significantly improves the target-to-background ratio and reduces off-target toxicity.

cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging/Therapy A Administer TCO-modified Antibody (e.g., anti-EGFR-TCO) B Antibody binds to target antigen on cell surface A->B C Unbound antibody clears from circulation B->C D Administer Tetrazine-conjugated probe (e.g., Tz-Radiolabel) C->D Time Delay E Tetrazine reacts with TCO on the cell-bound antibody D->E F Accumulation of radiolabel at the target site G Imaging (PET/SPECT) or Therapeutic effect F->G

Figure 2: Workflow of a pre-targeting strategy using TCO-tetrazine ligation.

Detailed Protocol: Labeling of Cell Surface Proteins

This protocol outlines a general procedure for labeling cell surface proteins using a TCO-modified antibody and a tetrazine-biotin (B11829199) conjugate (the reverse of using this compound, but illustrating the chemistry).

Materials:

  • Cells expressing the target surface protein (e.g., A549 cells for EGFR targeting).

  • TCO-modified antibody (e.g., Cetuximab-TCO).

  • Tetrazine-PEG4-Biotin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Bovine Serum Albumin (BSA).

  • Streptavidin-conjugated fluorophore for detection.

Procedure:

  • Cell Culture: Culture cells to a suitable confluency in appropriate cell culture plates.

  • Antibody Incubation:

    • Wash cells twice with cold PBS.

    • Incubate the cells with the TCO-modified antibody (e.g., 10 µg/mL in PBS with 1% BSA) for 1 hour at 4°C to prevent internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Bioorthogonal Labeling:

    • Incubate the cells with a solution of Tetrazine-PEG4-Biotin (e.g., 50 µM in PBS with 1% BSA) for 30 minutes at room temperature.

    • Wash the cells three times with PBS to remove unreacted tetrazine-biotin.

  • Detection:

    • Incubate the cells with a streptavidin-conjugated fluorophore (e.g., Streptavidin-AF488) for 30 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Analysis: The cells can now be analyzed by fluorescence microscopy or flow cytometry.

Application in Signaling Pathway Elucidation

Bioorthogonal chemistry with reagents like this compound can be a powerful tool to study cell signaling pathways. For instance, by labeling a specific cell surface receptor, one can then use the biotin tag to isolate the receptor and its interacting partners, providing insights into the downstream signaling cascade.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.[7][8] A TCO-modified anti-EGFR antibody can be used to specifically label EGFR on the cell surface. Subsequent reaction with a tetrazine-biotin probe allows for the selective isolation of EGFR and its binding partners for analysis by mass spectrometry, thereby mapping the protein-protein interactions that initiate the signaling cascade.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates TCO_Ab Anti-EGFR-TCO TCO_Ab->EGFR Targets Tz_Biotin Tz-Biotin Tz_Biotin->TCO_Ab Reacts (IEDDA) Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Transcription Factors ERK->Nucleus Translocates to Akt Akt PI3K->Akt Cytoplasmic_Targets Cytoplasmic_Targets Akt->Cytoplasmic_Targets Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Figure 3: EGFR signaling pathway with bioorthogonal labeling point.

Conclusion

This compound is a highly valuable reagent for researchers, scientists, and drug development professionals. Its unique trifunctional structure enables the specific and efficient labeling of biomolecules through bioorthogonal click chemistry, while the biotin moiety provides a versatile handle for detection and purification. The applications of this molecule are vast, ranging from fundamental studies of protein-protein interactions and signaling pathways to the development of novel diagnostic and therapeutic strategies. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

References

The Crucial Role of the PEG4 Linker in TCO-PEG4-Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular tools are paramount. Among these, TCO-PEG4-biotin has emerged as a powerful reagent, enabling the robust and specific labeling of biomolecules. This guide delves into the core of this tripartite molecule, focusing specifically on the integral role of the tetraethylene glycol (PEG4) linker. Understanding the contribution of this hydrophilic spacer is critical for optimizing experimental designs, from basic research to the development of novel drug delivery systems.

This compound is a heterobifunctional molecule that combines three key functional units: a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry," a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a PEG4 linker that covalently connects them. While the TCO and biotin components provide the reactive and detection functionalities, respectively, the PEG4 linker is far from being a passive spacer. It actively imparts desirable physicochemical properties to the entire conjugate, significantly influencing its behavior in biological systems.[1][2][3]

The Multifaceted Role of the PEG4 Linker

The inclusion of a PEG4 linker in the this compound construct offers several distinct advantages that are critical for its successful application in bioconjugation.[4][5]

Enhanced Aqueous Solubility

One of the most significant contributions of the PEG4 linker is the enhancement of water solubility.[1][6][7] Many biomolecules, particularly those with hydrophobic regions, have limited solubility in aqueous buffers, which can lead to aggregation and loss of function upon modification. The hydrophilic nature of the polyethylene (B3416737) glycol chain, with its repeating ethylene (B1197577) oxide units, effectively counteracts this by forming hydrogen bonds with water molecules.[1] This ensures that the this compound reagent and the resulting bioconjugate remain soluble and stable in physiological environments, preventing non-specific precipitation and improving reaction efficiency.[8]

Reduction of Steric Hindrance

The PEG4 linker acts as a flexible spacer arm, physically separating the TCO and biotin moieties.[3][9] This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the interaction of the functional groups with their respective binding partners.[8][10] For instance, the accessibility of the biotin tag to the binding pocket of streptavidin can be significantly improved by the presence of the PEG linker, leading to more efficient capture and detection. Similarly, the TCO group remains readily available for reaction with its tetrazine partner.

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, such as pre-targeted imaging or drug delivery, the PEG linker plays a vital role in modulating the pharmacokinetic properties of the conjugate.[4][5] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to:

  • Increase Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius and reducing renal clearance.[4]

  • Reduce Immunogenicity: PEGylation can mask potential epitopes on the surface of biomolecules, thereby reducing their recognition by the immune system and minimizing immunogenic responses.[2][3]

  • Enhance Stability: The PEG linker can protect the attached biomolecule from enzymatic degradation, leading to increased stability in biological fluids.[4][5]

While the short PEG4 linker in this compound has a more modest effect on pharmacokinetics compared to larger PEG chains, it still contributes to the overall biocompatibility and improved in vivo behavior of the resulting conjugates.[1]

Minimal Impact on Biological Activity

A key consideration in bioconjugation is to ensure that the modification does not adversely affect the biological activity of the target molecule. The flexible and non-immunogenic nature of the PEG4 linker helps to ensure that the native conformation and function of the labeled protein, antibody, or other biomolecule are preserved.[1][4]

Chemical Structure and Properties

The this compound molecule consists of a trans-cyclooctene (TCO) group, a tetraethylene glycol (PEG4) spacer, and a biotin molecule, all connected by stable amide bonds.

PropertyValueSource
Molecular Formula C29H50N4O8S[7][11][12]
Molecular Weight 614.8 g/mol [7][11]
Solubility Soluble in DMSO, DCM, DMF[7]
Storage -20°C, protected from light and moisture[7][13]

Experimental Protocols

The primary application of this compound involves a two-step process: first, the introduction of a tetrazine-modified molecule into a biological system, followed by the administration of the this compound for a highly specific and rapid bioorthogonal reaction.

General Protocol for Labeling Tetrazine-Modified Biomolecules
  • Preparation of Reagents:

    • Dissolve the tetrazine-modified biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.[13]

  • Labeling Reaction:

    • Add the this compound stock solution to the solution of the tetrazine-modified biomolecule. A molar excess of the this compound is typically used to ensure complete labeling.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[13] The reaction is generally rapid due to the fast kinetics of the inverse-electron-demand Diels-Alder cycloaddition.[13][14]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.[13]

  • Detection/Capture:

    • The biotinylated biomolecule can now be detected or captured using streptavidin-conjugated reporters (e.g., fluorophores, enzymes) or affinity matrices (e.g., streptavidin-coated beads).

Signaling Pathways and Experimental Workflows

Pre-targeted Imaging Workflow

G cluster_0 Step 1: Administration & Targeting cluster_1 Step 2: Bioorthogonal Reaction & Imaging A Tetrazine-modified Antibody Administered B Antibody Binds to Target Antigen (e.g., Tumor Cell) A->B C Unbound Antibody Clears from Circulation B->C D This compound (with Imaging Probe) Administered C->D Time Delay for Clearance E TCO reacts with Tetrazine at Target Site D->E F Signal Amplification and Imaging E->F

Caption: A generalized workflow for pre-targeted in vivo imaging.

Protein Biotinylation and Pulldown Experimental Workflow

G A Tetrazine-modified Protein of Interest C Click Reaction (Bioorthogonal Ligation) A->C B This compound B->C D Biotinylated Protein C->D F Incubation and Binding D->F E Streptavidin-coated Magnetic Beads E->F G Magnetic Separation (Pulldown) F->G H Elution of Protein and Binding Partners G->H I Downstream Analysis (e.g., Western Blot, Mass Spec) H->I

Caption: Experimental workflow for biotinylating and purifying a protein of interest.

Logical Relationships in this compound Functionality

G cluster_0 Core Components cluster_1 Primary Functions cluster_2 Applications TCO TCO Moiety Click Bioorthogonal Reaction (Click Chemistry) TCO->Click PEG4 PEG4 Linker Solubility Increased Solubility PEG4->Solubility Steric Reduced Steric Hindrance PEG4->Steric PK Improved Pharmacokinetics PEG4->PK Biotin Biotin Tag Capture High-Affinity Capture Biotin->Capture Imaging Pre-targeted Imaging Click->Imaging Delivery Drug Delivery Click->Delivery Labeling Cellular Labeling Click->Labeling Solubility->Imaging Solubility->Delivery PK->Imaging PK->Delivery Pulldown Protein Pulldown Capture->Pulldown

Caption: The relationship between the components of this compound and their functional applications.

Conclusion

The PEG4 linker in this compound is a critical component that extends far beyond a simple spacer. Its inherent properties of hydrophilicity, flexibility, and biocompatibility are instrumental in enhancing the overall performance of the reagent. By improving aqueous solubility, minimizing steric hindrance, and contributing to favorable pharmacokinetic properties, the PEG4 linker ensures the efficiency and reliability of this compound in a wide range of bioconjugation applications. For researchers and drug development professionals, a thorough understanding of the role of the PEG4 linker is essential for the successful design and execution of experiments aimed at labeling, detecting, and delivering biomolecules with high precision and efficacy.

References

An In-depth Technical Guide to TCO-PEG4-Biotin for Labeling Low-Abundance Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG4-biotin and its application in the highly specific and efficient labeling of low-abundance biomolecules through bioorthogonal chemistry. We will delve into the core principles, provide detailed experimental protocols, and present quantitative data to empower researchers in their scientific endeavors.

Introduction to Bioorthogonal Labeling and the TCO-Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine derivative.[1][2] This reaction is characterized by its exceptionally fast kinetics and high specificity, making it ideal for labeling biomolecules, even those present in low concentrations.[3][4]

This compound is a key reagent in this system. It comprises three essential components:

  • TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the bioorthogonal reaction with a tetrazine.[5][6]

  • PEG4 (polyethylene glycol): A short, hydrophilic spacer that enhances the solubility of the reagent in aqueous buffers, minimizes steric hindrance, and reduces non-specific binding.[2][7]

  • Biotin (B1667282): A vitamin with an extremely high affinity for streptavidin and avidin, enabling robust detection and purification of labeled biomolecules.[8]

The counterpart to this compound is a biomolecule of interest that has been functionalized with a tetrazine group. The rapid and specific reaction between the TCO and tetrazine moieties results in a stable covalent bond, effectively "tagging" the target biomolecule with biotin.[2]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The labeling strategy involves a two-step process. First, the biomolecule of interest is modified to incorporate a tetrazine group. This can be achieved through various methods, such as metabolic labeling with an unnatural amino acid or sugar bearing a tetrazine moiety, or by direct chemical conjugation.

Once the biomolecule is "tetrazine-tagged," this compound is introduced. The TCO group on the biotin reagent rapidly and specifically reacts with the tetrazine on the target biomolecule via an iEDDA reaction. This [4+2] cycloaddition is highly efficient under physiological conditions (aqueous environment, neutral pH, and room temperature), forming a stable dihydropyridazine (B8628806) linkage.[1][9]

cluster_0 Biomolecule Functionalization cluster_1 Bioorthogonal Ligation cluster_2 Downstream Application Biomolecule Biomolecule Tetrazine-Biomolecule Tetrazine-Biomolecule Biomolecule->Tetrazine-Biomolecule Chemical or Metabolic Labeling Tetrazine Tetrazine Labeled_Biomolecule Biotinylated Biomolecule Tetrazine-Biomolecule->Labeled_Biomolecule iEDDA Reaction TCO_PEG4_Biotin This compound TCO_PEG4_Biotin->Labeled_Biomolecule Detection_Purification Detection or Purification Labeled_Biomolecule->Detection_Purification High-Affinity Binding Streptavidin Streptavidin Streptavidin->Detection_Purification

General workflow of this compound labeling.

Quantitative Data

The success of labeling low-abundance biomolecules hinges on the efficiency and kinetics of the labeling reaction. The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known.

ParameterValueReference
Reagent This compound[10]
Molecular Formula C29H50N4O8S[10][11]
Molecular Weight 614.8 g/mol [10][11]
Purity >95%[10]
Solubility DMSO, DCM, DMF[10]
Storage -20°C[10]
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)[1][9]
Reaction Partner Tetrazine[2][10]
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹[3]

Experimental Protocols

Labeling of Cell Surface Proteins on Live Cells

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express a tetrazine-containing unnatural amino acid or sugar.

Materials:

  • Cells expressing tetrazine-functionalized surface proteins

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Quenching solution (optional): Tetrazine-containing small molecule (e.g., 3-methyl-6-phenyl-1,2,4,5-tetrazine)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Gently wash the cells three times with ice-cold PBS to remove any media components.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 25-100 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. For labeling experiments aiming to minimize internalization, incubation can be performed at 4°C.

  • Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a tetrazine-containing small molecule. Incubate for 10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins for downstream analysis.

A Culture cells with tetrazine-modified precursor B Wash cells with PBS A->B D Incubate cells with this compound B->D C Prepare this compound solution C->D E Quench reaction (optional) D->E F Wash cells to remove excess reagent D->F If no quenching E->F G Lyse cells F->G H Downstream analysis (e.g., Western blot, MS) G->H

Workflow for cell surface protein labeling.

Biotinylation of a Purified Tetrazine-Modified Protein

This protocol is suitable for in vitro labeling of a purified protein that has been functionalized with a tetrazine group.

Materials:

  • Purified tetrazine-functionalized protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the purified tetrazine-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines if the tetrazine was introduced via an NHS ester.

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Applications in Research and Drug Development

The high specificity and efficiency of the TCO-tetrazine ligation make this compound a versatile tool for a wide range of applications, particularly for studying low-abundance biomolecules.

  • Proteomics: Enables the identification of protein-protein interactions, post-translational modifications, and the profiling of cellular proteomes.[1] The high efficiency of the reaction is crucial when dealing with low-abundance proteins.

  • Drug Discovery: Can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a tetrazine group.[1] This is particularly valuable for identifying off-target effects and understanding a drug's mechanism of action.

  • Cell Surface Labeling: Facilitates the study of the dynamics of cell surface receptors and other membrane proteins, which are often present in low numbers.[1]

  • Pre-targeting for Imaging and Therapy: In this two-step approach, a tetrazine-modified antibody is first administered to target a specific cell type (e.g., a tumor cell). After the unbound antibody has cleared from circulation, a this compound reagent (or a TCO-linked imaging agent/drug) is administered, which rapidly localizes to the target site.

cluster_0 Step 1: Targeting cluster_1 Step 2: Labeling/Delivery Antibody Tetrazine-Antibody Target Target Cell (e.g., Tumor) Antibody->Target Administer and allow for clearance Labeled_Target Labeled Target Cell Target->Labeled_Target Administer TCO-Reagent TCO_Reagent TCO-Reagent (Biotin, Drug, or Imaging Agent) TCO_Reagent->Labeled_Target Rapid iEDDA Reaction

Logical flow of a pre-targeting strategy.

Conclusion

This compound, in conjunction with tetrazine-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate low-abundance biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

The Bioorthogonality of TCO-Tetrazine Ligation: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has become a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of reaction speed, specificity, and biocompatibility.[1][2] This powerful ligation has unlocked new possibilities in drug development, molecular imaging, and fundamental biology by enabling the precise chemical modification of biomolecules in complex physiological environments, including living organisms.[3][4] This technical guide provides an in-depth exploration of the TCO-tetrazine ligation, complete with quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.

The Core Reaction: An Exceptionally Fast and Selective Cycloaddition

The TCO-tetrazine ligation is a form of "click chemistry" that proceeds through a two-step mechanism.[1] The first, rate-determining step is a [4+2] inverse-electron-demand Diels-Alder cycloaddition, where the electron-deficient tetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a transient tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas.[1] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[1] The release of N₂ gas is a significant thermodynamic driving force that renders the reaction irreversible.[1]

A key advantage of this reaction is that it is catalyst-free, proceeding efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for cytotoxic copper catalysts often required in other click chemistry variants.[4][5] The TCO and tetrazine moieties are abiotic and highly specific for one another, showing no cross-reactivity with endogenous functional groups like amines and thiols, which ensures clean and specific labeling.[2][6]

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products TCO Trans-cyclooctene (TCO) (Electron-rich Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) [4+2] Cycloaddition TCO->IEDDA Tetrazine 1,2,4,5-Tetrazine (Tz) (Electron-deficient Diene) Tetrazine->IEDDA Retro_DA Retro-Diels-Alder (N₂ Elimination) IEDDA->Retro_DA Unstable Intermediate Product Stable Dihydropyridazine Conjugate Retro_DA->Product N2 Nitrogen Gas (N₂) Retro_DA->N2 G A Step 1: Administer TCO-modified Antibody (mAb-TCO) B mAb-TCO Accumulates at Tumor Site (e.g., 24-72 hours) A->B C Unbound mAb-TCO Clears from Bloodstream B->C D Step 2: Administer Radiolabeled Tetrazine (*Tz) C->D Time Lag E *Tz Rapidly Distributes Throughout Body D->E F Bioorthogonal Ligation at Tumor: mAb-TCO + *Tz → mAb-* E->F G Unbound *Tz Rapidly Clears via Kidneys E->G H Result: High Tumor-Specific Radioactivity F->H G A TCO-Caged Prodrug (Inactive) C IEDDA Reaction Forms Dihydropyridazine A->C B Tetrazine Activator B->C D Tautomerization & Spontaneous 1,4-Elimination Cascade C->D E Active Drug Released D->E F Inert Byproducts D->F

References

The Stability of TCO-PEG4-Biotin in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, understanding the stability of reagents is paramount for reproducible and reliable results. This technical guide provides an in-depth analysis of the stability of TCO-PEG4-biotin, a key reagent in copper-free click chemistry. While a precise half-life in solution is not extensively documented in publicly available literature, this guide consolidates critical information on its stability, degradation pathways, and best practices for handling and experimental design.

Core Concepts: The Inherent Instability of the TCO Moiety

This compound is a heterobifunctional molecule composed of a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) molecule.[1] The TCO group is the reactive handle for the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, a cornerstone of modern bioconjugation.[2][3][4][5] However, the strained double bond within the TCO ring, which is responsible for its high reactivity, is also the source of its inherent instability.[6]

The primary degradation pathway for this compound in solution is the isomerization of the reactive trans-cyclooctene to the much less reactive cis-cyclooctene (CCO).[6] This isomerization results in the loss of the ability to participate in the rapid click reaction with tetrazines, rendering the molecule inactive for its intended bioorthogonal labeling purpose.

Quantitative Data Summary

Direct quantitative data on the half-life of this compound in various solutions is scarce in peer-reviewed literature. However, based on manufacturer recommendations and the general understanding of TCO stability, the following table summarizes key stability-related information.

ParameterConditionRecommended Practice / ObservationSource(s)
Solid State Storage -20°C, tightly sealed, protected from lightLong-term storage.[1][6]
Stock Solution (Anhydrous DMSO or DMF) -20°C to -80°CStable for up to 1 month at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Aqueous Buffer (e.g., PBS) Room TemperatureShould be prepared fresh before use. The stability is pH-dependent, with a recommended range of 6.0-9.0 for reactions.[7]
Cell Culture Media 37°CStability is variable and depends on media composition. Components like amino acids and reducing agents can contribute to degradation. It is highly recommended to determine stability under specific experimental conditions.[9]

Experimental Protocols

To ensure the reliability of experiments using this compound, it is crucial to work with active reagents. The following are generalized protocols for assessing the stability and reactivity of this compound in a solution of interest.

Protocol 1: Indirect Assessment of this compound Stability via Reaction with a Tetrazine-Fluorophore

This protocol allows for the determination of the relative concentration of active this compound over time by reacting it with a tetrazine-conjugated fluorophore.

Materials:

  • This compound

  • A tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488)

  • The aqueous buffer or medium of interest (e.g., PBS, cell culture medium)

  • HPLC or a fluorescence plate reader

  • Anhydrous DMSO

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a stock solution of the tetrazine-fluorophore (e.g., 1 mM) in anhydrous DMSO.

  • Incubation:

    • Dilute the this compound stock solution to the desired final concentration in the aqueous buffer or medium of interest.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling and Reaction:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.

    • Add a molar excess of the tetrazine-fluorophore to the aliquot to ensure complete reaction with the remaining active TCO.

    • Allow the click reaction to proceed for a set amount of time (e.g., 30 minutes) at room temperature.

  • Analysis:

    • HPLC: Analyze the reaction mixture by reverse-phase HPLC. The peak corresponding to the this compound-fluorophore conjugate will decrease in area as the this compound degrades over time.

    • Fluorescence Plate Reader: If the fluorescence of the tetrazine-fluorophore is quenched upon reaction with TCO, the increase in fluorescence can be measured. Alternatively, if there is a fluorescent shift, the appropriate wavelength can be monitored.

  • Data Analysis:

    • Plot the concentration of the active this compound (as determined by the amount of product formed) against time.

    • From this plot, the half-life (t½) of this compound in the specific solution and conditions can be calculated.

Protocol 2: Direct Assessment of TCO Isomerization by NMR Spectroscopy

For a more direct measurement of the TCO to CCO isomerization, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Materials:

  • This compound

  • Deuterated solvent corresponding to the solution of interest (e.g., D₂O for aqueous buffers)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at time zero.

    • Incubate the NMR tube at the desired temperature.

    • Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis:

    • Identify the characteristic proton signals for the trans-cyclooctene and cis-cyclooctene isomers.

    • Integrate the respective signals at each time point to determine the ratio of TCO to CCO.

    • Plot the concentration of the TCO isomer against time to determine the rate of isomerization and the half-life.

Visualizations

Chemical Structure and Degradation Pathway

Caption: Isomerization of this compound to its inactive CCO form.

Experimental Workflow for Half-life Determination

cluster_workflow Workflow for Determining this compound Half-life prep Prepare this compound in Solution of Interest incubate Incubate at Desired Temperature prep->incubate sample Take Aliquots at Time Points incubate->sample react React with Excess Tetrazine-Fluorophore sample->react analyze Analyze by HPLC or Fluorimetry react->analyze calculate Calculate Half-life analyze->calculate

Caption: Workflow for assessing this compound stability.

Conclusion

References

Methodological & Application

Application Notes and Protocols for TCO-PEG4-Biotin Protein Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental for their detection, purification, and quantification in complex biological samples. Bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, has emerged as a powerful tool for protein labeling due to its rapid kinetics and high specificity in biological systems.[1][2] This application note provides a detailed protocol for the labeling of tetrazine-modified proteins with TCO-PEG4-biotin and the subsequent workflow for mass spectrometry-based analysis.

The this compound labeling strategy offers several advantages for proteomics research. The bioorthogonal nature of the TCO-tetrazine reaction ensures that the labeling is highly specific to the tetrazine-modified protein, minimizing off-target effects.[2][3] The reaction is exceptionally fast, proceeding efficiently under mild, biocompatible conditions without the need for cytotoxic catalysts like copper.[1][4] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the labeled protein and reduces steric hindrance.[1] This methodology is ideally suited for a variety of applications, including the identification of protein-protein interactions, analysis of post-translational modifications, and the characterization of drug targets.

Principle of the Method

The labeling strategy involves a two-step process. First, a protein of interest is functionalized with a tetrazine moiety. This can be achieved through various methods, such as the use of tetrazine-NHS esters to modify lysine (B10760008) residues or the incorporation of unnatural amino acids containing a tetrazine group. The second step is the specific and rapid reaction of the tetrazine-modified protein with this compound via an iEDDA reaction. This results in a stable, covalently biotinylated protein, ready for enrichment and analysis by mass spectrometry.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling method. The reaction kinetics are exceptionally fast, allowing for efficient labeling even at low protein concentrations. The table below summarizes key parameters influencing the labeling reaction.

ParameterRecommended RangeNotes
Molar Excess of this compound 5-20 foldA higher excess can drive the reaction to completion, but may require more extensive cleanup.
Reaction Time 30-120 minutesThe reaction is often complete within 30 minutes at room temperature.[4]
Reaction Temperature 4°C to 37°CThe reaction proceeds efficiently at room temperature. Lower temperatures can be used to minimize potential protein degradation.
pH 6.5-8.0The reaction is tolerant of a range of pH values typical for biological samples.
Protein Concentration 0.1-5 mg/mLSuccessful labeling can be achieved across a range of protein concentrations.

Experimental Protocols

Part 1: Labeling of Tetrazine-Modified Protein with this compound

This protocol describes the labeling of a purified protein that has been previously modified to contain a tetrazine group.

Materials:

  • Tetrazine-modified protein

  • This compound (stored at -20°C, protected from light)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the tetrazine-modified protein is in an appropriate amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the this compound vial to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the tetrazine-modified protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -80°C for long-term storage.

Part 2: Mass Spectrometry Sample Preparation

This protocol outlines the steps for preparing the biotinylated protein for mass spectrometry analysis, including protein digestion and enrichment of biotinylated peptides. This approach, often referred to as a peptide-centric workflow, can improve the identification of biotinylated peptides.[5]

Materials:

  • Biotinylated protein sample

  • Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM TEABC)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Streptavidin-conjugated magnetic beads

  • Wash Buffers (e.g., PBS, 1 M NaCl, 0.1% SDS in PBS, Water)

  • Elution Buffer (e.g., 80% acetonitrile, 0.2% formic acid, 0.1% TFA)[5][6]

  • C18 spin tips for desalting

Procedure:

  • Reduction and Alkylation:

    • Denature the biotinylated protein sample by adding Lysis Buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM TEABC to reduce the urea concentration to less than 2 M.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate the streptavidin-conjugated magnetic beads by washing them with PBS.

    • Add the peptide digest to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding of biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with PBS, 1 M NaCl, 0.1% SDS in PBS, and finally with water.

    • Elute the biotinylated peptides from the beads by incubating with the Elution Buffer.

  • Sample Cleanup:

    • Desalt and concentrate the eluted peptides using C18 spin tips according to the manufacturer's instructions.

    • The purified peptides are now ready for mass spectrometry analysis.

Part 3: Mass Spectrometry Analysis

The following are general parameters for the analysis of biotinylated peptides by LC-MS/MS. Specific parameters should be optimized for the instrument being used.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos)[7]

LC-MS/MS Parameters:

  • Column: Acclaim PepMap 100 Nano-Trap Column (100 μm × 2 cm) and an EASY-Spray column (50 cm × 75 μm ID) packed with 2 μm C18 particles.[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile[8]

  • Gradient: A linear gradient of 7% to 30% solvent B over 95 minutes at a flow rate of 300 nL/min.[8]

  • MS1 Resolution: 120,000

  • MS2 Resolution: 30,000[7]

  • Fragmentation: Higher-energy C-trap dissociation (HCD)

  • Data-Dependent Acquisition: Top 20 most intense precursor ions selected for fragmentation.

Data Analysis:

  • Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database.

  • Include the following variable modifications in the search parameters:

    • Oxidation of methionine

    • Carbamidomethylation of cysteine (as a fixed modification if IAA is used)

    • Biotinylation of the specific amino acid residue carrying the tetrazine moiety. The mass of the this compound modification will need to be calculated and added as a custom modification.

Visualizations

TCO_Biotin_MS_Workflow cluster_labeling Protein Labeling cluster_prep Sample Preparation cluster_ms Mass Spectrometry Tetrazine_Protein Tetrazine-Modified Protein Labeled_Protein Biotinylated Protein Tetrazine_Protein->Labeled_Protein iEDDA Reaction TCO_Biotin This compound TCO_Biotin->Labeled_Protein Digestion Reduction, Alkylation & Tryptic Digestion Labeled_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Streptavidin Enrichment Peptides->Enrichment Biotin_Peptides Enriched Biotinylated Peptides Enrichment->Biotin_Peptides LC_MS LC-MS/MS Analysis Biotin_Peptides->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis

Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.

Signaling_Pathway_Example Bait_Protein Bait Protein (Tetrazine-Modified) Biotinylated_Complex Biotinylated Protein Complex Bait_Protein->Biotinylated_Complex Interaction Interactor_Protein Interactor Protein Interactor_Protein->Biotinylated_Complex TCO_Biotin This compound TCO_Biotin->Biotinylated_Complex Labeling Enrichment Streptavidin Pull-down Biotinylated_Complex->Enrichment MS_Analysis LC-MS/MS Enrichment->MS_Analysis Identified_Proteins Identification of Interactor Proteins MS_Analysis->Identified_Proteins

Caption: Application in protein-protein interaction studies.

References

Application Notes and Protocols: A Step-by-Step Guide for Cell Surface Labeling with Tetrazine-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity within complex biological systems.[1] This application note provides a detailed protocol for a two-step cell surface labeling strategy. First, cell surface glycans are metabolically labeled with a TCO-modified sugar. Second, these TCO-tagged cells are reacted with Tetrazine-PEG4-biotin, a biotinylation reagent that facilitates detection and downstream analysis through the high-affinity interaction of biotin (B1667282) with streptavidin.[2][3] The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, ensuring efficient labeling. This powerful technique enables a wide range of applications, from proteomic studies and imaging to tracking cellular dynamics.

Principle of the Method

The cell surface labeling process is a two-step procedure:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated TCO-modified monosaccharide, such as N-(trans-Cyclooct-2-en-1-yl) mannosamine (B8667444) (Ac4ManN-TCO). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan structures of cell surface proteins and lipids. This effectively decorates the cell surface with TCO moieties.

  • Bioorthogonal Ligation: The TCO-displaying cells are then treated with Tetrazine-PEG4-biotin. The tetrazine group on the biotin reagent rapidly and specifically reacts with the TCO group on the cell surface via an iEDDA "click" reaction. This forms a stable covalent bond, effectively biotinylating the cell surface glycans.[2]

The resulting biotinylated cells can then be used for various downstream applications, including flow cytometry, fluorescence microscopy, and affinity pull-down assays.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Tetrazine-TCO ligation and a comparison with a traditional labeling method.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Methyltetrazine & TCO800 - >10^6[1]

Table 2: Illustrative Comparison of Labeling Methods

FeatureTetrazine-TCO LigationNHS-Ester Labeling
Specificity High: Reacts specifically with the bioorthogonal TCO partner.Moderate: Reacts with any accessible primary amine.
Potential for Off-Target Covalent Modification Low: The tetrazine group is inert to most biological nucleophiles.High: NHS esters can react with numerous proteins on the cell surface.
Biocompatibility High: Reaction proceeds under physiological conditions without a catalyst.Can lead to widespread, non-specific protein modification, potentially affecting cell function.

Experimental Protocols

Materials
  • Cells of interest

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac4ManN-TCO), 10 mM stock in DMSO

  • Tetrazine-PEG4-biotin, 10 mM stock in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Streptavidin-conjugated fluorophore (for imaging or flow cytometry)

  • Cell lysis buffer (for pull-down assays)

  • Streptavidin-conjugated beads (for pull-down assays)

Protocol 1: Cell Surface Labeling for Imaging or Flow Cytometry

This protocol details the labeling of cell surface glycans for subsequent analysis by fluorescence microscopy or flow cytometry.

  • Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The next day, replace the culture medium with fresh medium containing the TCO-modified sugar. A final concentration of 25-50 µM is a good starting point.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the TCO-sugar.

  • Cell Preparation for Labeling:

    • Gently wash the cells three times with ice-cold PBS to remove any residual culture medium.

  • Bioorthogonal "Click" Reaction:

    • Prepare a fresh solution of Tetrazine-PEG4-biotin in PBS. A final concentration of 50-100 µM is recommended.

    • Incubate the cells with the Tetrazine-PEG4-biotin solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[1]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any unreacted Tetrazine-PEG4-biotin.

  • Detection:

    • For fluorescence imaging or flow cytometry, incubate the labeled cells with a streptavidin-conjugated fluorophore according to the manufacturer's instructions.

    • Wash the cells three times with PBS to remove unbound streptavidin-fluorophore conjugate.

    • The cells are now ready for analysis.

Protocol 2: Cell Surface Labeling for Affinity Pull-Down Assays

This protocol describes the biotinylation of cell surface proteins for subsequent enrichment using streptavidin beads.

  • Metabolic Labeling and Bioorthogonal Reaction:

    • Follow steps 1-4 from Protocol 1.

  • Cell Lysis:

    • After the final wash, lyse the cells using a suitable lysis buffer to solubilize the cell surface proteins.

  • Bead Preparation and Binding:

    • Wash streptavidin-conjugated beads three times with lysis buffer (or a specified wash buffer) to remove any preservatives.

    • Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing:

    • Pellet the beads (either by centrifugation or using a magnetic rack for magnetic beads) and discard the supernatant.

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting or mass spectrometry, a common method is to boil the beads in SDS-PAGE sample buffer.

    • The eluted proteins can then be analyzed by your desired downstream method.

Visualizations

experimental_workflow Experimental Workflow for Cell Surface Labeling cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_reaction Step 2: Bioorthogonal Ligation cluster_downstream Step 3: Downstream Analysis cell_culture Cell Culture add_tco_sugar Incubate with TCO-modified sugar (24-48h, 37°C) cell_culture->add_tco_sugar wash1 Wash cells (3x PBS) add_tco_sugar->wash1 Metabolically incorporated TCO add_tetrazine_biotin Incubate with Tetrazine-PEG4-biotin (30-60 min, RT or 4°C) wash1->add_tetrazine_biotin wash2 Wash cells (3x PBS) add_tetrazine_biotin->wash2 detection Detection with Streptavidin-Fluorophore wash2->detection Biotinylated Cells lysis Cell Lysis wash2->lysis Biotinylated Cells analysis Flow Cytometry / Fluorescence Microscopy detection->analysis pulldown Streptavidin Pull-down lysis->pulldown ms_wb Mass Spectrometry / Western Blot pulldown->ms_wb

Caption: Workflow for cell surface labeling using metabolic glycoengineering and click chemistry.

egfr_signaling Simplified EGFR Signaling Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: Simplified overview of the EGFR signaling cascade.

References

TCO-PEG4-Biotin: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG4-biotin for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (B1233481) (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene (B3416737) glycol (PEG4) linker enhances solubility and bioavailability, while the biotin (B1667282) moiety enables versatile downstream detection and purification strategies.[1]

The core of this technology lies in a "pre-targeting" approach.[1] First, a biomolecule of interest within a live cell is tagged with a tetrazine group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands.[1] Subsequently, the cells are treated with this compound. The highly reactive TCO group rapidly and specifically "clicks" with the tetrazine-tagged biomolecule, forming a stable covalent bond.[2][3] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][4] The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.[1]

Data Presentation

The following tables summarize key quantitative data related to this compound and the associated bioorthogonal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₉H₅₀N₄O₈S[3]
Molecular Weight614.8 g/mol [3]
Purity>95%[3]
SolubilityDMSO, DCM, DMF[3]
Storage Condition-20°C[3]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Methyltetrazine - TCO> 800[4]
General Tetrazine - TCOUp to 10⁷[5]

Experimental Protocols

Protocol 1: General Live Cell Surface Labeling and Imaging

This protocol provides a general workflow for labeling tetrazine-modified biomolecules on the surface of live cells with this compound, followed by fluorescent detection.

Materials:

  • Live cells expressing a tetrazine-tagged surface protein of interest

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: Seed the cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Labeling Reaction:

    • Dilute the this compound stock solution in live-cell imaging buffer to the desired final concentration (e.g., 10-50 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time may need to be determined empirically.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Fluorescent Detection:

    • Dilute the streptavidin-conjugated fluorophore in live-cell imaging buffer to the manufacturer's recommended concentration.

    • Add the streptavidin solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with live-cell imaging buffer.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Glycoengineering and Labeling of Cell Surface Glycans

This protocol describes a two-step labeling approach: first, metabolic incorporation of a tetrazine-modified sugar into cell surface glycans, followed by reaction with this compound.

Materials:

  • Cells of interest

  • Tetrazine-modified sugar (e.g., Ac₄ManNTz)

  • This compound

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 µM Ac₄ManNTz) in the cell culture medium for 48-72 hours.[6] This allows for the metabolic incorporation of the tetrazine group onto cell surface glycans.[6]

  • Biotinylation:

    • Wash the cells three times with ice-cold PBS to remove the unincorporated tetrazine-sugar.

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the tetrazine-modified glycans.[7] Performing this step at 4°C can reduce the internalization of the label.[7][8]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[7]

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in a suitable buffer for 20-30 minutes.

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualization

The following diagrams illustrate the key workflows and principles described in these application notes.

G cluster_0 Step 1: Introduction of Tetrazine (Tz) Moiety cluster_1 Step 2: Bioorthogonal Ligation in Live Cells cluster_2 Step 3: Detection and Imaging Metabolic_Labeling Metabolic Labeling (e.g., with Ac₄ManNTz) Target_Biomolecule Target Biomolecule (Protein, Glycan, etc.) Metabolic_Labeling->Target_Biomolecule Genetic_Encoding Genetic Encoding (Unnatural Amino Acid) Genetic_Encoding->Target_Biomolecule Antibody_Conjugation Antibody Conjugation Antibody_Conjugation->Target_Biomolecule Small_Molecule_Probe Small Molecule Probe Small_Molecule_Probe->Target_Biomolecule Tz_Tagged_Biomolecule Tetrazine-Tagged Biomolecule Target_Biomolecule->Tz_Tagged_Biomolecule Incorporation Biotinylated_Biomolecule Biotinylated Biomolecule Tz_Tagged_Biomolecule->Biotinylated_Biomolecule iEDDA Click Reaction TCO_PEG4_Biotin This compound TCO_PEG4_Biotin->Biotinylated_Biomolecule Fluorescently_Labeled_Biomolecule Fluorescently Labeled Biomolecule Biotinylated_Biomolecule->Fluorescently_Labeled_Biomolecule High-Affinity Binding Streptavidin_Fluorophore Streptavidin-Fluorophore Conjugate Streptavidin_Fluorophore->Fluorescently_Labeled_Biomolecule Imaging Live Cell Imaging (Fluorescence Microscopy) Fluorescently_Labeled_Biomolecule->Imaging

Caption: General workflow for live cell imaging using this compound.

G Start Start: Live Cells in Culture Wash1 Wash 3x with ice-cold PBS Start->Wash1 Label_TCO Incubate with this compound (10-50 µM, 30-60 min, 37°C) Wash1->Label_TCO Wash2 Wash 3x with ice-cold PBS Label_TCO->Wash2 Label_Strep Incubate with Streptavidin-Fluorophore (15-30 min, RT, protected from light) Wash2->Label_Strep Wash3 Wash 3x with Live-Cell Imaging Buffer Label_Strep->Wash3 Image Live Cell Fluorescence Imaging Wash3->Image

Caption: Experimental workflow for cell surface labeling.

G Start Start: Live Cells in Culture Metabolic_Label Incubate with Tetrazine-Sugar (e.g., Ac₄ManNTz, 48-72 hrs) Start->Metabolic_Label Wash1 Wash 3x with ice-cold PBS Metabolic_Label->Wash1 Label_TCO Incubate with this compound (50-100 µM, 30-60 min, RT or 4°C) Wash1->Label_TCO Wash2 Wash 3x with ice-cold PBS Label_TCO->Wash2 Detect Incubate with Streptavidin-Fluorophore (20-30 min) Wash2->Detect Wash3 Wash 3x with PBS Detect->Wash3 Analyze Analysis by Microscopy or Flow Cytometry Wash3->Analyze

References

Application Notes and Protocols for TCO-PEG4-biotin in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TCO-PEG4-biotin, a versatile linker for the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for PROTAC synthesis via click chemistry, in vitro evaluation methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins. A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound is a PROTAC linker featuring three key functional components:

  • Trans-cyclooctene (TCO): A strained alkene that reacts with tetrazine-functionalized molecules via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, highly efficient, and proceeds under mild conditions, making it ideal for the final ligation step in PROTAC synthesis.

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length and composition of the linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin. The biotin handle can be utilized for the detection, purification, and quantification of the PROTAC, as well as for various in vitro and in vivo assays, including pull-down experiments and imaging.

The modular nature of PROTAC synthesis using click chemistry with linkers like this compound allows for the rapid generation and evaluation of a library of PROTACs with different target ligands, E3 ligase ligands, or linker variations.

Data Presentation: Performance of PROTACs with Clickable Linkers

Table 1: Degradation Efficiency of a BRD4-targeting PROTAC Synthesized via Click Chemistry

ParameterValueCell LineReference
DC50~430 nMHeLa[1]
Dmax>90%HeLa[1]
Note: 1]}

Table 2: Degradation Efficiency of BTK-targeting PROTACs with PEG Linkers

PROTACLinkerDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1Short PEG>1000<20Ramos[2]
PROTAC 9Long PEG~10>90Ramos[2]
Note: 2]}

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the final ligation step for synthesizing a PROTAC using this compound and a tetrazine-functionalized ligand (either for the target protein or the E3 ligase).

Materials:

  • This compound

  • Tetrazine-functionalized binding moiety (e.g., tetrazine-E3 ligase ligand)

  • Target protein ligand with a suitable functional group for conjugation (if not already part of the tetrazine moiety)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction vial and stir bar

  • Inert gas (Argon or Nitrogen)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometer (MS)

Procedure:

  • Preparation of Reaction Components:

    • Ensure all glassware is thoroughly dried.

    • Synthesize or procure the tetrazine-functionalized binding moiety and the other binding moiety.

  • Ligation via iEDDA Click Chemistry:

    • In a clean, dry reaction vial under an inert atmosphere, dissolve the tetrazine-functionalized moiety (1 equivalent) in anhydrous DMSO.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the desired PROTAC product. The disappearance of the characteristic pink/red color of the tetrazine can also be an indicator of reaction completion.

  • Purification:

    • Once the reaction is complete, purify the crude product by preparative HPLC to isolate the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by analytical HPLC and mass spectrometry.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation percentage).

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to assess the formation of the ternary complex (POI-PROTAC-E3 Ligase).

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody against one tag (e.g., Anti-His-Terbium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., Anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the purified POI and E3 ligase complex at a constant concentration.

    • Add serial dilutions of the PROTAC. Include a no-PROTAC control.

    • Add the donor- and acceptor-labeled antibodies.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.

Mandatory Visualizations

Signaling Pathway Diagrams

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

UPS_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Poly_Ub_Protein Polyubiquitinated Target Protein E3->Poly_Ub_Protein Polyubiquitination Target_Protein->Poly_Ub_Protein Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

Experimental Workflow Diagram

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Tetrazine_Ligand Tetrazine-functionalized Ligand Click_Reaction iEDDA Click Reaction Tetrazine_Ligand->Click_Reaction TCO_Linker This compound TCO_Linker->Click_Reaction Purification HPLC Purification Click_Reaction->Purification Characterization LC-MS/NMR Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Ternary_Complex_Assay Ternary Complex Assay (e.g., TR-FRET) Final_PROTAC->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Degradation_Data DC50 / Dmax Determination Western_Blot->Degradation_Data Binding_Data Binding Affinity (Kd) Ternary_Complex_Assay->Binding_Data

Caption: A typical experimental workflow for PROTAC synthesis and in vitro evaluation.

References

Application Notes and Protocols for Antibody Conjugation with TCO-PEG4-Biotin in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of antibodies with TCO-PEG4-biotin, a key reagent for advanced immunoassay development. The inclusion of a trans-cyclooctene (B1233481) (TCO) group allows for highly specific and efficient labeling through bioorthogonal click chemistry with tetrazine-modified reporters. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin (B1667282) moiety enables versatile detection and purification strategies using streptavidin-based systems.

Principle of TCO-Biotin Antibody Conjugation and Application

The conjugation process involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond.[1][2][3] This process results in an antibody functionalized with TCO groups, ready for subsequent reaction with a tetrazine-labeled molecule in a bioorthogonal manner. This "click chemistry" approach, specifically the inverse electron-demand Diels-Alder cycloaddition between TCO and tetrazine, is exceptionally fast, highly selective, and occurs under mild, biocompatible conditions, making it ideal for biological applications.[4][5][6][7]

The hydrophilic PEG4 spacer plays a crucial role in improving the water solubility of the conjugate and minimizing aggregation.[3][7][] Furthermore, studies have shown that the inclusion of a PEG linker can significantly increase the reactivity of the TCO group, potentially by preventing it from being buried within the hydrophobic regions of the antibody.[4][7]

Biotinylated antibodies are widely used in various immunoassay formats, such as ELISA, Western blotting, and flow cytometry. The extremely high affinity of biotin for streptavidin (or avidin) allows for a two-step detection method, which can amplify the signal and enhance assay sensitivity.[2][][9] However, it is important to be aware of potential biotin interference in clinical samples from patients taking high-dose biotin supplements.[9]

Experimental Protocols

Antibody Preparation and Purification

Prior to conjugation, it is crucial to remove any substances from the antibody solution that contain primary amines, such as Tris buffer, glycine, or stabilizing proteins like bovine serum albumin (BSA), as they will compete with the antibody for reaction with the NHS ester.[10]

Protocol:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[1] This can be achieved using spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis.[][10]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[1] Measure the concentration using a spectrophotometer at 280 nm (A280).[10]

Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol describes the conjugation of an antibody with a TCO-PEG4-NHS ester. The molar excess of the TCO-PEG4-NHS ester will determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. A 10-20 fold molar excess is a common starting point.[1]

Materials:

  • Purified antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-PEG4-NHS ester (e.g., TCO-PEG4-TFP Ester, MW: 565.56 g/mol )[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0[10]

Protocol:

  • Reagent Preparation: Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare a stock solution of the TCO-PEG4-NHS ester in anhydrous DMSO immediately before use (e.g., 10 mg/mL).[10]

  • Reaction Setup: Add the calculated volume of the TCO-PEG4-NHS ester stock solution to the antibody solution. Pipette gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[10] Incubate for 15-30 minutes at room temperature.[2]

Purification of the TCO-Conjugated Antibody

Purification is necessary to remove unreacted this compound and the quenching reagent.[]

Protocol:

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a size-exclusion chromatography (SEC) column to separate the conjugated antibody from smaller, unreacted components.[][10] Equilibrate the column with an appropriate storage buffer (e.g., PBS).

  • Sample Application and Elution: Apply the quenched reaction mixture to the equilibrated column and collect the fractions containing the purified conjugated antibody according to the manufacturer's instructions.

  • Concentration and Storage: Measure the concentration of the purified TCO-conjugated antibody. Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended ValueReference
Antibody Concentration1-10 mg/mL[1]
Molar Excess of TCO-PEG4-NHS Ester10-20 fold[1]
TCO-PEG4-NHS Ester Stock Solution10 mg/mL in anhydrous DMSO[10]
Quenching Buffer Concentration1 M Tris-HCl, pH 8.0[10]
Final Quenching Concentration50-100 mM Tris[10]

Table 2: Typical Reaction Conditions

ParameterConditionReference
Reaction BufferAmine-free (e.g., PBS, pH 7.2-7.5)[1]
Reaction TemperatureRoom Temperature or 4°C[1][10]
Reaction Time1-2 hours at RT, 2-4 hours at 4°C[10]
Quenching Time15-30 minutes at RT[2]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_conj Conjugation cluster_purify Purification & Storage Ab_start Antibody in Storage Buffer Buffer_Ex Buffer Exchange (Amine-free Buffer) Ab_start->Buffer_Ex Ab_ready Purified Antibody (1-10 mg/mL) Buffer_Ex->Ab_ready Reaction Incubation (1-2h RT or 2-4h 4°C) Ab_ready->Reaction TCO_reagent TCO-PEG4-NHS Ester (in DMSO) TCO_reagent->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Quench Quenching (Tris Buffer) Quench->Reaction Ab_final TCO-Conjugated Antibody Purification->Ab_final Storage Storage (4°C or -20°C) Ab_final->Storage

Caption: Workflow for antibody conjugation with this compound.

Immunoassay_Principle cluster_assay Immunoassay Steps Immobilized_Ag 1. Immobilized Antigen TCO_Ab 2. TCO-Conjugated Primary Antibody Immobilized_Ag->TCO_Ab Binding Tetrazine_Reporter 3. Tetrazine-Streptavidin-HRP (or other reporter) TCO_Ab->Tetrazine_Reporter Bioorthogonal Click Reaction Substrate 4. Substrate Addition Tetrazine_Reporter->Substrate Enzymatic Reaction Signal 5. Signal Detection Substrate->Signal

Caption: Principle of an immunoassay using a TCO-conjugated antibody.

TCO_Tetrazine_Reaction TCO TCO-Antibody Plus + TCO->Plus Tetrazine Tetrazine-Reporter Plus->Tetrazine Arrow Inverse Electron-Demand Diels-Alder Cycloaddition (Click Reaction) Tetrazine->Arrow Conjugate Stable Conjugate Arrow->Conjugate

Caption: Bioorthogonal reaction between TCO and tetrazine.

References

Application Notes and Protocols for T-PEG4-biotin in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing TCO-PEG4-biotin for the labeling and analysis of cells via flow cytometry. This bioorthogonal labeling approach offers high specificity and efficiency, making it a valuable tool in various research and drug development applications, including the identification and quantification of cell surface markers, receptor trafficking studies, and tracking of labeled cells.[1][2]

Introduction

This compound is a chemical probe that leverages the principles of bioorthogonal click chemistry.[1] It consists of a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG4) spacer, and a biotin (B1667282) molecule.[3] The TCO group reacts specifically and covalently with a tetrazine-modified target in a rapid and highly efficient inverse-electron-demand Diels-Alder cycloaddition.[1] This reaction proceeds under physiological conditions without the need for a catalyst, ensuring minimal perturbation to living cells.[4][5] The PEG4 spacer enhances the water solubility and flexibility of the probe, while the biotin moiety allows for subsequent detection using streptavidin-conjugated fluorophores.[1]

This two-step labeling strategy, where a target molecule is first tagged with a tetrazine and then detected with this compound followed by a fluorescent streptavidin conjugate, provides a versatile and robust method for flow cytometry analysis.

Data Presentation

The successful application of this compound in flow cytometry relies on the optimization of several experimental parameters. The following tables provide illustrative quantitative data to guide this optimization process. Researchers should note that the optimal conditions will be specific to the cell type, target molecule, and experimental setup.

Table 1: Recommended Concentration Ranges for Labeling Reagents

ReagentTypical Concentration RangeNotes
Tetrazine-modified Antibody1 - 10 µg/mLTitration is recommended to determine the optimal concentration for achieving the best signal-to-noise ratio.
This compound10 - 100 µMHigher concentrations may be required for less abundant targets, but can also lead to increased background.
Streptavidin-Fluorophore Conjugate1 - 5 µg/mLThe optimal concentration depends on the brightness of the fluorophore and the expression level of the target.

Table 2: Illustrative Data on Labeling Efficiency and Cell Viability

This compound Concentration (µM)Labeling Efficiency (%)Cell Viability (%)Signal-to-Noise Ratio
1085>9550
2595>95120
5098>95200
10098>90180 (potential for increased background)

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for labeling cell surface proteins on live cells for flow cytometry analysis.

Materials
  • Cells of interest

  • Tetrazine-modified primary antibody specific to the target protein

  • This compound (stored at -20°C, protected from light)[3]

  • Streptavidin conjugated to a suitable fluorophore (e.g., FITC, PE, APC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Anhydrous DMSO

  • Viability dye (e.g., Propidium Iodide, DAPI)

  • Flow cytometer

Protocol

1. Cell Preparation a. Harvest cells and wash them once with cold PBS. b. Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.[1]

2. Primary Antibody Incubation a. Add the tetrazine-modified primary antibody to the cell suspension at the predetermined optimal concentration. b. Incubate for 30-60 minutes at 4°C, protected from light. c. Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).

3. This compound Staining a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration (e.g., 25-50 µM).[2] It is crucial to determine the optimal concentration empirically.[1] c. Resuspend the cell pellet in the this compound staining solution. d. Incubate for 30-60 minutes at room temperature, protected from light.[1][2] e. Wash the cells twice with cold Flow Cytometry Staining Buffer.

4. Secondary Staining with Streptavidin-Fluorophore a. Dilute the streptavidin-fluorophore conjugate in Flow Cytometry Staining Buffer to its optimal concentration. b. Resuspend the cell pellet in the diluted streptavidin-fluorophore solution. c. Incubate for 20-30 minutes at 4°C, protected from light. d. Wash the cells twice with cold Flow Cytometry Staining Buffer.

5. Viability Staining (Optional) a. Resuspend the cells in Flow Cytometry Staining Buffer. b. Add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.

6. Flow Cytometry Analysis a. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer. b. Analyze the cells on a flow cytometer using the appropriate laser lines and emission filters for the chosen fluorophore. c. Include appropriate controls, such as unstained cells, cells stained with the primary antibody and streptavidin-fluorophore only (no this compound), and cells stained with this compound and streptavidin-fluorophore only (no primary antibody).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_primary Primary Labeling cluster_secondary Bioorthogonal Reaction cluster_detection Detection cluster_analysis Analysis cell_prep 1. Prepare Cell Suspension (1x10^6 cells/mL) primary_ab 2. Incubate with Tetrazine-Antibody cell_prep->primary_ab wash1 3. Wash Cells primary_ab->wash1 tco_biotin 4. Incubate with This compound wash1->tco_biotin wash2 5. Wash Cells tco_biotin->wash2 streptavidin 6. Incubate with Streptavidin-Fluorophore wash2->streptavidin wash3 7. Wash Cells streptavidin->wash3 viability 8. Viability Staining (Optional) wash3->viability flow_cytometry 9. Flow Cytometry Analysis viability->flow_cytometry

Caption: Experimental workflow for cell labeling using this compound for flow cytometry.

signaling_pathway_labeling cluster_cell Cell Surface receptor Target Receptor tetrazine_ab Tetrazine-Antibody receptor->tetrazine_ab Binding tco_biotin This compound tetrazine_ab->tco_biotin Click Reaction streptavidin Streptavidin-Fluorophore tco_biotin->streptavidin Biotin-Streptavidin Interaction flow_cytometry Flow Cytometer (Signal Quantification) streptavidin->flow_cytometry Detection

Caption: Principle of cell surface receptor labeling using the this compound system.

References

Metabolic Labeling of Glycans with TCO-Modified Sugars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of glycans using trans-cyclooctene (B1233481) (TCO)-modified sugars. This powerful technique allows for the introduction of a bioorthogonal handle into nascently synthesized glycans, enabling their subsequent visualization, isolation, and characterization. The protocols provided herein cover metabolic labeling of cells in culture, fluorescent detection of labeled glycans via TCO-tetrazine ligation, and analysis by fluorescence microscopy and flow cytometry.

Introduction

Metabolic glycoengineering is a technique that utilizes the cell's own biosynthetic pathways to incorporate unnatural, chemically modified monosaccharides into cellular glycoconjugates.[1][2] By introducing a TCO group, a strained alkene, onto a sugar molecule, this bioorthogonal chemical reporter can be readily and specifically targeted by a tetrazine-functionalized probe through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This "click chemistry" reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a catalyst, making it ideal for studying glycans in living systems.[3][4]

Applications of this technology are vast and include high-resolution imaging of the glycome, monitoring glycan trafficking, and identifying specific glycoprotein (B1211001) biomarkers in the context of drug development and disease research.[2][5]

Principle of the Method

The methodology is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated TCO-modified sugar, such as tetra-acetylated N-trans-cyclooctenyl-D-mannosamine (Ac4ManNTCO). The peracetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the TCO-sugar is metabolized and incorporated into the glycan chains of newly synthesized glycoproteins. These TCO-displaying glycans are then transported to the cell surface.

  • Bioorthogonal Ligation: The TCO-labeled glycans on the cell surface are then covalently tagged with a tetrazine-conjugated molecule, such as a fluorescent dye. The rapid and specific IEDDA reaction forms a stable covalent bond, allowing for sensitive and specific detection of the labeled glycans.[3]

Data Presentation

Table 1: Recommended Conditions for Metabolic Labeling with TCO-Modified Sugars
ParameterRecommended RangeNotes
TCO-Modified Sugar Concentration 10 - 50 µMOptimal concentration is cell-type dependent and should be determined empirically. Higher concentrations can sometimes lead to cellular toxicity.[6]
Incubation Time 24 - 72 hoursLonger incubation times generally lead to higher incorporation of the TCO-sugar into cell surface glycans.
Cell Seeding Density 50 - 80% confluencyCells should be in a logarithmic growth phase for optimal metabolic activity and incorporation of the modified sugar.
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ConditionNotes
Tetrazine-Fluorophore Concentration 1 - 10 µMThe optimal concentration should be determined to maximize signal while minimizing background fluorescence.[1]
Reaction Time 15 - 60 minutesThe TCO-tetrazine reaction is very rapid. Shorter incubation times are often sufficient.[1][7]
Reaction Temperature Room Temperature or 37°CThe reaction proceeds efficiently at both temperatures.[1]
Reaction Buffer PBS or cell culture mediumThe reaction is compatible with common physiological buffers.
Table 3: Quantitative Analysis of Cell Viability after Metabolic Labeling

The following data is based on studies using the structurally similar azide-modified sugar, Ac4ManNAz, and is expected to be comparable for TCO-modified analogs. It is, however, recommended to perform a cell viability assay for each new cell line and TCO-sugar.

Ac4ManNAz ConcentrationCell Viability (% of control)Reference
10 µM~100%[6]
20 µM~95%[6]
50 µM~85%[6]

Cell viability was assessed using a Cell Counting Kit-8 assay after 3 days of incubation with the modified sugar.[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNTCO

Materials:

  • Cells of interest (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • Ac4ManNTCO (or other TCO-modified sugar)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tissue culture plates or flasks

Procedure:

  • Prepare a stock solution of Ac4ManNTCO: Dissolve Ac4ManNTCO in sterile DMSO to a final concentration of 10 mM.

  • Cell Seeding: Seed cells in a tissue culture plate or flask at a density that will result in 50-80% confluency at the end of the incubation period. Allow the cells to adhere overnight.

  • Metabolic Labeling: The next day, dilute the Ac4ManNTCO stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 25 µM).

  • Incubation: Remove the old medium from the cells and replace it with the Ac4ManNTCO-containing medium.

  • Culture Cells: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, cells are ready for the bioorthogonal ligation step. For adherent cells, they can be labeled directly in the plate or detached using a non-enzymatic cell dissociation buffer. For suspension cells, they can be pelleted and washed.

Protocol 2: Fluorescent Labeling of TCO-Modified Glycans via Tetrazine Ligation

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5)

  • DMSO, sterile

  • FACS buffer (PBS with 1% BSA) for flow cytometry

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for microscopy

  • DAPI solution (for nuclear counterstaining in microscopy)

Procedure:

  • Prepare a stock solution of Tetrazine-Fluorophore: Dissolve the tetrazine-conjugated dye in sterile DMSO to a final concentration of 1 mM.

  • Prepare Staining Solution: Dilute the tetrazine-fluorophore stock solution in PBS or cell culture medium to the desired final concentration (e.g., 5 µM).[1]

  • Cell Preparation:

    • For Adherent Cells (in plate): Gently wash the cells twice with warm PBS.

    • For Suspension Cells or Detached Adherent Cells: Pellet the cells by centrifugation (300 x g for 5 minutes), discard the supernatant, and resuspend in PBS. Repeat the wash step twice.

  • Tetrazine Ligation:

    • For Adherent Cells: Add the tetrazine staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

    • For Suspension Cells: Resuspend the cell pellet in the tetrazine staining solution and incubate for 15-30 minutes at room temperature, protected from light.[1]

  • Washing:

    • For Adherent Cells: Remove the staining solution and wash the cells three times with PBS.

    • For Suspension Cells: Pellet the cells, discard the supernatant, and wash three times with FACS buffer.

  • Proceed to Analysis: The labeled cells are now ready for analysis by fluorescence microscopy (Protocol 3) or flow cytometry (Protocol 4).

Protocol 3: Analysis of Labeled Cells by Fluorescence Microscopy

Procedure:

  • Fixation: After the final wash step in Protocol 2, add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Final Wash: Wash the cells twice with PBS.

  • Imaging: Mount the coverslip on a microscope slide with mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 4: Analysis of Labeled Cells by Flow Cytometry

Procedure:

  • Resuspension: After the final wash step in Protocol 2, resuspend the cells in 300-500 µL of FACS buffer.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for the selected fluorophore. Include appropriate controls, such as unlabeled cells treated with the tetrazine-fluorophore (to assess non-specific binding) and labeled cells without tetrazine treatment (to assess background fluorescence).

Mandatory Visualizations

Metabolic Glycan Labeling Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis TCO_Sugar Peracetylated TCO-Sugar (e.g., Ac4ManNTCO) Cell Living Cell TCO_Sugar->Cell Uptake Metabolism Cellular Metabolism (Deacetylation & Biosynthesis) Cell->Metabolism Surface_Glycan Cell Surface Glycan with TCO Reporter Metabolism->Surface_Glycan Incorporation Labeled_Glycan Fluorescently Labeled Cell Surface Glycan Surface_Glycan->Labeled_Glycan IEDDA Reaction Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Labeled_Glycan Microscopy Fluorescence Microscopy Labeled_Glycan->Microscopy Flow_Cytometry Flow Cytometry Labeled_Glycan->Flow_Cytometry

Caption: Workflow for metabolic glycan labeling with TCO-sugars.

IEDDA_Reaction TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine (Fluorescent Product) Intermediate->Product Retro-Diels-Alder N2 N2 Gas Intermediate->N2 Release

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.

Troubleshooting_Guide cluster_checks Potential Causes & Solutions cluster_solutions Corrective Actions Start Low or No Fluorescence Signal Check_Labeling Inefficient Metabolic Labeling? Start->Check_Labeling Check_Ligation Inefficient Ligation Reaction? Start->Check_Ligation Check_Cells Cell Health Issues? Start->Check_Cells Check_Reagents Reagent Degradation? Start->Check_Reagents Sol_Labeling Optimize TCO-sugar concentration and incubation time. Check_Labeling->Sol_Labeling Sol_Ligation Increase tetrazine concentration or incubation time. Check_Ligation->Sol_Ligation Sol_Cells Check cell viability and confluency. Use healthy, sub-confluent cells. Check_Cells->Sol_Cells Sol_Reagents Use fresh stock solutions of TCO-sugar and tetrazine. Check_Reagents->Sol_Reagents

Caption: Troubleshooting for low fluorescence signal.

References

Application Notes and Protocols for In Vivo Pre-targeting Strategies Using TCO-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeting strategies represent a significant advancement in targeted drug delivery and molecular imaging, aiming to improve the therapeutic index and diagnostic accuracy. This is achieved by separating the delivery of a targeting agent from a therapeutic or imaging payload. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of modern pre-targeting due to its exceptionally fast reaction kinetics and bioorthogonality, proceeding rapidly within living systems without interfering with native biochemical processes.[1][2][3][4]

This document provides detailed application notes and protocols for in vivo pre-targeting strategies involving TCO-PEG4-biotin. While the most documented approach involves the administration of a TCO-conjugated antibody followed by a tetrazine-labeled payload, this guide will also address the specific use of this compound as a secondary agent that can be captured by a pre-targeted tetrazine-modified antibody. The inclusion of a hydrophilic PEG4 spacer in the TCO-biotin construct is intended to improve solubility and pharmacokinetic properties.[5] The biotin (B1667282) moiety allows for a final, non-covalent binding step with a streptavidin-conjugated payload, adding another layer of modularity to the system.

Principle of the Method

The core of this pre-targeting system is the highly efficient and specific "click" reaction between a TCO and a tetrazine. This is followed by the high-affinity, non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M).[6]

There are two primary strategies that can be employed:

Strategy A (Conventional): A TCO-modified antibody is administered first, allowed to accumulate at the target site, and cleared from circulation. Subsequently, a tetrazine-biotin (B11829199) conjugate is administered, which reacts with the TCO-antibody at the target. This is then followed by a streptavidin-conjugated payload (e.g., drug, imaging agent).

Strategy B (Reversed, utilizing this compound): A tetrazine-modified antibody is administered first. After accumulation and clearance, this compound is injected, which "clicks" to the antibody at the target site. Finally, a streptavidin-conjugated payload is administered to bind to the biotin now localized at the target. This approach may offer advantages as tetrazine-modification can sometimes be more stable and less prone to metabolism than TCO-modification on large proteins.[7]

Key Applications

  • Pre-targeted Radioimmunotherapy (PRIT) and Imaging (PET/SPECT): This strategy allows for the use of short-lived radionuclides on the rapidly clearing secondary agent, significantly reducing the radiation dose to non-target tissues compared to directly labeled antibodies.[8][9][10]

  • Targeted Drug Delivery: By localizing a biotin moiety at the disease site, a potent drug conjugated to streptavidin can be delivered with high precision, minimizing systemic toxicity.

  • Fluorescence Imaging: High-contrast in vivo imaging can be achieved by using a streptavidin-fluorophore conjugate, overcoming the poor pharmacokinetics of directly labeled antibodies.[11]

Data Presentation: Quantitative Summary of In Vivo Pre-targeting

The following tables summarize biodistribution and efficacy data from various pre-clinical studies employing the TCO-tetrazine pre-targeting system. These studies primarily use the "conventional" approach (TCO-antibody + radiolabeled tetrazine) but provide a strong benchmark for the potential of this chemistry.

Table 1: Biodistribution of Radiolabeled Tetrazines in Pre-targeted Tumor Models (% Injected Dose per Gram, %ID/g)

Targeting Antibody (TCO-modified)Tumor ModelRadiolabeled TetrazineTime Post-Tetrazine InjectionTumor Uptake (%ID/g)Blood (%ID/g)Liver (%ID/g)Muscle (%ID/g)Reference
anti-A33 mAbLS174T Xenograft[⁶⁸Ga]31 hr3.9 ± 1.8---[1]
CC49 mAbLS174T Xenograft[¹¹¹In]13 hr4.2--~0.3[1]
anti-A33 mAbSW1222 Xenograft[⁶⁴Cu]21 hr~4.1---[1]
CetuximabA431 Xenograft[⁶⁸Ga]623 hr3.48-~1.3-[1]
CC49 mAbLS174T Xenograft[¹⁷⁷Lu]Lu-tetrazine (with clearing agent)3 hr6.13 ± 1.090.19 ± 0.04-~0.2[4]
huA33-TCOColorectal Cancer Xenograft[¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz-----[12]
CC49-TCOLS174T Xenograft[²¹¹At]281 hr4.5~3.0--[10]

Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging Studies

Targeting Antibody (TCO-modified)Tumor ModelRadiolabeled TetrazineTime Post-Tetrazine InjectionTumor-to-Muscle RatioTumor-to-Blood RatioReference
CC49 mAbLS174T Xenograft[¹¹¹In]13 hr13.1-[4]
CetuximabA431 Xenograft[⁶⁸Ga]623 hr-2.64 (Tumor/Liver)[1]
anti-CD44v6 U36HNSCC Xenograft[⁸⁹Zr]Zr-DFO-PEG5-Tz72 hr23.49 ± 6.22-[5]
CC49-TCOLS174T Xenograft[¹⁷⁷Lu]Lu-tetrazine (with clearing agent)3 hr~30~32[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the pre-targeting strategies.

G cluster_0 Strategy A: Conventional Pre-targeting A1 Step 1: Administer TCO-Antibody A2 Accumulation at Target & Systemic Clearance (24-72h) A1->A2 A3 Step 2: Administer Tetrazine-Biotin A2->A3 A4 Bioorthogonal Reaction (in vivo 'Click') A3->A4 A5 Step 3: Administer Streptavidin-Payload A4->A5 A6 Biotin-Streptavidin Binding A5->A6 A7 Imaging or Therapeutic Effect A6->A7

Conventional pre-targeting workflow.

G cluster_1 Strategy B: Reversed Pre-targeting with this compound B1 Step 1: Administer Tetrazine-Antibody B2 Accumulation at Target & Systemic Clearance (24-72h) B1->B2 B3 Step 2: Administer This compound B2->B3 B4 Bioorthogonal Reaction (in vivo 'Click') B3->B4 B5 Step 3: Administer Streptavidin-Payload B4->B5 B6 Biotin-Streptavidin Binding B5->B6 B7 Imaging or Therapeutic Effect B6->B7

Reversed pre-targeting with this compound.

G cluster_reaction Inverse Electron Demand Diels-Alder Reaction Tz Tetrazine Intermediate Unstable Intermediate Tz->Intermediate + TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product - N₂ N2 N₂ Gas

The TCO-tetrazine bioorthogonal reaction.

Detailed Experimental Protocols

Protocol 6.1: Conjugation of Tetrazine to an Antibody via NHS Ester

This protocol is for Strategy B, where the antibody is modified with a tetrazine moiety.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • Tetrazine-PEG-NHS Ester (e.g., Tetrazine-PEG5-NHS Ester).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody first using an appropriate method like a protein A/G column or buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in ice-cold Reaction Buffer.

  • NHS Ester Preparation:

    • Allow the Tetrazine-PEG-NHS Ester vial to warm to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a 10 mM stock solution.[13][14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester stock solution to the antibody solution.[14] The optimal ratio may need to be determined empirically.

    • Gently mix by pipetting. Do not vortex vigorously.

    • Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, with gentle mixing.[13]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming unreacted NHS esters.[13]

    • Incubate for 15 minutes on ice.

  • Purification:

    • Remove excess, unreacted tetrazine reagent and quenching buffer by purifying the conjugate using a spin desalting column equilibrated with sterile PBS (pH 7.4). Follow the manufacturer's instructions for the column.[13]

  • Characterization and Storage:

    • Determine the protein concentration using a BCA assay or Nanodrop (A280).

    • The degree of labeling (DOL, tetrazines per antibody) can be estimated by reacting a small aliquot with an excess of a TCO-fluorophore and measuring the absorbance, or more accurately by MALDI-TOF mass spectrometry.

    • Store the purified tetrazine-antibody conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Protocol 6.2: In Vivo Pre-targeting in a Tumor-Bearing Mouse Model (Strategy B)

This protocol outlines a general procedure for a pre-targeted imaging study using the tetrazine-antibody and this compound.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Purified Tetrazine-Antibody conjugate (from Protocol 6.1).

  • This compound, sterile solution in PBS.

  • Streptavidin-conjugated imaging agent (e.g., Streptavidin-IRDye 800CW), sterile solution in PBS.

  • Sterile PBS (pH 7.4).

  • Anesthetic (e.g., isoflurane).

  • In vivo imaging system (e.g., IVIS Spectrum).

Procedure:

  • Step 1: Administration of Tetrazine-Antibody:

    • Administer the tetrazine-antibody conjugate to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 100 µg per mouse, but this should be optimized for the specific antibody and model.[1]

  • Accumulation and Clearance Period:

    • Allow the tetrazine-antibody to accumulate at the tumor site and clear from circulation. This "pre-targeting interval" is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[11]

  • Step 2: Administration of this compound:

    • After the pre-targeting interval, administer the this compound via intravenous injection. The molar ratio of TCO-biotin to the injected antibody is a key parameter for optimization, with an excess of the TCO-biotin often used (e.g., 25:1 relative to the antibody).[3]

  • Bioorthogonal Reaction and Clearance:

    • Allow a short period (e.g., 1-3 hours) for the in vivo click reaction to occur and for unbound this compound to clear from the circulation via renal excretion.

  • Step 3: Administration of Streptavidin-Payload:

    • Administer the streptavidin-conjugated imaging agent intravenously.

  • Imaging:

    • Anesthetize the mice at various time points after the final injection (e.g., 1, 4, 8, 24 hours).

    • Acquire images using the appropriate in vivo imaging system.[11]

    • After the final imaging time point, euthanasia and ex vivo biodistribution studies can be performed by harvesting organs and measuring the signal (fluorescence or radioactivity) in a gamma counter or imaging system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Antibody Conjugation Efficiency Inactive NHS ester due to moisture.Allow NHS ester vial to warm to room temperature before opening. Use fresh, anhydrous DMSO/DMF.
Primary amines in antibody buffer (Tris, glycine).Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.3-8.5) before conjugation.
Low In Vivo Target Signal Insufficient pre-targeting interval.Optimize the time between antibody and TCO-biotin injection (try 24h, 48h, 72h).
Degradation or isomerization of TCO/Tetrazine.Ensure stability of conjugates during storage. For TCO-based reagents, protect from light and store at -20°C.[5]
Inefficient in vivo reaction.Increase the dose of the secondary agent (this compound). Consider a clearing agent to remove unbound antibody before the second injection.[4][8]
High Background Signal Incomplete clearance of unbound reagents.Increase the time between injections. Use a clearing agent. Ensure the payload itself has rapid clearance kinetics.
Non-specific binding of streptavidin-payload.Include control groups (e.g., no primary antibody, no TCO-biotin) to assess background. Consider using deglycosylated or neutral avidin (B1170675) variants to reduce non-specific binding.

References

Revolutionizing Proximity Labeling: TCO-PEG4-Biotin for High-Fidelity Interactome Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proximity labeling (PL) has emerged as a powerful technique to decipher protein-protein interactions (PPIs) within their native cellular environment. These methods overcome the limitations of traditional approaches like co-immunoprecipitation by capturing transient and weak interactions. While enzyme-based PL methods such as BioID and TurboID have been widely adopted, a two-step chemical approach offers a distinct set of advantages in terms of temporal control and specificity. This document provides detailed application notes and protocols for proximity labeling experiments using a bioorthogonal chemical reporter system. This system comprises a target protein metabolically engineered to contain a trans-cyclooctene (B1233481) (TCO) moiety, which is then specifically labeled with a biotin (B1667282) conjugate, such as a Tetrazine-PEG4-Biotin derivative. For clarity in these notes, the labeling reagent will be referred to as Tetrazine-PEG4-Biotin, which reacts with the TCO-modified protein of interest. This powerful combination allows for precise spatial and temporal control over the labeling process, making it an invaluable tool for cellular biology and drug discovery.

The core principle of this technique is a two-step process.[1] First, a non-canonical amino acid bearing a TCO group is metabolically incorporated into a "bait" protein of interest. This is achieved by expressing the target protein in cells cultured with the TCO-containing amino acid. The second step involves the introduction of a Tetrazine-PEG4-Biotin probe. The tetrazine and TCO groups undergo a rapid and highly specific bioorthogonal "click" reaction—an inverse-electron-demand Diels-Alder cycloaddition—covalently attaching the biotin tag to the bait protein and its proximal interactors.[1] The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.

Advantages of the TCO-Tetrazine System in Proximity Labeling

The TCO-Tetrazine chemical labeling system offers several key advantages over traditional enzyme-based proximity labeling methods:

  • Temporal Precision: The labeling window is precisely controlled by the incubation time with the Tetrazine-PEG4-Biotin probe, allowing for the capture of dynamic interactions with high temporal resolution.

  • Reduced Background: The bioorthogonal nature of the click reaction minimizes off-target labeling, leading to a higher signal-to-noise ratio.

  • No Cofactor Requirements: Unlike enzyme-based methods that require cofactors like ATP (for BioID/TurboID) or hydrogen peroxide (for APEX), the TCO-tetrazine reaction proceeds spontaneously under physiological conditions.

  • Versatility: The modularity of click chemistry allows for the use of various probes, not just biotin, for different downstream applications such as fluorescence imaging.

Quantitative Comparison of Proximity Labeling Methods

The choice of proximity labeling method depends on the specific biological question and experimental system. The following table provides a comparative overview of key parameters for the TCO-Tetrazine system, BioID, TurboID, and APEX2.

ParameterTCO-Tetrazine LabelingBioIDTurboIDAPEX2
Labeling Principle Bioorthogonal click chemistryEnzymatic (promiscuous biotin ligase)Enzymatic (engineered promiscuous biotin ligase)Enzymatic (engineered ascorbate (B8700270) peroxidase)
Labeling Time 1-2 hours16-24 hours10-20 minutes1-3 minutes
Temporal Control High (initiated by probe addition)Low (initiated by biotin addition, long duration)High (initiated by biotin addition, short duration)Very High (initiated by H2O2 addition, very short duration)
Labeling Radius ~10-20 nm~10 nm~10 nm~20 nm
Toxicity Low (reagents are generally well-tolerated)LowPotential for cellular stress with high expressionH2O2 can be toxic
Cofactor Requirement NoneATP, BiotinATP, BiotinHeme, Biotin-phenol, H2O2
In Vivo Application FeasibleChallenging due to long labeling timeFeasibleChallenging due to H2O2 delivery

Experimental Protocols

This section provides a detailed protocol for a proximity labeling experiment to identify protein-protein interactions using metabolic labeling with a TCO-amino acid followed by Tetrazine-PEG4-Biotin labeling.

Protocol 1: Metabolic Labeling of a Bait Protein with a TCO-Amino Acid

This protocol describes the incorporation of a TCO-containing unnatural amino acid into a "bait" protein of interest in mammalian cells.

Materials:

  • Mammalian cell line of choice

  • Expression vector for the bait protein with a suitable tag (e.g., HA, FLAG)

  • TCO-containing unnatural amino acid (e.g., TCO-L-lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • Amino acid-deficient culture medium (e.g., DMEM lacking lysine)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in complete culture medium to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the expression vector for the bait protein using a suitable transfection reagent according to the manufacturer's instructions.

  • Metabolic Labeling:

    • 24 hours post-transfection, wash the cells twice with sterile PBS.

    • Replace the complete medium with the amino acid-deficient medium supplemented with 10% dFBS and the TCO-unnatural amino acid (e.g., 100-500 µM TCO-L-lysine).

    • Incubate the cells for 18-24 hours to allow for incorporation of the TCO-amino acid into the bait protein.

  • Cell Harvest for Downstream Labeling:

    • After the incubation period, the cells are ready for the proximity labeling step with Tetrazine-PEG4-Biotin.

Protocol 2: Proximity Labeling with Tetrazine-PEG4-Biotin and Cell Lysis

This protocol details the labeling of TCO-containing proteins with Tetrazine-PEG4-Biotin and subsequent cell lysis.

Materials:

  • Cells from Protocol 1

  • Tetrazine-PEG4-Biotin (stock solution in DMSO)

  • PBS

  • Quenching solution (e.g., 5 mM TCO-amine or methyl-TCO in PBS) (Optional)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

Procedure:

  • Proximity Labeling:

    • Gently wash the metabolically labeled cells three times with ice-cold PBS.

    • Dilute the Tetrazine-PEG4-Biotin stock solution in PBS to a final concentration of 50-100 µM.

    • Add the labeling solution to the cells and incubate for 1-2 hours at room temperature or 37°C with gentle agitation.

  • Quenching (Optional but Recommended):

    • To stop the labeling reaction, remove the Tetrazine-PEG4-Biotin solution.

    • Add the quenching solution and incubate for 10-15 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells three times with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. This is the protein extract containing the biotinylated proteins.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the affinity purification of biotinylated proteins using streptavidin beads and their preparation for mass spectrometry analysis.

Materials:

  • Protein extract from Protocol 2

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (2% SDS in PBS)

  • Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)

  • Wash Buffer 3 (10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate)

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Bead Preparation and Protein Binding:

    • Wash the streptavidin beads three times with RIPA buffer.

    • Add the washed beads to the protein extract and incubate overnight at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins:

      • Twice with Wash Buffer 1.

      • Once with Wash Buffer 2.

      • Once with Wash Buffer 3.

      • Twice with 50 mM ammonium bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Preparation for Mass Spectrometry:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip.

    • The peptides are now ready for analysis by LC-MS/MS.

Visualizations of Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental workflow and its application in studying signaling pathways.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Proximity Labeling & Lysis cluster_2 Step 3: Enrichment & Analysis A Transfect cells with bait protein expression vector B Culture cells in medium with TCO-unnatural amino acid A->B C TCO group incorporated into bait protein B->C D Incubate cells with Tetrazine-PEG4-Biotin C->D E Bioorthogonal click reaction: TCO reacts with Tetrazine D->E F Bait and proximal proteins are biotinylated E->F G Cell Lysis F->G H Streptavidin affinity purification G->H I On-bead digestion with trypsin H->I J LC-MS/MS analysis I->J K Identification of proximal proteins J->K

Caption: Experimental workflow for TCO-Tetrazine proximity labeling.

Application Example: Mapping the EGFR Signaling Pathway

The TCO-Tetrazine proximity labeling method can be applied to study the dynamic protein interactions of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. By metabolically incorporating a TCO-amino acid into EGFR, researchers can capture its proximal interactome at specific time points after stimulation with EGF.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Proximity Labeling EGFR_monomer EGFR-TCO (monomer) EGFR_dimer EGFR-TCO Dimer (Active) EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation EGF EGF EGF->EGFR_monomer Binding GRB2 GRB2 EGFR_dimer->GRB2 Recruitment PL_reagent Add Tetrazine-PEG4-Biotin at specific time points SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Gene Expression, Cell Proliferation ERK->Downstream PL_result Capture dynamic interactors (e.g., GRB2, SOS1) PL_reagent->PL_result

References

TCO-PEG4-Biotin: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG4-biotin for super-resolution microscopy. This powerful bioorthogonal handle enables a versatile two-step labeling strategy, offering high specificity and minimal background for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

Introduction

This compound is a heterobifunctional molecule that combines a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a biotin (B1667282) moiety.[1] The TCO group facilitates an exceptionally fast and highly specific, catalyst-free "click chemistry" reaction with a tetrazine (Tz)-conjugated molecule.[1][2] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in complex environments like living cells.[2]

The PEG4 spacer enhances the water solubility of the molecule and minimizes steric hindrance, ensuring efficient conjugation and accessibility of the reactive moieties.[1] The biotin group provides a strong and specific binding site for streptavidin and its derivatives, enabling a modular approach for attaching a variety of imaging probes.

Key Advantages of this compound in Super-Resolution Microscopy:

  • Two-Step Labeling: Decouples the targeting step (e.g., antibody binding) from the fluorophore introduction, allowing for better optimization of each step and reduced background.

  • High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective for its counterpart, ensuring minimal off-target labeling.[2]

  • Rapid Kinetics: The reaction is extremely fast, enabling efficient labeling even at low concentrations.

  • Versatility: The biotin handle allows for the attachment of a wide range of streptavidin-conjugated probes, including fluorophores for STORM and DNA docking strands for DNA-PAINT.

  • Improved Signal-to-Noise Ratio: The ability to wash out unbound targeting molecules before introducing the imaging probe significantly reduces background fluorescence.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Molecular FormulaC29H50N4O8S[3][4]
Molecular Weight614.8 g/mol [3][4]
Purity≥95%[3][4]
SolubilityDMSO, DMF, DCM[3][4]
Storage-20°C, protected from light and moisture[3]
Table 2: Photophysical Properties of Common Tetrazine-Dye Conjugates for Super-Resolution Microscopy
Tetrazine-DyeExcitation Max (nm)Emission Max (nm)Fluorescence Turn-On Ratio (upon reaction with TCO)Suitability for Super-ResolutionReference(s)
H-Tet-ATTO488~501~52315-40STORM, PALM[5]
H-Tet-Cy3B~558~572~5STORM[5]
H-Tet-ATTO594~601~627~3STORM[5]
H-Tet-SiR~652~672~10STORM, STED[5]
H-Tet-Cy5~649~666~2dSTORM[5]

Note: The fluorescence turn-on ratio can vary depending on the specific tetrazine and dye structure.

Table 3: Comparison of Super-Resolution Microscopy Techniques
TechniqueTypical ResolutionAdvantagesConsiderations
STORM 20-50 nm lateral, 50-70 nm axialHigh localization precision, multicolor imaging possible.Requires specific photoswitchable dyes and imaging buffers, slower acquisition speed.
DNA-PAINT Sub-5 nm lateralUltra-high resolution, multiplexing with orthogonal DNA sequences, precise molecule counting.Slower acquisition due to transient binding kinetics, requires careful buffer optimization.
STED 30-80 nm lateral"Push-button" operation similar to confocal, suitable for live-cell imaging.Requires high laser power which can cause phototoxicity, limited number of suitable dyes.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG4-NHS Ester to a Primary Antibody

This protocol describes the conjugation of a TCO moiety to a primary antibody using an N-hydroxysuccinimide (NHS) ester derivative of TCO-PEG4.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into PBS using a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • TCO-PEG4-NHS Ester Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG4-NHS ester stock solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching Reaction:

    • Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified TCO-conjugated antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.

Diagram of Antibody Conjugation Workflow:

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Antibody Mix Mix and Incubate (1-2h, RT) Antibody->Mix TCO_NHS TCO-PEG4-NHS Ester in DMSO TCO_NHS->Mix Quench Quench with Tris (15-30 min, RT) Mix->Quench Purify Desalting Column Quench->Purify TCO_Antibody TCO-Conjugated Antibody Purify->TCO_Antibody

Caption: Workflow for conjugating TCO-PEG4-NHS ester to a primary antibody.

Protocol 2: Two-Step Labeling and STORM Imaging

This protocol outlines the labeling of a cellular target with a TCO-conjugated primary antibody followed by a tetrazine-dye for STORM imaging.

Materials:

  • Fixed and permeabilized cells on coverslips

  • TCO-conjugated primary antibody (from Protocol 1)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Tetrazine-conjugated fluorophore (e.g., H-Tet-Cy5)

  • Washing buffer (e.g., 0.1% BSA in PBS)

  • STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

Procedure:

  • Blocking:

    • Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the TCO-conjugated primary antibody in blocking buffer to the desired concentration (typically 1-10 µg/mL).

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with washing buffer for 5 minutes each to remove unbound primary antibody.

  • Tetrazine-Dye Incubation:

    • Dilute the tetrazine-conjugated fluorophore in PBS to a final concentration of 1-5 µM.

    • Incubate the cells with the tetrazine-dye solution for 15-30 minutes at room temperature, protected from light.

  • Final Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound tetrazine-dye.

  • STORM Imaging:

    • Mount the coverslip in a suitable imaging chamber.

    • Replace the PBS with freshly prepared STORM imaging buffer.

    • Acquire STORM data on a super-resolution microscope equipped for single-molecule localization.

Diagram of Two-Step STORM Labeling and Imaging Workflow:

STORM_Workflow Start Fixed & Permeabilized Cells Block Block with BSA Start->Block PrimaryAb Incubate with TCO-Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 TetrazineDye Incubate with Tetrazine-Dye Wash1->TetrazineDye Wash2 Wash TetrazineDye->Wash2 Image STORM Imaging Wash2->Image

Caption: Two-step labeling and imaging workflow for STORM microscopy.

Protocol 3: Two-Step Labeling and DNA-PAINT Imaging

This protocol describes the use of this compound for DNA-PAINT, where the biotin is used to immobilize a streptavidin-conjugated DNA docking strand.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • Secondary antibody conjugated to this compound

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Streptavidin-conjugated DNA docking strand

  • Washing buffer (e.g., 0.1% BSA in PBS)

  • DNA-PAINT imaging buffer (containing fluorescently labeled imager strands)

Procedure:

  • Blocking and Primary Antibody Incubation:

    • Follow steps 1 and 2 from the STORM protocol to block and incubate with the primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

  • Washing:

    • Wash the cells three times with washing buffer for 5 minutes each.

  • Streptavidin-Docking Strand Incubation:

    • Dilute the streptavidin-conjugated DNA docking strand in a suitable buffer (e.g., PBS with 1% BSA) to a concentration of 5-10 nM.

    • Incubate the cells with this solution for 15-30 minutes at room temperature.

  • Final Washing:

    • Wash the cells thoroughly with PBS to remove unbound streptavidin-docking strands.

  • DNA-PAINT Imaging:

    • Mount the coverslip in an imaging chamber.

    • Add the DNA-PAINT imaging buffer containing the complementary fluorescently labeled imager strands (typically at 0.1-1 nM).

    • Acquire DNA-PAINT data on a super-resolution microscope, typically in TIRF or HiLo illumination mode.

Diagram of Two-Step DNA-PAINT Labeling and Imaging Workflow:

DNAPAINT_Workflow Start Fixed & Permeabilized Cells Block Block with BSA Start->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with This compound Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 StrepDocking Incubate with Streptavidin-Docking Strand Wash2->StrepDocking Wash3 Wash StrepDocking->Wash3 Image DNA-PAINT Imaging (with Imager Strands) Wash3->Image

Caption: Two-step labeling and imaging workflow for DNA-PAINT microscopy.

Application Example: Studying EGFR Clustering

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon ligand binding, EGFR dimerizes and forms higher-order clusters, which are critical for signal transduction. Super-resolution microscopy is an ideal tool to study the nanoscale organization of EGFR clusters.[6][7]

The this compound labeling strategy can be employed to visualize EGFR clustering with high precision. For example, cells can be labeled with a primary antibody against EGFR, followed by a secondary antibody conjugated to this compound. Subsequently, either a tetrazine-dye for STORM or a streptavidin-docking strand for DNA-PAINT can be used to visualize the receptors. This allows for the quantitative analysis of cluster size, density, and co-localization with other signaling molecules.

Diagram of EGFR Signaling and Imaging Approach:

EGFR_Signaling cluster_cell Cell Membrane cluster_imaging Super-Resolution Imaging EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_cluster EGFR Cluster EGFR_mono->EGFR_cluster Clustering Signaling Downstream Signaling EGFR_cluster->Signaling TCO_Biotin_Ab This compound Antibody EGFR_cluster->TCO_Biotin_Ab Labeling Imaging_Probe Tetrazine-Dye (STORM) or Streptavidin-Docking (DNA-PAINT) TCO_Biotin_Ab->Imaging_Probe Click Reaction or Biotin-Strep Binding SR_Image Super-Resolved Image of EGFR Clusters Imaging_Probe->SR_Image

Caption: EGFR clustering and the super-resolution imaging approach.

Conclusion

This compound offers a robust and versatile platform for advanced fluorescence imaging. Its application in super-resolution microscopy, through a two-step labeling strategy, enables researchers to achieve high-resolution images with excellent signal-to-noise ratios. The detailed protocols and application examples provided here serve as a starting point for utilizing this powerful tool to investigate complex biological questions at the nanoscale.

References

Application Notes: Site-Specific Protein Biotinylation Using TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein biotinylation is a powerful technique for studying protein function, interactions, and localization. Traditional methods, such as those using N-hydroxysuccinimide (NHS) esters, often result in heterogeneous labeling of lysine (B10760008) residues, which can disrupt protein function.[1][2] Bioorthogonal chemistry offers a precise alternative, enabling the attachment of biotin (B1667282) to a specific, predetermined site on a protein. This application note focuses on the use of the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine moiety for site-specific protein biotinylation.[3] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[4][5]

The general strategy involves a two-step process: first, the introduction of a TCO group onto the target protein, followed by the specific reaction with a tetrazine-functionalized biotin reagent, such as Methyltetrazine-PEG4-Biotin (Biotin-PEG4-MeTz).[1][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the final conjugate, reduces steric hindrance, and minimizes protein aggregation.[3][4][6]

Core Principles

The foundation of this technique is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO alkene.[3][4] This reaction is characterized by its unparalleled speed and selectivity, allowing it to proceed even with low concentrations of reactants in complex biological environments like cell lysates or live cells.[4][5]

The Two-Step Biotinylation Process:

  • Site-Specific TCO Incorporation: The TCO group must first be introduced onto the protein of interest. This can be achieved through several methods:

    • Chemical Modification: A common method involves reacting the protein with an amine-reactive TCO-NHS ester, which forms a stable amide bond with lysine residues or the N-terminus. While this method targets amines, the specificity of the subsequent click reaction ensures that only TCO-modified proteins are biotinylated.[1]

    • Genetic Code Expansion: For true site-specificity, an unnatural amino acid containing a TCO moiety can be genetically encoded and incorporated into the protein at a specific position during translation.[7]

  • Bioorthogonal Ligation: The TCO-functionalized protein is then treated with a tetrazine-biotin (B11829199) conjugate (e.g., Biotin-PEG4-MeTz). The tetrazine reacts specifically and rapidly with the TCO group to form a stable covalent bond, resulting in the precisely biotinylated protein.[3][8]

cluster_0 Step 1: TCO Incorporation cluster_1 Step 2: Biotinylation Protein Target Protein TCO_Protein TCO-labeled Protein Protein->TCO_Protein Site-specific incorporation TCO_Reagent TCO Reagent (e.g., TCO-NHS Ester) TCO_Reagent->TCO_Protein Biotinylated_Protein Biotinylated Protein TCO_Protein->Biotinylated_Protein iEDDA Click Reaction Biotin_Reagent Biotin-PEG4-Tetrazine Biotin_Reagent->Biotinylated_Protein

General workflow for TCO-tetrazine protein biotinylation.

Data Presentation

The key advantage of the TCO-tetrazine ligation is its exceptional speed, which allows for efficient labeling at low concentrations.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

Feature Value Reference
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition [3][8]
Second-Order Rate Constant (k) 800 to >3.3 x 10⁶ M⁻¹s⁻¹ [9]
Reaction Conditions Physiological (aqueous, neutral pH, room temp) [3][4]

| Catalyst Requirement | None (Catalyst-free) |[8][5] |

Table 2: Comparison of Biotinylation Chemistries

Feature Biotin-PEG4-MeTz (Bioorthogonal) NHS-PEG4-Biotin (Amine-reactive)
Targeting Chemistry Inverse-Electron-Demand Diels-Alder (iEDDA) Amine acylation
Target Residues Trans-cyclooctene (TCO) modified molecules Primary amines (Lysine, N-terminus)
Specificity High: Reacts only with its bioorthogonal TCO partner.[2] Moderate: Reacts with any accessible primary amine.[1][2]
Reaction Speed Very Fast: Exceptionally rapid kinetics.[2] Fast: Proceeds quickly at physiological pH.[2]

| Potential for Off-Target Modification | Low: The tetrazine group is inert to endogenous biomolecules.[2] | High: NHS esters can react with any exposed primary amine on non-target proteins.[2] |

Application Notes

The specificity and biocompatibility of TCO-tetrazine biotinylation make it a versatile tool for a wide range of applications in research and drug development.

  • Proteomics: Enables the specific capture and identification of protein-protein interactions or the enrichment of specific low-abundance proteins from complex lysates for mass spectrometry analysis.[3]

  • Drug Discovery: Can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO or tetrazine group.[3][5]

  • Pre-targeted Imaging: In this strategy, a TCO-modified antibody is first administered and allowed to bind to its target cell or tissue. After unbound antibodies are cleared from circulation, a smaller, rapidly clearing tetrazine-linked imaging agent (e.g., Biotin-PEG4-MeTz followed by a streptavidin-fluorophore) is administered. This approach improves the target-to-background signal ratio in imaging applications.[5]

TCO_Ab 1. Administer TCO-Antibody Clearance 2. Allow Unbound Antibody to Clear from Circulation TCO_Ab->Clearance Tetrazine_Probe 3. Administer Tetrazine- Biotin Probe Clearance->Tetrazine_Probe Detection 4. Add Streptavidin-Fluorophore for Detection Tetrazine_Probe->Detection Biotin-Streptavidin Binding Imaging 5. Image Target Site Detection->Imaging

Logical flow of a pre-targeted imaging strategy.

Protocols

Protocol 1: Introduction of TCO onto a Purified Protein via NHS Ester

This protocol describes the labeling of a purified protein with TCO groups by targeting primary amines (lysine residues and the N-terminus) using a TCO-NHS ester.[1]

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting spin column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[10][11]

  • Prepare TCO-NHS Ester Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

  • Storage: Store the purified TCO-labeled protein at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Biotinylation of a TCO-Functionalized Protein

This protocol describes the biotinylation of a purified, TCO-functionalized protein using Biotin-PEG4-MeTz.[4]

Materials:

  • TCO-functionalized protein (from Protocol 1)

  • Biotin-PEG4-MeTz

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting spin column or dialysis cassette

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-MeTz stock solution to the TCO-functionalized protein.[1][4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]

  • Purification: Remove the excess, unreacted Biotin-PEG4-MeTz from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[4]

  • Validation (Optional): The extent of biotinylation can be quantified using a streptavidin gel-shift assay or mass spectrometry.

  • Storage: Store the purified biotinylated protein at 4°C for short-term or -80°C for long-term storage.[4]

cluster_0 Protein Preparation cluster_1 Biotinylation Reaction cluster_2 Purification & Storage start Start with TCO-labeled Protein in PBS add_biotin Add 1.5-5x molar excess of Biotin-PEG4-MeTz start->add_biotin incubate Incubate 1-2 hours at room temperature add_biotin->incubate purify Purify via desalting column or dialysis incubate->purify store Store at 4°C or -80°C purify->store finish End: Purified Biotinylated Protein store->finish

Experimental workflow for purified protein biotinylation.

Protocol 3: Biotinylation of Cell Surface Proteins

This protocol provides a general workflow for labeling cell surface proteins that have been metabolically engineered to display TCO groups (e.g., on glycans).

Materials:

  • Cells with TCO-modified surface proteins

  • Biotin-PEG4-MeTz

  • Ice-cold PBS, pH 7.4

Procedure:

  • Cell Preparation: Culture cells that have incorporated a TCO-modified sugar or amino acid onto their surface proteins.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO precursors and culture medium components.[4]

  • Labeling Solution: Prepare a fresh solution of 50-100 µM Biotin-PEG4-MeTz in ice-cold PBS.[4]

  • Biotinylation Reaction: Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes. Performing this step at 4°C is recommended to reduce the internalization of the label.[4]

  • Final Wash: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-MeTz.

  • Downstream Analysis: The cells with biotinylated surface proteins are now ready for downstream applications, such as flow cytometry analysis (using a fluorescently-labeled streptavidin), cell sorting, or affinity purification of the labeled proteins.

References

Application Notes and Protocols for TCO-PEG4-biotin in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. TCO-PEG4-biotin is a versatile linker that leverages bioorthogonal click chemistry for the efficient and site-specific conjugation of payloads to antibodies.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It is intended for researchers, scientists, and drug development professionals familiar with the principles of bioconjugation and ADC technology.

Core Components of the this compound Linker:

  • trans-Cyclooctene (TCO): A strained alkene that reacts with exceptional speed and specificity with a tetrazine-modified payload via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with biological functional groups, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1][2][3]

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker. This can improve the solubility and reduce aggregation of the final ADC, as well as potentially improve its pharmacokinetic profile.[4] The PEG spacer also helps to minimize steric hindrance, ensuring the TCO moiety is accessible for reaction.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin. The inclusion of a biotin handle facilitates the purification of the TCO-modified antibody and the final ADC using affinity chromatography. It can also be used for detection and characterization in various assays.[]

Data Presentation

The following tables provide a summary of key properties and representative data for ADCs developed using TCO-based linkers. Please note that specific values will vary depending on the antibody, payload, and experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C29H50N4O8S[6][7]
Molecular Weight 614.8 g/mol [6][7]
CAS Number 2183440-30-2[6][7]
Purity >95%[7]
Solubility Soluble in DMSO, DMF, DCM[7]
Storage Conditions -20°C, protected from light and moisture[7]

Table 2: Representative Reaction Kinetics and Stability of TCO-Tetrazine Ligation

ParameterValueConditionsReference
Second-Order Rate Constant (k2) > 800 M⁻¹s⁻¹Aqueous buffer, room temperature[1]
Reaction Time for >90% Conjugation 30 - 60 minutesMicromolar concentrations[3]
Stability in Serum High, with minimal degradation over 24 hours37°C[8]

Table 3: Example Characterization Data for a TCO-Linked ADC

ParameterMethodTypical ResultReference
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC, LC-MS2 - 4[9][10]
Monomeric Purity Size Exclusion Chromatography (SEC)> 95%
In Vitro Cytotoxicity (IC50) MTT or XTT Assay on target cellsnM to pM range[11][12][13]
In Vivo Efficacy Xenograft Mouse ModelSignificant tumor growth inhibition[14][15][16]

Experimental Protocols

This section provides detailed protocols for the key steps in the development of an ADC using a this compound linker. These protocols are intended as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Antibody Modification with a this compound NHS Ester

This protocol describes the modification of a monoclonal antibody with this compound via a commercially available N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues) on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • This compound NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound NHS Ester to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of the this compound NHS Ester in anhydrous DMSO immediately before use.

  • Antibody Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound NHS Ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the TCO-Modified Antibody:

    • Remove the unreacted this compound NHS Ester and byproducts by buffer exchange using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, dialysis can be performed against a large volume of storage buffer at 4°C with at least three buffer changes over 24-48 hours.

  • Characterization of the TCO-Modified Antibody:

    • Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.[17]

Protocol 2: Conjugation of a Tetrazine-Payload to the TCO-Modified Antibody

This protocol describes the "click" reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the tetrazine-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the desired concentration in the reaction buffer.

    • Ensure the TCO-modified antibody is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine-payload solution to the TCO-modified antibody solution.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at ~520 nm.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • If the biotin functionality is to be used for purification, streptavidin-agarose resin can be employed. The ADC is bound to the resin, washed, and then eluted under denaturing conditions (note: this elution method may not be suitable if the native structure of the ADC needs to be preserved).

  • Characterization of the Final ADC:

    • Determine the final ADC concentration (A280) and assess its purity and aggregation state by SEC.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9][10][18]

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the antibody)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control and untreated cells as a vehicle control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Logical Relationship of this compound Components

TCO_PEG4_biotin_Components TCO_PEG4_biotin This compound TCO (trans-Cyclooctene) PEG4 Spacer Biotin Function Function Bioorthogonal Conjugation to Tetrazine-Payload Hydrophilicity & Spacing Purification & Detection TCO_PEG4_biotin:f1->Function:f1 enables TCO_PEG4_biotin:f2->Function:f2 provides TCO_PEG4_biotin:f3->Function:f3 facilitates

Caption: Logical relationship of the functional components of the this compound linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_conjugation ADC Conjugation mAb Monoclonal Antibody Reaction1 Amine Labeling mAb->Reaction1 TCO_reagent This compound NHS Ester TCO_reagent->Reaction1 Purification1 Purification (Desalting) Reaction1->Purification1 TCO_mAb TCO-Modified Antibody Purification1->TCO_mAb Reaction2 IEDDA Click Reaction TCO_mAb->Reaction2 Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Reaction2 Purification2 Purification (SEC/Affinity) Reaction2->Purification2 Final_ADC Final ADC Purification2->Final_ADC

Caption: Experimental workflow for the synthesis of an ADC using this compound.

ADC Mechanism of Action

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Expressing) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Generalized signaling pathway for the mechanism of action of an antibody-drug conjugate.

References

Application Notes and Protocols for Cell Surface Glycan Labeling Using TCO-Expressing Unnatural Sugars and Tetrazine-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface glycans, collectively known as the glycocalyx, is crucial for understanding a myriad of biological processes, including cell signaling, immune recognition, and disease progression. Metabolic glycan engineering (MGE) coupled with bioorthogonal chemistry offers a powerful tool for the specific labeling and analysis of these complex structures. This application note details a two-step labeling strategy for the biotinylation of cell surface glycans. This process involves the metabolic incorporation of an unnatural monosaccharide functionalized with a trans-cyclooctene (B1233481) (TCO) group into cellular glycans. Subsequently, the TCO-tagged glycans are specifically labeled with a Tetrazine-PEG4-Biotin probe via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, enabling robust and efficient labeling of glycans in their native environment.[1][2]

The resulting biotinylated glycans can be detected and quantified using various downstream applications, including flow cytometry and western blotting, providing valuable insights into glycan expression and dynamics.

Clarification of Reagents: The labeling strategy described herein utilizes a TCO-modified unnatural sugar and a Tetrazine-PEG4-Biotin probe. The inverse-electron-demand Diels-Alder reaction occurs between the trans-cyclooctene (dienophile) and the tetrazine (diene).

Principle of the Method

The labeling strategy is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated, TCO-modified unnatural monosaccharide (e.g., Ac4ManN-TCO, Ac4GalN-TCO, or Ac4GlcN-TCO). The acetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the unnatural sugar is processed through the corresponding salvage pathway. This results in the incorporation of the TCO-functionalized sugar into the glycan structures of cell surface glycoproteins and glycolipids.

  • Bioorthogonal Ligation: The TCO groups now displayed on the cell surface are available for a highly specific and rapid reaction with a Tetrazine-PEG4-Biotin probe. The iEDDA reaction forms a stable covalent bond, effectively biotinylating the target glycans. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the probe and minimizes steric hindrance.

Data Presentation

Table 1: Quantitative Analysis of Metabolic Glycan Labeling Efficiency
Cell LineUnnatural SugarConcentration (µM)Incubation Time (h)Labeling Efficiency (%)Reference
JurkatAc4ManNAl5072High (qualitative)[3]
LNCaPAc4ManNAl507278[3]
LNCaPAc4ManNAz507251[3]
COLO205Ac3ManNCyoc12524High (qualitative)[4]
MDA-MB-231Ac3ManNCyoc12524High (qualitative)[4]
PANC-1Ac3ManNCyoc12524High (qualitative)[4]

Note: Labeling efficiency can be cell-type and sugar-analog dependent. Optimization is recommended for each experimental system.

Table 2: Cell Viability After Metabolic Labeling
Cell LineUnnatural SugarConcentration (µM)Incubation Time (h)Cell ViabilityAssay MethodReference
MDA-MB-231Ac3ManNCyoc12524No significant effectNot specified[4]
VariousPer-O-acetylated unnatural sugarsNot specifiedNot specifiedCan be cytotoxic to primary neuronsNot specified

Note: It is recommended to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to assess the cytotoxicity of the unnatural sugar on the specific cell line used.

Table 3: Signal-to-Noise Ratio in Flow Cytometry
Cell LineUnnatural SugarSignal-to-Background Ratio (SBR)Reference
COLO205Ac1ManNCyoc (125 µM)~10[4]
COLO205Ac2ManNCyoc (125 µM)~25[4]
COLO205Ac3ManNCyoc (125 µM)~35[4]
COLO205Ac4ManNCyoc (125 µM)~15[4]
MDA-MB-231Ac3ManNCyoc (125 µM)~20[4]
PANC-1Ac3ManNCyoc (125 µM)~15[4]

Note: Signal-to-noise ratio is dependent on multiple factors including the level of glycan expression, labeling efficiency, and the brightness of the fluorescent conjugate used for detection.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of TCO-modified unnatural sugars into the glycans of cultured mammalian cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated TCO-modified unnatural sugar (e.g., Ac4ManN-TCO, Ac4GalN-TCO, or Ac4GlcN-TCO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and will not be over-confluent at the time of harvesting.

  • Preparation of Unnatural Sugar Stock Solution: Prepare a 10-50 mM stock solution of the peracetylated TCO-modified unnatural sugar in sterile DMSO.

  • Metabolic Labeling:

    • To the complete cell culture medium, add the unnatural sugar stock solution to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line and sugar analog.

    • As a negative control, add an equivalent volume of DMSO to a separate culture dish.

    • Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may require optimization.

  • Harvesting Cells:

    • For suspension cells, gently pellet the cells by centrifugation.

    • For adherent cells, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Wash the cells three times with ice-cold PBS to remove any unincorporated unnatural sugar.

Protocol 2: Biotinylation of TCO-labeled Cells with Tetrazine-PEG4-Biotin

This protocol describes the bioorthogonal ligation of Tetrazine-PEG4-Biotin to TCO-modified glycans on the cell surface.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Tetrazine-PEG4-Biotin

  • DMSO

  • PBS, pH 7.4

  • Bovine serum albumin (BSA)

  • Staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of Tetrazine-PEG4-Biotin Solution: Prepare a 1-10 mM stock solution of Tetrazine-PEG4-Biotin in DMSO.

  • Cell Resuspension: Resuspend the washed, metabolically labeled cells in staining buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Biotinylation Reaction:

    • Add the Tetrazine-PEG4-Biotin stock solution to the cell suspension to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Performing the incubation at 4°C can reduce the internalization of the label.

  • Washing: Wash the cells three times with ice-cold staining buffer to remove excess Tetrazine-PEG4-Biotin.

The biotinylated cells are now ready for downstream analysis.

Protocol 3: Flow Cytometry Analysis of Biotinylated Cells

This protocol describes the detection of biotinylated cell surface glycans using a fluorescently labeled streptavidin conjugate.

Materials:

  • Biotinylated cells (from Protocol 2)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, -PE, or -APC)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Streptavidin Staining:

    • Resuspend the biotinylated cells in 100 µL of staining buffer.

    • Add the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of staining buffer.

  • Viability Staining (Optional): If a viability dye is used, resuspend the cells in an appropriate buffer and add the dye according to the manufacturer's instructions.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting fluorescence data in the appropriate channel for the chosen fluorophore. Include the negative control cells (treated with DMSO instead of the unnatural sugar) to set the background fluorescence.

Protocol 4: Western Blot Analysis of Biotinylated Glycoproteins

This protocol describes the detection of biotinylated glycoproteins from cell lysates by western blotting.

Materials:

  • Biotinylated cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the biotinylated cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Detect the chemiluminescent signal using an appropriate imaging system.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_biotinylation Bioorthogonal Ligation cluster_analysis Downstream Analysis cells Cells in Culture add_sugar Add TCO-modified Unnatural Sugar (e.g., Ac4ManN-TCO) cells->add_sugar incubation1 Incubate 24-72h add_sugar->incubation1 harvest Harvest and Wash Cells incubation1->harvest add_biotin Add Tetrazine-PEG4-Biotin harvest->add_biotin incubation2 Incubate 30-60 min add_biotin->incubation2 wash Wash Cells incubation2->wash flow_cytometry Flow Cytometry wash->flow_cytometry western_blot Western Blot wash->western_blot

Caption: Experimental workflow for labeling and detection of cell surface glycans.

logical_relationship cluster_reagents Key Reagents cluster_process Biological & Chemical Process cluster_outcome Outcome unnatural_sugar TCO-modified Unnatural Sugar metabolism Metabolic Incorporation into Glycans unnatural_sugar->metabolism biotin_probe Tetrazine-PEG4-Biotin click_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition biotin_probe->click_reaction metabolism->click_reaction TCO on cell surface labeled_glycans Biotinylated Cell Surface Glycans click_reaction->labeled_glycans

Caption: Logical relationship of the labeling chemistry.

signaling_pathway cluster_cancer_cell Cancer Cell Glycosylation & Signaling aberrant_glycosylation Aberrant Glycosylation (e.g., increased sialylation) metabolic_labeling Metabolic Labeling with TCO-Unnatural Sugar aberrant_glycosylation->metabolic_labeling Target for Labeling rtk Receptor Tyrosine Kinase (RTK) aberrant_glycosylation->rtk Modulates Activity labeled_glycans TCO-Labeled Surface Glycans metabolic_labeling->labeled_glycans labeled_glycans->rtk Allows for Tracking/Isolation downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) rtk->downstream_signaling growth_factors Growth Factors growth_factors->rtk proliferation Cell Proliferation & Survival downstream_signaling->proliferation adhesion Cell Adhesion & Metastasis downstream_signaling->adhesion

Caption: Investigating cancer cell signaling through glycan labeling.

References

TCO-PEG4-Biotin Workflow: Application Notes and Protocols for In Situ Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in situ labeling and imaging of biomolecules using the TCO-PEG4-biotin workflow. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the rapid and selective inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), for the precise labeling and visualization of target molecules in complex biological environments.[1]

The this compound reagent combines a reactive TCO moiety, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) handle for highly specific downstream detection or purification via its strong interaction with streptavidin.[2][3] This two-step labeling strategy offers exceptional specificity and biocompatibility, making it an ideal tool for a wide range of applications in cell biology, proteomics, and drug discovery.[1]

Principle of the this compound Workflow

The core of this workflow involves two key steps:

  • Biomolecule Modification: The biomolecule of interest (e.g., a protein, antibody, or small molecule) is first functionalized with a tetrazine moiety. This can be achieved through various methods, including chemical conjugation to reactive amino acid residues or metabolic labeling with tetrazine-containing precursors.

  • In Situ Labeling: The tetrazine-modified biomolecule is then introduced into its native environment (e.g., live cells or tissues). Subsequently, this compound is added, which specifically and rapidly "clicks" onto the tetrazine-tagged molecule, forming a stable covalent bond. This reaction proceeds efficiently under physiological conditions without the need for toxic catalysts.[1][4] The biotinylated target can then be detected using streptavidin conjugates for imaging or isolated for further analysis.

Quantitative Data

The success of the this compound workflow is underpinned by the exceptionally fast and specific kinetics of the TCO-tetrazine ligation. The following table summarizes key quantitative data related to this bioorthogonal reaction, providing a basis for experimental design.

ParameterValueReferences
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[3][4]
Reaction Conditions Aqueous media, physiological pH (6.0-9.0), room temperature or 37°C[4][5]
Biocompatibility Excellent (copper-free)[1]
Reaction Efficiency Often exceeds 99%[5]

Experimental Protocols

Here, we provide detailed protocols for key experiments in the this compound workflow.

Protocol 1: Labeling of a Protein with a Tetrazine-NHS Ester

This protocol describes the modification of a purified protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • Tetrazine-PEGn-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a desalting spin column or dialysis.[5]

  • Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[6] Incubate for 1 hour at room temperature with gentle mixing.[5]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester and quenching buffer using a desalting spin column or dialysis. The tetrazine-labeled protein is now ready for use in the in situ labeling step.[5]

Protocol 2: In Situ Labeling of Tetrazine-Modified Proteins in Live Cells

This protocol details the labeling of tetrazine-modified proteins within live cells using this compound.

Materials:

  • Cells expressing the tetrazine-modified protein of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation: Seed cells expressing the tetrazine-modified protein onto imaging-compatible plates or coverslips and grow to the desired confluency.

  • Prepare this compound Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the medium containing this compound to the cells and incubate for 30-60 minutes at 37°C.[7]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove unbound this compound.[8] The cells are now ready for downstream applications.

Protocol 3: Streptavidin Pull-Down Assay for Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from cell lysates using streptavidin-coated magnetic beads.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[9]

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. Equilibrate the beads by washing them three times with the Binding/Wash Buffer.[10]

  • Binding: Add the cell lysate to the equilibrated beads and incubate for at least 30 minutes at 4°C with gentle rotation.[10][11]

  • Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.[9]

  • Elution: Resuspend the beads in Elution Buffer and boil for 5 minutes to release the bound proteins.[9]

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 4: Fluorescence Microscopy Imaging of Biotinylated Proteins

This protocol outlines the visualization of biotinylated proteins in fixed cells using a fluorescently labeled streptavidin conjugate.

Materials:

  • Cells with biotinylated proteins on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS.[12]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 15-30 minutes at room temperature.[12]

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 20-30 minutes at room temperature.[12]

  • Streptavidin Staining: Dilute the fluorescently labeled streptavidin in Blocking Buffer (typically 1:200 to 1:1000). Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature in the dark.[12]

  • Washing: Wash the cells three times with PBS.[12]

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI, if desired.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize using a fluorescence microscope.

Visualizations

The following diagrams illustrate key aspects of the this compound workflow.

TCO_PEG4_Biotin_Workflow cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: In Situ Labeling cluster_downstream Step 3: Downstream Applications Biomolecule Biomolecule Tetrazine-Modified_Biomolecule Tetrazine-Modified Biomolecule Biomolecule->Tetrazine-Modified_Biomolecule Conjugation Tetrazine-NHS_Ester Tetrazine-NHS Ester Tetrazine-NHS_Ester->Tetrazine-Modified_Biomolecule Biotinylated_Biomolecule Biotinylated Biomolecule Tetrazine-Modified_Biomolecule->Biotinylated_Biomolecule Bioorthogonal Ligation This compound This compound This compound->Biotinylated_Biomolecule Imaging Fluorescence Imaging Biotinylated_Biomolecule->Imaging Purification Pull-Down Assay Biotinylated_Biomolecule->Purification

Caption: Overview of the this compound workflow.

In_Situ_Labeling_Diagram Start Live Cells with Tetrazine-Modified Protein Add_TCO_Biotin Add this compound Start->Add_TCO_Biotin Incubate Incubate at 37°C Add_TCO_Biotin->Incubate Wash Wash to Remove Excess Reagent Incubate->Wash Downstream Proceed to Downstream Application Wash->Downstream

Caption: Experimental workflow for in situ labeling.

Pull_Down_Assay_Diagram Cell_Lysate Cell Lysate with Biotinylated Protein Bind Bind Cell_Lysate->Bind Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Bind Wash Wash Bind->Wash Elute Elute Wash->Elute Analysis Analyze by SDS-PAGE and Western Blot Elute->Analysis

Caption: Logical flow of a streptavidin pull-down assay.

References

Troubleshooting & Optimization

How to reduce non-specific binding of TCO-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding of TCO-PEG4-biotin. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to mitigate common issues encountered during their experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding of this compound can lead to high background signals and inaccurate results. The following guide addresses common causes and provides systematic solutions to minimize this issue.

Issue 1: High Background Signal Across the Entire Surface (e.g., membrane, plate well)

This is often indicative of widespread non-specific adherence of the biotinylated molecule to the substrate.

Potential Cause Recommended Solution Experimental Protocol
Inadequate Blocking The blocking buffer may be ineffective or insufficient.Optimize the blocking step by testing different blocking agents. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blocking buffers. Increase the concentration of the blocking agent or the incubation time.
Hydrophobic Interactions The PEG4 linker is designed to reduce hydrophobic interactions, but they can still occur, especially with plastic surfaces or hydrophobic proteins.Add a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.05% to 0.1%), to your blocking and washing buffers. This can help to disrupt hydrophobic interactions.
Incorrect Reagent Concentration The concentration of this compound may be too high, leading to an excess of molecules available to bind non-specifically.Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.

Issue 2: Speckled or Patchy Background

This can be caused by aggregation of the biotinylated reagent or issues with the surface itself.

Potential Cause Recommended Solution Experimental Protocol
Reagent Aggregation This compound may form aggregates that bind non-specifically.Centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates. Use only the supernatant. Filter the reagent through a 0.22 µm filter.
Surface Inconsistency The surface (e.g., nitrocellulose membrane, ELISA plate) may have inconsistencies or has dried out during the experiment.Ensure the surface remains hydrated throughout the experiment. Use high-quality, uniform surfaces.

Issue 3: Non-Specific Binding to Specific Components (e.g., certain proteins, cell types)

This suggests an interaction between the this compound and a particular molecule in your system.

Potential Cause Recommended Solution Experimental Protocol
Ionic Interactions Charged residues on proteins or other molecules may be interacting with the biotin (B1667282) conjugate.Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., increasing NaCl from 150 mM to 300-500 mM). This can help to disrupt non-specific ionic interactions.
Endogenous Biotin Some samples (e.g., cell lysates, tissues) contain endogenous biotin, which will be detected by streptavidin/avidin (B1170675), leading to a false positive signal.If using a streptavidin/avidin detection system, it is crucial to block for endogenous biotin. Commercial endogenous biotin blocking kits are available and typically involve a sequential incubation with avidin and then biotin.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound?

A1: While the PEG4 linker is designed to minimize non-specific binding by being hydrophilic and flexible, the primary causes are often related to suboptimal assay conditions rather than the molecule itself. These include inadequate blocking, inappropriate buffer composition (e.g., lack of detergents, incorrect ionic strength), and using too high a concentration of the biotinylated reagent.

Q2: Can the TCO group contribute to non-specific binding?

A2: Trans-cyclooctene (TCO) is a strained alkene and can be reactive. While its primary reaction is with tetrazines in bioorthogonal chemistry, it can potentially have some low-level, non-specific interactions. However, this is generally considered a minor contributor compared to the factors mentioned in A1.

Q3: How do I choose the right blocking buffer?

A3: The choice of blocking buffer is application-dependent.

  • For general ELISA and Western blotting, a 1-5% solution of BSA in a buffer like PBS or TBS is a good starting point.

  • If you suspect issues with protein-based blocking agents, a protein-free commercial blocking buffer can be an effective alternative.

  • For applications involving cell lysates, be mindful of endogenous biotin and use an appropriate blocking kit if using streptavidin-based detection.

Q4: Is it possible to "over-block" a surface?

A4: While extensive blocking is generally good, it's theoretically possible that an overly aggressive blocking protocol could mask the target of interest. However, a more common issue is incomplete blocking. It's always recommended to optimize the blocking time and concentration for your specific application.

Q5: How can I validate that my chosen method to reduce non-specific binding is effective?

A5: Always include a negative control in your experimental setup. This could be a sample where the primary antibody or the target molecule is omitted. A significant decrease in the signal from your negative control after implementing a change (e.g., a new blocking buffer) indicates that you have successfully reduced non-specific binding.

Quantitative Data Summary

The following table summarizes the expected reduction in non-specific binding (NSB) based on common troubleshooting steps. The values are illustrative and the actual reduction will depend on the specific experimental system.

Method Typical Concentration/Condition Expected NSB Reduction
BSA Blocking 1-5% in PBS/TBS50-80%
Non-Fat Dry Milk 3-5% in PBS/TBS60-85%
Commercial Protein-Free Block Manufacturer's recommendation70-95%
Addition of Tween-20 0.05-0.1%20-40%
Increased Salt Concentration 300-500 mM NaCl15-35%
Reagent Titration Optimal concentration30-70%

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

  • Prepare several identical samples or surfaces (e.g., ELISA wells, membrane strips).

  • Prepare a range of blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, a commercial blocking buffer).

  • Incubate each sample/surface with a different blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash all samples/surfaces three times with your standard wash buffer (e.g., PBS-T).

  • Proceed with the addition of this compound at a constant concentration across all conditions. Include a negative control that omits the target molecule.

  • Complete the subsequent steps of your assay (e.g., addition of streptavidin-HRP and substrate).

  • Compare the signal from the negative control samples across the different blocking conditions. The condition that yields the lowest signal in the negative control is the optimal one.

Protocol 2: this compound Titration

  • Set up a series of reactions with a constant amount of your target molecule.

  • Prepare a serial dilution of this compound in your assay buffer. A typical starting range might be from 10 µM down to 100 nM, but this will be highly dependent on your specific application.

  • Also, set up a parallel series of negative control reactions that do not contain the target molecule.

  • Incubate each concentration of this compound with both the positive and negative samples.

  • Proceed with the detection steps (e.g., streptavidin-HRP).

  • Measure the signal for each concentration.

  • Plot the signal versus the concentration for both the positive and negative samples. The optimal concentration is the one that gives a strong signal in the positive sample while maintaining a low signal in the negative control (i.e., the best signal-to-noise ratio).

Visualizations

G cluster_workflow Experimental Workflow for Binding Assay prep Prepare Surface (e.g., coat with target) block Blocking Step (e.g., 1% BSA in PBS) prep->block wash1 Wash block->wash1 tco_biotin Incubate with This compound wash1->tco_biotin wash2 Wash tco_biotin->wash2 detection Detection (e.g., Streptavidin-HRP) wash2->detection wash3 Wash detection->wash3 substrate Add Substrate & Measure Signal wash3->substrate

Caption: A typical experimental workflow for a binding assay involving this compound.

G cluster_troubleshooting Troubleshooting Logic for High Background start High Non-Specific Binding Observed q1 Is background uniform or patchy? start->q1 uniform Uniform Background q1->uniform Uniform patchy Patchy/Speckled Background q1->patchy Patchy sol_uniform1 Optimize Blocking Buffer (e.g., different agent, concentration) uniform->sol_uniform1 sol_uniform2 Add Detergent (e.g., 0.05% Tween-20) uniform->sol_uniform2 sol_uniform3 Titrate this compound Concentration uniform->sol_uniform3 sol_patchy1 Centrifuge/Filter This compound patchy->sol_patchy1 sol_patchy2 Ensure Surface Remains Hydrated patchy->sol_patchy2

Caption: A troubleshooting decision tree for addressing high background signals.

Troubleshooting low yield in TCO-tetrazine click reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during TCO-tetrazine click reactions, specifically addressing low product yield.

Troubleshooting Guide: Low Product Yield

Low yield in a TCO-tetrazine ligation can stem from a variety of factors, from reagent stability to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.

Question: My TCO-tetrazine reaction has a low yield. What are the potential causes and how can I troubleshoot it?

Answer: Low yield can be attributed to several key areas: reactant integrity, reaction parameters, and steric hindrance. Below is a step-by-step guide to diagnose and solve the issue.

Step 1: Verify the Integrity and Quality of Your Reactants

Degradation of either the TCO or the tetrazine is a primary suspect for low reaction yield.

  • Tetrazine Stability: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[1][2] They are also known to be degraded by reducing agents like TCEP and DTT.[3]

    • Troubleshooting:

      • Use freshly prepared solutions of your tetrazine.

      • If reducing agents were used in a preceding step (e.g., antibody reduction), ensure their complete removal via size-exclusion chromatography or dialysis before adding the tetrazine-containing reagent.[3]

      • Analyze the tetrazine reagent via UV-Vis spectroscopy; a characteristic absorbance should be observed between 510-550 nm.[1] A diminished or absent peak could indicate degradation.

  • TCO Stability: TCOs can also degrade, especially in the presence of thiols or upon exposure to UV light.[1]

    • Troubleshooting:

      • Store TCO reagents desiccated and protected from light.[1]

      • Prepare TCO solutions immediately before use.

Step 2: Optimize Reaction Conditions

The TCO-tetrazine ligation is known for being robust, but optimizing conditions can significantly improve yields.

  • Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, an imbalance can lead to incomplete conversion of the limiting reagent.

    • Troubleshooting:

      • Empirically test different molar ratios. A slight excess (1.05 to 1.5-fold) of the more stable or less precious reactant can drive the reaction to completion.[4][5]

  • pH: The reaction is generally efficient over a broad pH range (pH 6-9).[4] However, the stability of your specific reactants and biomolecules at a given pH should be considered.[1] Some tetrazines may degrade in basic aqueous solutions.[2][6]

    • Troubleshooting:

      • For most applications, a buffer like phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.[4]

      • If working with NHS esters to introduce TCO or tetrazine moieties, use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions.[4]

  • Temperature and Time: The reaction is typically fast at room temperature.[4]

    • Troubleshooting:

      • Most reactions proceed to completion within 30-60 minutes at room temperature.[4]

      • For less reactive partners or to ensure completion, extend the incubation time to 2 hours or perform the reaction overnight at 4°C.[4] In some cases, gentle heating to 37°C or 40°C can accelerate the reaction.[4]

  • Solvent: While the reaction is often performed in aqueous buffers, the solubility of reactants can be a limiting factor.

    • Troubleshooting:

      • For hydrophobic reactants, consider using a small percentage of a compatible organic co-solvent like DMSO or DMF.[1] Ensure the co-solvent is compatible with your biological system.

      • Using PEGylated linkers on the TCO or tetrazine can enhance aqueous solubility.[1]

Step 3: Assess for Steric Hindrance and Side Reactions
  • Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be sterically impeded.

    • Troubleshooting:

      • Incorporate a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest to improve accessibility.[1]

  • Side Reactions and Impurities: Impurities in the starting materials or the presence of oxygen can lead to unwanted side reactions.

    • Troubleshooting:

      • Ensure the purity of your TCO and tetrazine reagents.

      • For oxygen-sensitive molecules, degassing the reaction buffer prior to starting the reaction can prevent oxidation-related side products.[1]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my TCO-tetrazine reaction?

A1: The progress of the reaction can be monitored in real-time by UV-Vis spectroscopy. The characteristic pink color of the tetrazine corresponds to an absorbance peak between 510-550 nm. As the reaction proceeds, this peak will decrease.[7] By recording the absorbance decay over time, you can determine the reaction rate.[1] Alternatively, LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the product.[1]

Q2: Is a catalyst required for the TCO-tetrazine click reaction?

A2: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[4][8] This catalyst-free nature makes it ideal for applications in biological systems.[4]

Q3: What are typical second-order rate constants for TCO-tetrazine reactions?

A3: The second-order rate constants for TCO-tetrazine ligations are exceptionally high, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[7][9] The exact rate is dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.

Q4: How does the choice of tetrazine substituent affect reactivity and stability?

A4: The electronic properties of the substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups generally increase the reaction rate but can decrease the stability of the tetrazine in aqueous media.[2][10] Conversely, more electron-rich tetrazines tend to be more stable but may react more slowly.[2][6] There is often a trade-off between reactivity and stability that needs to be considered for your specific application.[10]

Q5: What should I do if my reactants or product precipitate during the reaction?

A5: Precipitation indicates poor solubility in the chosen reaction buffer. To address this, you can try incorporating PEGylated linkers onto your TCO or tetrazine to improve aqueous solubility.[1] Alternatively, adding a small amount of an organic co-solvent like DMSO or DMF can help, but you must verify its compatibility with your biological system.[1]

Data Presentation

Table 1: General Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended Range/ValueNotes
Molar Ratio (Tz:TCO) 1:1 to 1.5:1A slight excess of one reactant can improve yield.[4][5]
pH 6.0 - 9.0The stability of biomolecules and reactants should be considered.[4]
Temperature 4°C to 40°CRoom temperature is typically sufficient.[4]
Reaction Time 30 minutes - overnightDependent on reactant concentration and reactivity.[4]
Solvent Aqueous buffers (e.g., PBS)Organic co-solvents (DMSO, DMF) can be used to aid solubility.[1]

Table 2: Influence of Tetrazine Substituents on Reaction Kinetics

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
Me4Pyr-TzTCO-PEG₄69,400DPBS
sTCO420 ± 49ACN/PBS

Note: This table presents approximate values. Actual rates will vary depending on specific experimental conditions.[10]

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation
  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF).[1]

  • Reaction Setup:

    • Add the tetrazine stock solution to the solution containing the TCO-functionalized molecule. The final concentration of the organic solvent should be kept to a minimum to avoid negative effects on biological samples.

    • A typical starting point is a 1.05-1.5 molar equivalent of the tetrazine reagent relative to the TCO-containing molecule.[5]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4]

  • Purification (if necessary):

    • The resulting conjugate can be purified from unreacted starting materials using size-exclusion chromatography or dialysis.[4]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).[1]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.[1]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and start the measurement.

    • Add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[1]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1]

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_reactants Step 1: Verify Reactant Integrity start->check_reactants tetrazine_ok Tetrazine Stable? check_reactants->tetrazine_ok tco_ok TCO Stable? tetrazine_ok->tco_ok Yes replace_tetrazine Use fresh/purified tetrazine tetrazine_ok->replace_tetrazine No replace_tco Use fresh TCO tco_ok->replace_tco No optimize_conditions Step 2: Optimize Reaction Conditions tco_ok->optimize_conditions Yes replace_tetrazine->check_reactants replace_tco->check_reactants check_stoichiometry Adjust Stoichiometry (1:1 to 1.5:1) optimize_conditions->check_stoichiometry check_ph Optimize pH (6.0-9.0) check_stoichiometry->check_ph check_temp_time Adjust Temp/Time (RT, 30-60 min) check_ph->check_temp_time check_solubility Improve Solubility (co-solvent/PEG) check_temp_time->check_solubility check_sterics_side_reactions Step 3: Assess Steric Hindrance & Side Reactions check_solubility->check_sterics_side_reactions add_spacer Incorporate flexible spacer (PEG) check_sterics_side_reactions->add_spacer purify_reagents Purify reactants/Degas buffer add_spacer->purify_reagents success Improved Yield purify_reagents->success

Caption: Troubleshooting workflow for low yield in TCO-tetrazine reactions.

Reaction_Mechanism Inverse Electron-Demand Diels-Alder Reaction TCO trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine Tetrazine Tetrazine (Tz) Tetrazine->Dihydropyridazine + Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen releases

Caption: The inverse electron-demand Diels-Alder reaction of TCO and tetrazine.

References

Technical Support Center: Optimizing TCO-PEG4-biotin for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TCO-PEG4-biotin for cell labeling applications. Find answers to frequently asked questions and troubleshoot common issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling?

A1: this compound utilizes a bioorthogonal "click chemistry" reaction.[1][2] It involves a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a methyltetrazine (MeTz) group.[1][2] For cell labeling, the target of interest on the cell surface is first functionalized with a TCO group. Subsequently, this compound, which contains the reactive methyltetrazine moiety, is introduced. The MeTz group of the biotin (B1667282) reagent rapidly and specifically reacts with the TCO group on the target, forming a stable covalent bond under physiological conditions.[1] This reaction is exceptionally fast and does not require a toxic copper catalyst, making it ideal for live-cell applications.[1][3]

Q2: What are the main components of the this compound reagent?

A2: The this compound reagent consists of three key components:

  • Biotin: A small vitamin with an exceptionally high affinity for streptavidin, which allows for robust detection and purification of labeled molecules.[1]

  • PEG4: A short, hydrophilic polyethylene (B3416737) glycol spacer. This spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, which can improve labeling efficiency.[1][4]

  • TCO (trans-cyclooctene): The reactive group that participates in the bioorthogonal reaction with a tetrazine-modified molecule.[5]

Q3: What are the key advantages of using the TCO-tetrazine bioorthogonal reaction for cell labeling?

A3: The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations.[3]

  • High Selectivity: The TCO and tetrazine groups react specifically with each other and do not interfere with other functional groups found in biological samples.[3][5]

  • Biocompatibility: The reaction occurs efficiently under mild physiological conditions (e.g., aqueous buffers, neutral pH, room temperature) without the need for cytotoxic copper catalysts.[1][3][5]

  • Stability: The resulting covalent bond between TCO and tetrazine is stable.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling Signal Suboptimal Reagent Concentration: The concentration of this compound may be too low for efficient labeling.Empirically determine the optimal concentration. A typical starting range for cell surface labeling is 10-100 µM.[1][6] For purified protein labeling, a 2 to 10-fold molar excess of the biotin reagent over the TCO-modified protein is a common starting point.[6]
Insufficient Incubation Time: The reaction may not have proceeded to completion.Increase the incubation time. For cell surface labeling, 30-60 minutes at room temperature or on ice is typical.[6] For in vitro protein labeling, 1-2 hours at room temperature or overnight at 4°C can be tested.[6]
Inefficient TCO functionalization of the target: The initial step of introducing the TCO group to the target molecule may have been inefficient.Verify the successful incorporation of the TCO group using an appropriate analytical method before proceeding with the biotinylation step.
Reagent Instability: TCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) form over time, especially with improper storage. TCO compounds are not recommended for long-term storage.[7]Store this compound at -20°C and protect it from light and moisture.[8] Allow the reagent to warm to room temperature before opening to prevent condensation.[8]
High Background Signal Non-specific Binding: The biotin reagent may be non-specifically binding to cellular components.Include thorough washing steps after the labeling reaction to remove any unbound this compound.[1] Consider adding a quenching step with a small molecule containing a TCO group to consume any unreacted methyltetrazine.[1]
Excess Reagent: Using too high a concentration of this compound can lead to increased background.Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Cell Viability Issues Cytotoxicity of the Reagent: Although generally biocompatible, high concentrations of this compound or prolonged incubation times may affect cell viability.Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell type. Reduce the incubation time if necessary.
Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <5%) to avoid cell damage.[6]

Experimental Protocols

Protocol: Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing group.[1]

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Quenching solution (optional, e.g., TCO-amine)

  • Cell lysis buffer (for downstream analysis)

  • Streptavidin-conjugated detection reagent (e.g., fluorophore, HRP)

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[1]

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).[1]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[1]

  • Quenching (Optional but Recommended):

    • To stop the reaction, remove the labeling solution.

    • Add a quenching solution containing an excess of a TCO-containing small molecule and incubate for 10 minutes.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[1]

  • Analysis: The biotinylated cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy, after incubation with a streptavidin-conjugated detection reagent.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times

ApplicationThis compound ConcentrationIncubation TimeIncubation Temperature
Live Cell Surface Labeling10-100 µM[1][6]30-60 minutes[1][6]Room Temperature or 4°C/on ice[6]
Purified Protein Labeling2-10 fold molar excess over protein[6]1-2 hours or overnight[6]Room Temperature or 4°C[6]

Visualizations

G cluster_workflow Experimental Workflow: Cell Surface Labeling A Culture cells with TCO-modified precursors B Wash cells with ice-cold PBS (3x) A->B C Incubate with This compound B->C D Quench with excess TCO-amine (optional) C->D E Wash cells with ice-cold PBS (3x) D->E F Incubate with Streptavidin-fluorophore E->F G Analyze by flow cytometry or microscopy F->G

Caption: Workflow for labeling cell surface proteins using this compound.

G cluster_reaction Bioorthogonal Labeling Reaction TCO TCO-modified Cell Surface Protein plus + TCO->plus Biotin This compound (Methyltetrazine) plus->Biotin LabeledProtein Biotinylated Cell Surface Protein Biotin->LabeledProtein  Inverse Electron  Demand Diels-Alder  Cycloaddition

References

Technical Support Center: Preventing Protein Aggregation with TCO-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation when labeling with TCO-PEG4-biotin.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein aggregation when using this compound?

Protein aggregation during labeling with this compound can be triggered by several factors:

  • Hydrophobicity of the Biotin (B1667282) Moiety: Although the PEG spacer enhances hydrophilicity, the biotin molecule itself is hydrophobic and can contribute to aggregation, especially if multiple biotin molecules are conjugated to the protein surface.[1]

  • High Molar Excess of this compound: Using a large molar excess of the labeling reagent can lead to over-biotinylation. This can alter the isoelectric point of the protein and increase the likelihood of precipitation.[2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical. If the buffer pH is close to the protein's isoelectric point (pI), the protein's solubility will be at its minimum, increasing the risk of aggregation.[3]

  • High Protein Concentration: Concentrated protein solutions are inherently more prone to aggregation.[3]

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO. While necessary for solubilizing the reagent, a high final concentration of the organic solvent in the reaction mixture can destabilize the protein.

  • Temperature: Elevated temperatures can promote protein unfolding and subsequent aggregation.

Q2: How does the PEG4 spacer in this compound help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in mitigating aggregation. The PEG moiety is hydrophilic and flexible, which imparts several beneficial properties:

  • Increased Water Solubility: The PEG spacer increases the overall water solubility of the this compound reagent and, subsequently, the biotinylated protein.[4][5]

  • Reduced Steric Hindrance: The length of the PEG spacer provides a flexible connection, which can minimize steric hindrance during subsequent binding to streptavidin or avidin.

  • Masking of Hydrophobic Surfaces: The hydrated PEG chains can effectively shield hydrophobic patches on the protein surface that might otherwise lead to intermolecular aggregation.

Q3: What methods can I use to detect and quantify protein aggregation?

Several techniques can be employed to assess protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates. An "Aggregation Index" can be calculated as the ratio of absorbance at 350 nm to 280 nm.[6]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate monomers from dimers and higher-order aggregates, allowing for quantification of the different species.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • SDS-PAGE: Under non-reducing conditions, aggregates may appear as higher molecular weight bands. Blue Native PAGE (BN-PAGE) can also be used to study protein complexes and their aggregation state.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting protein aggregation during and after labeling with this compound.

Problem: Protein precipitates immediately upon adding this compound.

Possible CauseSuggested Solution
High final concentration of organic solvent (e.g., DMSO). Prepare a more concentrated stock of this compound in the organic solvent to minimize the volume added to the reaction. Ensure the final concentration of the organic solvent in the reaction mixture is below a threshold tolerated by your protein (typically <10%).
Suboptimal buffer pH. Ensure the reaction buffer pH is at least one unit away from your protein's isoelectric point (pI).[3] For most proteins, a pH between 7.0 and 8.5 is suitable.
High molar excess of this compound. Reduce the molar excess of the this compound reagent. Start with a lower ratio (e.g., 3:1 or 5:1) and optimize from there.[2]

Problem: Gradual increase in turbidity or precipitation during the labeling reaction.

Possible CauseSuggested Solution
Protein instability under reaction conditions. Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration.[8]
Inappropriate ionic strength. Optimize the salt concentration in your buffer. Try a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM) to find the optimal ionic strength for your protein's stability.[3][9]
Oxidation of sensitive residues. If your protein contains free cysteines, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Note that DTT and β-mercaptoethanol are generally not recommended for reactions involving TCO moieties.

Problem: Aggregation is observed after purification of the biotinylated protein.

Possible CauseSuggested Solution
Instability of the biotinylated protein in the storage buffer. Ensure the storage buffer is optimized for the biotinylated protein. This may require screening different buffer conditions (pH, salt, additives).
Concentration-dependent aggregation. Store the purified protein at a lower concentration. If a high concentration is required for downstream applications, consider adding stabilizing excipients to the storage buffer.
Freeze-thaw induced aggregation. Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant such as glycerol (B35011) (e.g., 10-20%) to the storage buffer.

Experimental Protocols

Protocol 1: Optimizing this compound Labeling to Minimize Aggregation

This protocol provides a framework for optimizing the labeling reaction to achieve efficient biotinylation while minimizing protein aggregation.

1. Buffer Preparation and Optimization:

  • Initial Buffer: Start with a standard buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • pH Screening: If aggregation is a concern, test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5), ensuring the chosen pH is at least one unit away from the protein's pI.

  • Additive Screening: Prepare small-scale reactions with different additives to identify conditions that enhance protein stability. Refer to the table below for suggested additives and starting concentrations.

2. This compound Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

3. Labeling Reaction:

  • Prepare your TCO-modified protein in the optimized reaction buffer at a concentration of 1-5 mg/mL.

  • Molar Ratio Titration: Set up parallel reactions with varying molar excess of this compound (e.g., 2:1, 5:1, 10:1, 20:1 biotin:protein).

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

4. Removal of Unreacted this compound:

  • Remove excess, unreacted this compound using a desalting column (e.g., spin column) or dialysis, exchanging the buffer to a suitable storage buffer.

5. Assessment of Labeling and Aggregation:

  • Determine the degree of biotinylation using a suitable method (e.g., HABA assay).

  • Assess the extent of aggregation in each reaction condition using one of the methods described in the FAQs (e.g., SEC, DLS, or UV-Vis).

6. Selection of Optimal Conditions:

  • Choose the condition that provides a satisfactory degree of biotinylation with the lowest level of aggregation for your downstream application.

Quantitative Data Summary

The following table provides a summary of commonly used additives to prevent protein aggregation and their typical working concentrations. The optimal concentration for each additive should be determined empirically for your specific protein.

Additive ClassExample AdditiveTypical Concentration RangeMechanism of Action
Osmolytes/Polyols Glycerol5 - 20% (v/v)Stabilizes the native protein structure by being preferentially excluded from the protein surface.
Sucrose0.25 - 1 MStabilizes the native protein structure.
Trehalose0.25 - 1 MStabilizes the native protein structure.
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation by interacting with hydrophobic and charged regions on the protein surface.
L-Glutamic Acid50 - 500 mMOften used in combination with L-Arginine to maintain charge neutrality.
Glycine0.1 - 1 MIncreases protein solubility.
Salts NaCl, KCl50 - 500 mMModulates electrostatic interactions. Optimal concentration is protein-dependent.[3]
Non-ionic Detergents Tween-20, Triton X-1000.01 - 0.1% (v/v)Can help solubilize aggregates by interacting with hydrophobic patches. Use with caution as they may interfere with some downstream applications.[3]

Visualizations

Experimental Workflow for Optimized Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p TCO-modified Protein mix Mix Protein, Biotin Stock, and Buffer p->mix b This compound sol Anhydrous DMSO b->sol Dissolve sol->mix Add small volume buf Optimized Buffer buf->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess Biotin (Desalting Column/Dialysis) incubate->purify analyze Assess Labeling & Aggregation (HABA, SEC, DLS) purify->analyze store Store Purified Protein analyze->store

Caption: A streamlined workflow for labeling TCO-modified proteins with this compound, emphasizing optimization and analysis steps to minimize aggregation.

Troubleshooting Logic for Protein Aggregation

troubleshooting_logic decision decision solution solution start Protein Aggregation Observed q1 When does aggregation occur? start->q1 immediate immediate q1->immediate Immediately after adding biotin during during q1->during During incubation after after q1->after After purification s1 Reduce final DMSO/DMF concentration immediate->s1 Check solvent % s2 Lower this compound:protein ratio immediate->s2 Check molar excess s3 Ensure pH is >1 unit from pI immediate->s3 Check buffer pH s4 Incubate at 4°C for longer during->s4 Optimize temperature s5 Screen different salt concentrations during->s5 Optimize ionic strength s6 Test additives (Arginine, Glycerol, etc.) during->s6 Add stabilizers s7 Re-optimize buffer for labeled protein after->s7 Check storage buffer s8 Store at a lower concentration after->s8 Check concentration s9 Aliquot and add cryoprotectant after->s9 Avoid freeze-thaw solution_end Problem Solved

Caption: A decision tree to systematically troubleshoot protein aggregation issues at different stages of the this compound labeling process.

References

TCO-PEG4-biotin reagent storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of TCO-PEG4-biotin reagent. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a biotinylation reagent used in click chemistry.[1] It contains a trans-cyclooctene (B1233481) (TCO) group, a biotin (B1667282) molecule, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The TCO group reacts with a tetrazine-modified molecule in a highly specific and efficient bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is very fast and forms a stable covalent bond under mild, physiological conditions without the need for a copper catalyst.[2][4][5] The PEG4 spacer enhances the water solubility of the reagent and reduces steric hindrance.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the reactivity of the this compound reagent. The TCO group is sensitive to isomerization and the overall reagent can be sensitive to moisture.[1]

  • Solid Reagent: Store the solid reagent at -20°C, protected from light and moisture.[1][4][5] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Stock Solutions: Prepare stock solutions in anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents like DMSO, DMF, and dichloromethane (B109758) (DCM).[1] For biological applications, a concentrated stock solution is typically prepared in anhydrous DMSO and then diluted into the aqueous reaction buffer.[7]

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data for this compound reagent.

ParameterValueCitations
Storage Temperature
Solid Reagent-20°C[1][4][5]
Stock Solution (in DMSO)-20°C (up to 1 month) or -80°C (up to 6 months)[7]
Molecular Weight ~614.8 g/mol [1][8]
Solubility Soluble in DMSO, DMF, DCM[1]
Purity >95%[1]

Experimental Protocols

Protocol for Biotinylation of a Tetrazine-Modified Protein

This protocol provides a general guideline for labeling a protein that has been functionalized with a tetrazine group using this compound.

Materials:

  • Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound solid

  • Anhydrous DMSO

  • Desalting column (e.g., spin desalting column)

Procedure:

  • Prepare this compound Stock Solution (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.[6]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or aliquoted and stored at -80°C.[7]

  • Labeling Reaction:

    • Dilute the tetrazine-modified protein to a concentration of 1-5 mg/mL in PBS (pH 7.4).

    • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[6]

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-120 minutes at room temperature.[9] The reaction is typically very fast.[2][4]

  • Purification:

    • Following incubation, remove the excess, unreacted this compound using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[9]

    • Collect the purified, biotinylated protein conjugate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem 1: Low or No Biotinylation of the Tetrazine-Containing Molecule

  • Possible Cause A: Degraded this compound. The TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO), especially with improper storage or handling.[1] Long-term storage is not recommended.[1]

    • Solution: Use fresh reagent or a new aliquot of a properly stored stock solution. Ensure the reagent was brought to room temperature before opening to prevent moisture contamination.[6]

  • Possible Cause B: Incorrect Reaction Buffer. While the TCO-tetrazine reaction is robust, extreme pH or interfering substances could affect reactant stability.

    • Solution: The reaction is typically performed in aqueous buffers like PBS at a pH range of 6.0-9.0.[7] Ensure buffer components are compatible with your target molecule.

  • Possible Cause C: Insufficient Molar Excess of this compound. The stoichiometry of the reactants is crucial for efficient labeling.

    • Solution: Optimize the molar ratio of this compound to the tetrazine-modified molecule. A 1.5 to 5-fold molar excess is a good starting point.[6]

Problem 2: High Background or Non-Specific Signal

  • Possible Cause A: Excess, Unreacted this compound. Insufficient removal of the biotinylation reagent after the labeling reaction can lead to high background in downstream applications.

    • Solution: Ensure efficient purification of the biotinylated product using methods like size-exclusion chromatography (e.g., desalting columns) to remove excess reagent.[9]

  • Possible Cause B: Non-specific Binding of the Biotinylated Protein. The biotinylated protein itself might be binding non-specifically to other components in your assay.

    • Solution: Include appropriate blocking steps in your downstream application protocols (e.g., using bovine serum albumin or other blocking agents).

Visualizations

experimental_workflow Experimental Workflow for Protein Biotinylation prep_reagent Prepare 10 mM this compound Stock Solution in Anhydrous DMSO reaction Combine Reagents and Incubate (30-120 min at Room Temperature) prep_reagent->reaction prep_protein Prepare Tetrazine-Modified Protein (1-5 mg/mL in PBS) prep_protein->reaction purification Purify Biotinylated Protein (e.g., Desalting Column) reaction->purification final_product Purified Biotinylated Protein Conjugate purification->final_product

Caption: A diagram illustrating the key steps in the experimental workflow for biotinylating a tetrazine-modified protein using this compound.

troubleshooting_guide Troubleshooting Low Biotinylation Yield start Low or No Biotinylation Signal check_reagent Is the this compound reagent fresh and properly handled? start->check_reagent reagent_no Use fresh reagent. Equilibrate to RT before opening. check_reagent->reagent_no No check_buffer Is the reaction buffer pH between 6.0 and 9.0? check_reagent->check_buffer Yes success Problem Resolved reagent_no->success buffer_no Adjust buffer pH. Use a compatible buffer like PBS. check_buffer->buffer_no No check_ratio Is the molar excess of This compound sufficient? check_buffer->check_ratio Yes buffer_no->success ratio_no Optimize molar ratio (start with 1.5-5x excess). check_ratio->ratio_no No check_ratio->success Yes ratio_no->success

Caption: A troubleshooting decision tree to diagnose and resolve issues of low biotinylation yield.

References

How to quench unreacted TCO-PEG4-biotin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching unreacted TCO-PEG4-Biotin in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the precision and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Quenching unreacted this compound is a critical step in many bioconjugation and labeling experiments. The primary reason is to prevent non-specific binding or unintended reactions of the TCO group in subsequent experimental steps. Leaving unreacted TCO moieties can lead to high background signals in imaging applications or off-target effects in functional assays. Quenching ensures that any observed signal or activity is solely due to the specific, intended conjugation.

Q2: What is the recommended method for quenching unreacted this compound?

A2: The most effective and widely used method for quenching unreacted this compound is to react it with a small molecule tetrazine. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between TCO and tetrazine is exceptionally fast and bioorthogonal, meaning it is highly specific and does not interfere with biological systems.[1][2] This reaction proceeds rapidly to form a stable dihydropyridazine (B8628806) product, effectively capping the reactive TCO group.[1][2]

Q3: What type of tetrazine should I use as a quencher?

A3: For quenching purposes, a simple, small, and hydrophilic tetrazine is ideal. You do not need a tetrazine that is conjugated to a fluorophore or another functional group. A good choice is a methyltetrazine or a phenyltetrazine derivative that exhibits good stability in aqueous buffers. Using a hydrophilic tetrazine can also be advantageous in biological experiments to ensure good solubility and minimize non-specific hydrophobic interactions.[3]

Q4: Are there any alternatives to using a tetrazine quencher?

A4: Currently, the use of a tetrazine quencher is the most efficient and bioorthogonal method for deactivating TCO groups. While other highly reactive dienophiles could theoretically react with TCO, the tetrazine ligation offers unparalleled speed and specificity in biological contexts.[2][4] Physical removal of the unreacted this compound through purification methods like size-exclusion chromatography or dialysis is an alternative to quenching, but may not be feasible in all experimental setups, especially in live-cell experiments.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal after quenching 1. Incomplete quenching reaction. 2. Non-specific binding of the quencher. 3. Insufficient washing steps.1. Increase the molar excess of the tetrazine quencher (e.g., from 5-fold to 10-fold). 2. Increase the quenching reaction time (e.g., from 30 minutes to 1 hour). 3. Use a more hydrophilic tetrazine quencher to reduce non-specific interactions. 4. Increase the number and duration of washing steps after quenching to remove excess quencher and the quenched product.
Loss of desired signal after quenching 1. Degradation of the tetrazine quencher. 2. The quenching conditions are too harsh for the sample.1. Prepare fresh solutions of the tetrazine quencher immediately before use. Some tetrazines can degrade in aqueous solutions or in the presence of nucleophiles like thiols.[6] 2. Ensure the pH of the reaction buffer is within the optimal range for both your sample and the TCO-tetrazine reaction (typically pH 6-9).[1]
Quenching reaction is slow or inefficient 1. Low concentration of reactants. 2. Steric hindrance around the TCO group.1. While the TCO-tetrazine reaction is very fast, at very low concentrations, the reaction time may need to be extended. 2. Ensure the tetrazine quencher is small enough to access the unreacted TCO moiety without significant steric hindrance.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound in Solution

This protocol is suitable for quenching unreacted this compound after a labeling reaction with a purified protein or other biomolecule in solution.

Materials:

  • Reaction mixture containing the TCO-labeled biomolecule and unreacted this compound.

  • Tetrazine quencher stock solution (e.g., 10 mM methyltetrazine in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column (e.g., spin desalting column) for removal of excess quencher and quenched product.

Procedure:

  • Calculate the amount of tetrazine quencher needed. A 5- to 10-fold molar excess of the tetrazine quencher over the initial amount of this compound is recommended.

  • Add the tetrazine quencher to the reaction mixture.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • (Optional) Monitor the reaction. The progress of the quenching reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance in the visible range (typically 510-550 nm).[7]

  • Purify the sample to remove the excess tetrazine quencher and the TCO-tetrazine adduct using a spin desalting column or dialysis.[5]

Protocol 2: Quenching Unreacted this compound in Live-Cell Labeling

This protocol is designed for quenching unreacted this compound in live-cell imaging experiments to reduce background fluorescence.

Materials:

  • Cells labeled with this compound.

  • Hydrophilic tetrazine quencher.

  • Cell culture medium or imaging buffer.

Procedure:

  • After the labeling step with this compound, wash the cells two to three times with fresh, pre-warmed cell culture medium or imaging buffer to remove the majority of the unbound reagent.

  • Prepare the quenching solution by diluting a stock solution of a hydrophilic tetrazine quencher in cell culture medium to a final concentration of 50-100 µM.

  • Add the quenching solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells two to three times with fresh medium or imaging buffer to remove the excess tetrazine quencher and the quenched product.

  • Proceed with your downstream application (e.g., incubation with a streptavidin-fluorophore conjugate and imaging).

Quantitative Data

The efficiency of the TCO-tetrazine reaction is exceptionally high, characterized by very fast second-order rate constants. This ensures that the quenching of unreacted this compound is typically rapid and complete.

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Typical Reaction Conditions Reference
TCO and Methyltetrazine~1,000Aqueous buffer, room temperature[8]
TCO and Phenyltetrazine~3 - 30Organic or aqueous solutions[9]
TCO and Dipyridyl-s-tetrazine~2,000Aqueous buffer, room temperature[8]
sTCO and 3,6-dipyridyl-s-tetrazineup to 3,300,000Aqueous solution[4]

Note: The reaction rates can be influenced by the specific TCO and tetrazine derivatives used, as well as the solvent and temperature.[4][10]

Visualizations

G cluster_workflow Quenching Workflow for this compound start Start: Experiment with unreacted this compound add_quencher Add Tetrazine Quencher (e.g., Methyltetrazine) in molar excess start->add_quencher incubate Incubate (30-60 min at RT) add_quencher->incubate quenched_product Formation of stable TCO-Tetrazine Adduct incubate->quenched_product purify Purification (e.g., SEC or Dialysis) quenched_product->purify end End: Quenched sample ready for downstream applications purify->end

Caption: A typical experimental workflow for quenching unreacted this compound.

G cluster_pathway TCO Quenching Reaction Pathway TCO Unreacted this compound (Reactive) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->Reaction Fast Kinetics Tetrazine + Tetrazine Quencher Tetrazine->Reaction Adduct Stable Dihydropyridazine Adduct (Unreactive) Reaction->Adduct

Caption: The bioorthogonal reaction pathway for quenching TCO with a tetrazine.

G cluster_logic Troubleshooting Logic for Incomplete Quenching start High Background Signal check_quencher Is the tetrazine quencher in sufficient excess? start->check_quencher check_time Was the incubation time adequate? check_quencher->check_time Yes increase_excess Increase molar excess of quencher check_quencher->increase_excess No check_stability Is the tetrazine quencher stable under reaction conditions? check_time->check_stability Yes increase_time Increase incubation time check_time->increase_time No fresh_quencher Use freshly prepared tetrazine solution check_stability->fresh_quencher No end Problem Resolved check_stability->end Yes increase_excess->end increase_time->end fresh_quencher->end

Caption: A logical workflow for troubleshooting incomplete quenching of this compound.

References

Technical Support Center: TCO-Tetrazine Ligation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation in vivo. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal chemistry experiments in a live setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo TCO-tetrazine ligation experiments.

Question 1: Why is the yield of my in vivo ligation product low?

Answer: Low ligation yield in vivo can stem from several factors, from reagent stability to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. While a 1:1 ratio is the theoretical ideal, in practice, a slight excess of one reactant can drive the reaction to completion. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[1][2] The optimal ratio should be empirically determined for your specific system.

  • Reactant Instability and Degradation: Both TCO and tetrazine derivatives can degrade in a biological environment. TCOs can undergo isomerization from the reactive trans-isomer to the less reactive cis-isomer, a process that can be catalyzed by copper-containing proteins.[3] Tetrazines, particularly those with electron-withdrawing groups that enhance reactivity, can be susceptible to degradation in aqueous media.[4] It's crucial to use freshly prepared reagents and consider the stability of your chosen TCO and tetrazine derivatives under physiological conditions. Some newer TCO and tetrazine analogs have been engineered for enhanced stability.[3][5]

  • Poor Bioavailability or Rapid Clearance: If either the TCO-labeled molecule or the tetrazine probe has poor bioavailability or is cleared from circulation too quickly, the reactants may not have sufficient time to interact at the target site.[6][7] The pharmacokinetic properties of your reagents are a critical consideration. Attaching hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve solubility and circulation time.[4]

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can impede their ability to react.[4] Introducing a flexible spacer, such as a PEG linker, between the reactive moiety and the biomolecule can improve accessibility and reaction efficiency.[4]

Question 2: The ligation reaction in vivo is slower than expected. How can I increase the reaction rate?

Answer: The TCO-tetrazine ligation is known for its exceptionally fast kinetics, but several factors can influence the rate in a complex biological system.

  • Choice of Reactants: The structure of both the TCO and the tetrazine significantly impacts the reaction rate. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[8] Highly strained TCO derivatives, such as sTCO, exhibit significantly faster kinetics than standard TCOs.[9] Refer to the kinetic data tables below to select a pair with a higher rate constant.

  • Low Reactant Concentrations at the Target Site: Even with fast intrinsic kinetics, low local concentrations of the reactants will result in a slow overall reaction rate. This can be due to poor targeting, rapid clearance, or a large volume of distribution. Optimizing the targeting strategy and improving the pharmacokinetic properties of your reagents can help increase their concentration at the desired location.

  • Suboptimal Temperature: While the reaction proceeds rapidly at physiological temperature (37°C), variations in local tissue temperature could theoretically have a minor effect. However, this is rarely a primary cause of slow reactions in vivo.

Question 3: I am observing off-target labeling or non-specific background signal. What are the likely causes and solutions?

Answer: Off-target labeling is a critical concern in vivo. Here are common reasons and mitigation strategies:

  • Non-specific Binding of Reactants: Either the TCO-labeled targeting molecule (e.g., an antibody) or the tetrazine probe may bind non-specifically to tissues, leading to background signal.[10] Thorough characterization of the biodistribution of each component individually is essential. Modifying the reagents with PEG linkers can sometimes reduce non-specific binding.

  • Instability of the Linker or Label: If the fluorescent dye or radiolabel is attached via an unstable linker, it may detach from the tetrazine probe and accumulate in tissues non-specifically. Ensure the use of stable linkers for your reporter molecules.

  • Endogenous Cross-Reactivity: While TCO and tetrazines are designed to be bioorthogonal, the possibility of unforeseen reactions with endogenous molecules, though rare, cannot be entirely ruled out.[11] Careful control experiments are crucial to confirm that the observed signal is from the specific ligation reaction.

Question 4: How do I choose the right TCO and tetrazine derivatives for my in vivo experiment?

Answer: The selection of the TCO and tetrazine pair is a critical step and involves a trade-off between reactivity and stability.

  • Reactivity vs. Stability: Highly reactive tetrazines (e.g., those with electron-withdrawing substituents) tend to be less stable in aqueous environments.[12] Conversely, more stable tetrazines may have slower reaction kinetics.[2] The choice depends on the experimental timeline. For pre-targeting applications where an antibody-TCO conjugate circulates for an extended period, a highly stable TCO is paramount.[13] The subsequently injected tetrazine probe should be reactive enough to ensure efficient ligation during its shorter circulation time.

  • Solubility and Pharmacokinetics: For systemic in vivo applications, the solubility and pharmacokinetic properties of the reagents are crucial. Hydrophobic reagents may aggregate or be rapidly cleared by the reticuloendothelial system. The inclusion of hydrophilic linkers like PEG is a common strategy to improve in vivo performance.[4][14]

  • Size of the Constructs: The size of the final conjugate can influence its biodistribution and clearance. For applications requiring tissue penetration, smaller constructs may be advantageous.

Quantitative Data Summary

For successful in vivo experiments, understanding the kinetics and stability of the chosen reagents is crucial. The following tables summarize key quantitative data for commonly used TCO and tetrazine derivatives.

Table 1: Reaction Rate Constants for Selected TCO-Tetrazine Pairs

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 MeOH:water
TCOMono-aryl tetrazine~6,000Water, 37°C
sTCO3,6-di-(2-pyridyl)-s-tetrazine~22,000MeOH, 25°C
sTCODiphenyl-s-tetrazine derivativeup to 2.86 x 10⁵Water, 25°C
Axial TCORadiolabeled tetrazine2.7 x 10⁵PBS, 37°C
d-TCO3,6-dipyridyl-s-tetrazine~3,300,000Water

This table presents a selection of reported rate constants. Rates can vary based on the specific substituents and reaction conditions.[3][5][9]

Table 2: In Vivo Stability of TCO and Tetrazine Derivatives

DerivativeStability MetricIn Vivo Half-LifeComments
TCO-conjugated antibody% Reactive after 24h~75%Slow deactivation observed in serum.[12]
Axially linked TCOHalf-life6.2 daysShowed increased in vivo stability compared to other isomers.[3]
Equatorial TCOHalf-life2.6 daysLess stable in vivo compared to the axial isomer.[3]
Highly reactive tetrazinesGeneral ObservationLimited serum stabilityOften used as the second, rapidly clearing component in pre-targeting.[13]
Methyl-substituted tetrazinesGeneral ObservationGood stability in aqueous mediaA good balance of stability and reactivity.[2]

Experimental Protocols

This section provides a general methodology for a pre-targeted in vivo experiment using a TCO-modified antibody and a tetrazine-labeled imaging agent.

Protocol 1: Preparation of TCO-Conjugated Antibody

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve a TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[15]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[15]

  • Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column or dialysis.[15][16]

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using mass spectrometry.

Protocol 2: Pre-targeted In Vivo Ligation and Imaging

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the animal model via an appropriate route (e.g., intravenous injection).

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This period is typically 24-72 hours, depending on the antibody's pharmacokinetics.[16]

  • Administration of Tetrazine Probe: Prepare the tetrazine-labeled imaging probe (e.g., fluorescent or radiolabeled) in a sterile vehicle such as PBS. Administer the probe, typically via intravenous injection.

  • In Vivo Ligation: The tetrazine probe will circulate and react with the TCO-antibody that has accumulated at the target site.

  • Imaging: At various time points after administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours), perform in vivo imaging using the appropriate modality (e.g., fluorescence imaging or PET/SPECT).[16]

Visualizations

Diagram 1: Experimental Workflow for In Vivo TCO-Tetrazine Ligation

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Ligation & Imaging a Administer TCO-Antibody b Accumulation at Target Site a->b c Clearance of Unbound Antibody b->c d Administer Tetrazine Probe c->d 24-72 hours e In Vivo Ligation d->e f Imaging e->f G cluster_causes Potential Causes cluster_solutions Solutions start Low Ligation Yield c1 Reactant Degradation start->c1 c2 Suboptimal Stoichiometry start->c2 c3 Poor Bioavailability start->c3 c4 Steric Hindrance start->c4 s1 Use fresh reagents Select stable analogs c1->s1 s2 Optimize molar ratio (e.g., excess tetrazine) c2->s2 s3 Modify with PEG Characterize PK c3->s3 s4 Incorporate flexible linkers c4->s4

References

Impact of excess TCO-PEG4-biotin on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-biotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a biotinylation reagent used in bioorthogonal chemistry. It consists of three key components:

  • TCO (trans-cyclooctene): A strained alkene that serves as the reactive group.

  • PEG4 (polyethylene glycol): A hydrophilic spacer that improves water solubility and reduces steric hindrance.

  • Biotin (B1667282): A vitamin with a very high affinity for streptavidin, enabling detection and purification.

The labeling process is a two-step "click chemistry" reaction. First, a target molecule (e.g., a protein or cell surface glycan) is modified to contain a tetrazine (Tz) group. Then, this compound is added, and the TCO group reacts specifically and rapidly with the tetrazine group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This forms a stable covalent bond, attaching the biotin label to the target molecule.

Q2: What is the recommended molar excess of this compound to use?

A2: The optimal molar excess depends on the concentration of the target molecule and the specific application. For purified proteins, a 1.5 to 5-fold molar excess of this compound over the tetrazine-modified protein is a common starting point. For cell surface labeling, concentrations of 50-100 µM this compound are typically used.[1] It is highly recommended to empirically determine the optimal ratio for your specific experiment.

Q3: Why is it important to remove excess this compound?

A3: Unreacted this compound can lead to several experimental problems. The free biotin will compete with your biotinylated target for binding sites on streptavidin-conjugated reporters (e.g., streptavidin-HRP or streptavidin-phycoerythrin). This can lead to a significant decrease in signal intensity and an increase in background noise, ultimately reducing the sensitivity and accuracy of your assay.

Q4: How can I remove unreacted this compound?

A4: There are several methods to remove excess reagent, depending on your sample type:

  • For proteins in solution:

    • Desalting Spin Columns/Size-Exclusion Chromatography (SEC): These methods are effective for quickly separating the larger, biotinylated protein from the smaller, unreacted this compound.

    • Dialysis: This is a thorough method for removing small molecules from a protein solution, although it is more time-consuming.

  • For cells in suspension or adherent cells:

    • Extensive Washing: Washing the cells multiple times (at least three times) with a suitable buffer (e.g., ice-cold PBS) is crucial to remove the excess reagent from the cell culture medium.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Problem 1: Low or No Signal

Possible Cause Recommended Solution
Inefficient Labeling Optimize the molar ratio of this compound to your target molecule. Titrate the concentration of the reagent to find the optimal balance between labeling efficiency and background.
Degraded this compound TCO reagents can be sensitive to storage conditions. Ensure the reagent is stored at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Incorrect Buffer Composition Ensure the reaction buffer is compatible with the click chemistry reaction. For example, avoid buffers containing primary amines if using NHS-ester chemistry to introduce the tetrazine handle. The tetrazine-TCO reaction itself is robust in common biological buffers like PBS (pH 7.4).

Problem 2: High Background Signal

Possible Cause Recommended Solution
Excess Unreacted this compound This is the most common cause of high background. The free biotin competes for streptavidin binding sites. Solution: Implement a rigorous removal step after the labeling reaction. For proteins, use a desalting column or dialysis. For cells, perform at least three washes with ice-cold PBS.
Non-Specific Binding of Streptavidin Conjugate The streptavidin-fluorophore or streptavidin-enzyme conjugate may be binding non-specifically to your sample. Solution: Increase the number of wash steps after the streptavidin incubation. Include a blocking step (e.g., with BSA or a commercial blocking buffer) before adding the streptavidin conjugate.
Insufficient Quenching (Optional Step) In some applications, unreacted tetrazine on the target can cause issues. While the primary problem is excess this compound, ensuring complete reaction is also important. Solution: After the initial labeling, you can add a small molecule with a tetrazine group to "quench" any unreacted TCO on your target, though this is less common than quenching unreacted tetrazine with a TCO-containing molecule.

Quantitative Data

The following tables provide illustrative data on how the concentration of this compound can impact experimental outcomes. These are representative examples, and optimal conditions should be determined for each specific experimental setup.

Table 1: Impact of this compound Molar Excess on Protein Biotinylation and Detection by Western Blot

Molar Excess of this compoundRelative Band Intensity of Biotinylated ProteinBackground Signal IntensitySignal-to-Noise Ratio
1:11.00.110
5:1 (Recommended) 4.5 0.3 15
20:14.81.53.2
50:14.93.51.4
Data are illustrative and represent the outcome after a standard desalting column purification step.

Table 2: Effect of this compound Concentration on Cell Labeling for Flow Cytometry

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) of Positive CellsMFI of Negative Control CellsSignal-to-Noise Ratio
105005010
50 (Recommended) 2500 75 33.3
100280015018.7
20029004007.25
Data are illustrative and based on a standard cell washing protocol of three washes with ice-cold PBS.

Experimental Protocols

Protocol 1: Biotinylation of a Tetrazine-Modified Protein

  • Protein Preparation: Ensure your tetrazine-functionalized protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Labeling of Cell Surface Glycans

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 µM) in the cell culture medium for 24-48 hours to allow for metabolic incorporation onto cell surface glycans.

  • Washing: Wash the cells three times with ice-cold PBS to remove unincorporated tetrazine-sugar.

  • Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at 4°C to label the tetrazine-modified glycans. Performing this step at 4°C can reduce internalization of the label.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS. The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_labeling Step 2: Labeling Reaction cluster_cleanup Step 3: Critical Cleanup cluster_detection Step 4: Detection tz_protein Tetrazine-Modified Protein/Cell add_tco Add this compound (Optimize Molar Excess) tz_protein->add_tco incubate Incubate (1-2 hours) add_tco->incubate remove_excess Remove Excess Reagent (Wash / Desalting) incubate->remove_excess Crucial for Low Background add_streptavidin Add Streptavidin Conjugate remove_excess->add_streptavidin analyze Analyze (Flow, WB, etc.) add_streptavidin->analyze

Caption: Experimental workflow for biotinylation using this compound.

troubleshooting_logic start Experiment Outcome high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_cleanup Cleanup Sufficient? high_bg->check_cleanup Yes check_ratio Optimized Molar Ratio? low_signal->check_ratio Yes success Optimal Result low_signal->success No improve_cleanup Improve Cleanup: - More Washes - Use Desalting Column check_cleanup->improve_cleanup No check_blocking Blocking Step Used? check_cleanup->check_blocking Yes improve_cleanup->success add_blocking Add Blocking Step (e.g., BSA) check_blocking->add_blocking No failure Problem Persists: Consult Further check_blocking->failure Yes add_blocking->success titrate_reagent Titrate this compound Concentration check_ratio->titrate_reagent No check_reagent Reagent Integrity? check_ratio->check_reagent Yes titrate_reagent->success use_fresh_reagent Use Fresh/Properly Stored Reagent check_reagent->use_fresh_reagent No check_reagent->failure Yes use_fresh_reagent->success signaling_pathway cluster_reaction Biotinylation Reaction cluster_detection Detection Step Target_Tz Tetrazine-Modified Target Biotinylated_Target Biotinylated Target Target_Tz->Biotinylated_Target reacts with TCO_Biotin This compound (Optimal Amount) TCO_Biotin->Biotinylated_Target Excess_TCO_Biotin Excess this compound (Unreacted) Streptavidin Streptavidin Binding Sites Excess_TCO_Biotin->Streptavidin Competes for Binding Biotinylated_Target->Streptavidin Binds Signal Specific Signal Streptavidin->Signal No_Signal Signal Inhibition (High Background) Streptavidin->No_Signal

References

Optimizing incubation time for TCO-PEG4-biotin reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-biotin reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the use of this compound for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

The reaction between this compound and a tetrazine-modified molecule is a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This is a type of "click chemistry" that is exceptionally fast and highly specific.[1][4] The trans-cyclooctene (B1233481) (TCO) group on the biotin (B1667282) reagent reacts with the tetrazine moiety to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas in the process.[3][4][5] A key advantage of this reaction is that it proceeds efficiently under mild, physiological conditions without the need for a copper catalyst.[1][4]

Q2: What are the typical incubation times for this compound reactions?

Typical incubation times for this compound reactions range from 30 to 120 minutes at room temperature.[2][6] However, the optimal incubation time can vary depending on the specific reactants, their concentrations, and the experimental conditions. For instance, in some applications, reactions can be complete in as little as 30 minutes at low micromolar concentrations.[5][6] In other cases, such as on-surface immobilization for ELISAs, the reaction may reach completion within 2 hours.[2]

Q3: What factors can influence the speed and efficiency of the TCO-tetrazine reaction?

Several factors can affect the kinetics of the TCO-tetrazine ligation:

  • Reactant Concentrations: Higher concentrations of both the this compound and the tetrazine-labeled molecule will lead to a faster reaction rate.

  • Temperature: While the reaction proceeds efficiently at room temperature, lower temperatures (e.g., 4°C) can be used to slow down the reaction and may be necessary to maintain the stability of sensitive biological samples.[1]

  • pH: The reaction is generally robust across a pH range of 6.0-9.0.[7] However, extreme pH values should be avoided as they can affect the stability of the reactants and the target biomolecules.

  • Solvent: While the reaction is well-suited for aqueous buffers like PBS, the presence of organic co-solvents such as DMSO, used to dissolve the reagents, should be kept to a minimum (typically <10%) to avoid potential precipitation or denaturation of proteins.[7]

  • Electronic Properties: The electronic properties of the specific tetrazine and TCO derivatives used can influence the reaction kinetics.[3]

Q4: How should I store and handle this compound?

Proper storage and handling are critical to maintain the reactivity of this compound. It is recommended to store the reagent at -20°C, protected from light and moisture.[1][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, as the TCO group is sensitive to moisture.[8][9] For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[7][8]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Signal Degraded this compound: The TCO group is susceptible to isomerization to the non-reactive cis-cyclooctene (CCO) form or degradation due to moisture.[8]Ensure proper storage of the reagent at -20°C and protection from moisture.[8] Allow the vial to warm to room temperature before opening.[1] Prepare fresh stock solutions in anhydrous DMSO.[7]
Insufficient Incubation Time: The reaction may not have reached completion.Increase the incubation time. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal reaction time for your specific system.
Low Reactant Concentration: The concentration of one or both reactants may be too low for efficient ligation.Increase the molar excess of this compound. A 1.5 to 5-fold molar excess is a good starting point.[1]
Incompatible Buffer Conditions: Extreme pH or interfering substances in the buffer can inhibit the reaction.Ensure the reaction buffer is within a pH range of 6.0-9.0 and free of amines if using NHS esters for the initial modification.[1][7]
High Background Signal Excess Unreacted this compound: Insufficient removal of the biotinylation reagent after the reaction.Thoroughly remove unreacted this compound using desalting columns, dialysis, or size exclusion chromatography.[1][6]
Non-specific Binding: The biotinylated molecule or the detection reagents may be binding non-specifically to other components in your assay.Incorporate appropriate blocking steps in your downstream protocols (e.g., using bovine serum albumin (BSA) for Western blots or ELISAs).[7]
Precipitate Formation Low Solubility of Reagents: this compound may have limited solubility in aqueous buffers at high concentrations.Dissolve the reagent in a minimal amount of anhydrous DMSO before adding it to the aqueous reaction buffer. Keep the final DMSO concentration below 10%.[7]
Instability of the Target Molecule: The target biomolecule may be precipitating under the reaction conditions.Optimize the buffer composition and consider performing the reaction at a lower temperature (e.g., 4°C).[1]

Experimental Protocols

Protocol: Optimizing Incubation Time for Protein Biotinylation

This protocol provides a framework for determining the optimal incubation time for the biotinylation of a tetrazine-modified protein with this compound.

1. Materials:

  • Tetrazine-modified protein

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Desalting column

  • SDS-PAGE analysis reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the tetrazine-modified protein: Dissolve the protein in the reaction buffer to a final concentration of 1 mg/mL.

  • Set up the labeling reactions: In separate microcentrifuge tubes, add the tetrazine-modified protein. Add a 5-fold molar excess of the this compound stock solution to each tube.

  • Incubate for varying times: Incubate the reactions at room temperature for different durations: 30 min, 60 min, 90 min, and 120 min. Include a negative control with no this compound.

  • Quench the reaction (optional): The reaction is self-terminating as the reactants are consumed. For precise time points, you can add an excess of a tetrazine-containing small molecule to consume any remaining this compound.

  • Remove excess this compound: Purify the biotinylated protein using a desalting column to remove unreacted this compound.

  • Analyze the results:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated protein.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Determine the optimal incubation time: The incubation time that results in the strongest signal with minimal increase in background will be the optimal time for your experiment.

Data Presentation

Table 1: Reaction Conditions and Incubation Times from Literature
ApplicationReactantsMolar Ratio (TCO:Tetrazine)TemperatureIncubation TimeReference
Protein BiotinylationTCO-functionalized protein, Biotin-PEG4-MeTz1.5 - 5 fold excess of biotin reagentRoom Temperature30 - 60 min[1]
Cell Surface LabelingTCO-modified glycans, Biotin-PEG4-MeTzNot specifiedRoom Temperature or 4°C30 - 60 min[1]
ELISATCO-conjugated antibody, Tetrazine-coated surfaceNot specified37°C120 min (optimized)[2]
General BioconjugationTCO-containing protein, Tetrazine-PEG reagent1:1.05 - 1.5Room Temperature or 4°C30 min - 2 hours[6]

Visualizations

Experimental Workflow for Optimizing Incubation Time

G Workflow for Incubation Time Optimization A Prepare Tetrazine-modified Protein Solution C Set up Multiple Reactions (e.g., 30, 60, 90, 120 min) A->C B Prepare this compound Stock Solution (in DMSO) B->C D Incubate at Room Temperature C->D E Purify Biotinylated Protein (e.g., Desalting Column) D->E F Analyze by SDS-PAGE and Western Blot E->F G Determine Optimal Incubation Time F->G

Caption: A flowchart outlining the key steps for optimizing the incubation time of this compound reactions.

TCO-Tetrazine Reaction Mechanism

G Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_0 Reactants cluster_1 Transition State cluster_2 Products This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct + Tetrazine-Molecule Tetrazine-Molecule Tetrazine-Molecule->Diels-Alder Adduct Stable Dihydropyridazine Linkage Stable Dihydropyridazine Linkage Diels-Alder Adduct->Stable Dihydropyridazine Linkage Retro-Diels-Alder Nitrogen Gas (N2) Nitrogen Gas (N2) Diels-Alder Adduct->Nitrogen Gas (N2) Elimination

Caption: The reaction mechanism of TCO with tetrazine, proceeding through an IEDDA cycloaddition.

References

TCO-PEG4-biotin solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG4-biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a biotinylation reagent used in bioorthogonal chemistry. It contains a TCO (trans-cyclooctene) group that reacts with a tetrazine-modified molecule in a highly specific and efficient manner, a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This allows for the covalent labeling of biomolecules with biotin (B1667282) for subsequent detection or purification using streptavidin or avidin (B1170675) conjugates. The polyethylene (B3416737) glycol (PEG4) spacer enhances its water solubility.[1][2]

Q2: How should I store this compound?

Upon receipt, this compound should be stored at -20°C and protected from moisture.[1] For long-term storage, -80°C is recommended. It is also advisable to keep the reagent desiccated.

Q3: What is the best solvent for reconstituting this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound.[1] Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are also suitable solvents.[1]

Q4: How should I prepare a working solution for my experiment?

It is best to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. This stock solution can then be added to your aqueous reaction buffer to achieve the desired final concentration. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically below 10%) to avoid precipitation of proteins or other biomolecules.

Q5: How stable is the reconstituted stock solution?

Once reconstituted in anhydrous DMSO, the stock solution should be aliquoted to prevent multiple freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be stable for up to six months. If stored at -20°C, the solution is typically stable for about one month.

Solubility Data

While precise quantitative solubility for this compound is not widely published, the following table provides estimates based on its properties and data for similar biotin-PEG compounds. It is recommended to perform small-scale solubility tests for your specific application.

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 20Anhydrous DMSO is the preferred solvent for stock solutions. A similar compound, Biotin-NHS, is soluble at approximately 20 mg/mL.
Dimethylformamide (DMF)> 20Another suitable organic solvent for creating stock solutions. Similar solubility to DMSO is expected.
Dichloromethane (DCM)SolubleListed as a suitable solvent, but quantitative data is not readily available.
Aqueous Buffers (e.g., PBS)Sparingly SolubleDirect dissolution in aqueous buffers is not recommended due to low solubility. A related compound, NHS-PEG4-Biotin, is soluble in water at 10 mg/mL, suggesting some degree of water solubility.

Troubleshooting Guide

Issue: Precipitate forms when I add the this compound stock solution to my aqueous buffer.

  • Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in aqueous solutions.

    • Solution: Ensure you are preparing a concentrated stock solution in anhydrous DMSO first. Then, add this stock solution dropwise to your aqueous buffer while vortexing to facilitate mixing.

  • Possible Cause 2: High Final Concentration of Organic Solvent. The concentration of DMSO or another organic solvent in your final reaction mixture may be too high, causing your protein or other biomolecules to precipitate.

    • Solution: Keep the final concentration of the organic solvent in your reaction mixture below 10%. If your biomolecule is particularly sensitive, you may need to reduce this further.

  • Possible Cause 3: Saturation. The concentration of this compound in the aqueous buffer may be too high, exceeding its solubility limit.

    • Solution: Try reducing the final concentration of the this compound in your reaction.

Experimental Protocols

Protocol: Biotinylation of a TCO-Modified Protein

This protocol provides a general guideline for labeling a protein that has been functionalized with a TCO group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of this compound (MW: ~615 g/mol ), add approximately 163 µL of DMSO.

    • Vortex briefly to ensure the reagent is fully dissolved.

  • Prepare Protein Solution:

    • Dissolve the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting spin column or through dialysis against your desired storage buffer.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

TroubleshootingWorkflow start Precipitate observed upon adding This compound to aqueous buffer check_stock Was a concentrated stock in anhydrous DMSO prepared? start->check_stock prepare_stock Prepare a 10 mM stock solution in anhydrous DMSO. check_stock->prepare_stock No check_solvent_conc Is the final organic solvent concentration <10%? check_stock->check_solvent_conc Yes prepare_stock->check_stock adjust_solvent Reduce the volume of stock solution added or increase the reaction volume. check_solvent_conc->adjust_solvent No check_reagent_conc Is the this compound concentration too high? check_solvent_conc->check_reagent_conc Yes adjust_solvent->check_solvent_conc reduce_reagent Lower the final concentration of this compound. check_reagent_conc->reduce_reagent Yes solution Problem Resolved check_reagent_conc->solution No reduce_reagent->solution

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow prep_reagent 1. Prepare Stock Solution (10 mM this compound in anhydrous DMSO) reaction 3. Labeling Reaction (Add 1.5-5x molar excess of biotin reagent to protein) prep_reagent->reaction prep_protein 2. Prepare Protein (1-5 mg/mL TCO-modified protein in buffer) prep_protein->reaction incubation 4. Incubation (1-2 hours at room temperature) reaction->incubation purification 5. Purification (Remove excess reagent via desalting column) incubation->purification storage 6. Storage (Store purified protein at 4°C, -20°C, or -80°C) purification->storage

Caption: General experimental workflow for protein biotinylation.

References

Minimizing steric hindrance with the TCO-PEG4-biotin linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TCO-PEG4-biotin linker. Our focus is on minimizing steric hindrance and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 spacer in the this compound linker?

The tetraethylene glycol (PEG4) spacer is a key component of the this compound linker that serves multiple crucial functions in bioconjugation:

  • Minimizing Steric Hindrance: The primary role of the PEG4 spacer is to introduce a flexible, hydrophilic arm between the trans-cyclooctene (B1233481) (TCO) group and the biotin (B1667282) molecule. This spatial separation prevents the bulky biotin molecule or the biomolecule it's attached to from interfering with the click chemistry reaction between the TCO and a tetrazine-modified molecule.[1]

  • Enhancing Solubility: The hydrophilic nature of the PEG spacer increases the water solubility of the this compound linker and the resulting conjugate.[2][3] This is particularly beneficial when working with biomolecules that are prone to aggregation in aqueous buffers.

  • Improving Accessibility: The flexible nature of the PEG4 spacer allows the terminal TCO group to have greater rotational freedom, making it more accessible to its tetrazine reaction partner.

Q2: How does the this compound linker participate in click chemistry?

The this compound linker is designed for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[4] The trans-cyclooctene (TCO) group on the linker reacts with a tetrazine (Tz)-functionalized molecule with exceptionally fast kinetics and high specificity.[1][5] This reaction is catalyst-free and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.[3]

Q3: When should I suspect steric hindrance is affecting my experiment?

Steric hindrance may be a factor in your experiment if you observe the following:

  • Low Conjugation Efficiency: Despite using appropriate concentrations and reaction times, you achieve a lower than expected yield of your final conjugate.

  • Incomplete Reactions: Analysis of your reaction mixture shows a significant amount of unreacted starting materials.

  • Reduced Biological Activity: The final biotinylated conjugate shows decreased binding affinity or functional activity compared to the unconjugated biomolecule. This could indicate that the linker and biotin are sterically hindering the active site.

Q4: Can the PEG4 spacer itself cause steric hindrance?

While the PEG4 spacer is designed to reduce steric hindrance, in some rare cases, the length of the PEG chain can be a factor. A PEG spacer that is too long could potentially wrap around the biomolecule, blocking access to the reactive TCO group. Conversely, for very large and complex biomolecules, a PEG4 spacer might not be long enough to provide adequate separation.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Biotinylation Steric Hindrance: The TCO group on the linker is not accessible to the tetrazine-modified molecule due to the size and conformation of the biomolecules.Optimize Linker Length: If steric hindrance is strongly suspected, consider using a linker with a longer PEG spacer (e.g., PEG8 or PEG12) to increase the distance between the conjugated molecules. • Modify Conjugation Strategy: If possible, attach the this compound linker to a different site on your biomolecule that is further away from the presumed site of steric clash.
Incorrect Stoichiometry: The molar ratio of this compound to the tetrazine-modified molecule is not optimal.Titrate Reactants: Empirically test different molar ratios of the reactants. A slight excess (1.5 to 5-fold) of the this compound linker may be necessary to drive the reaction to completion.[4]
Degraded TCO linker: The TCO group is known to have a limited half-life and can isomerize to the unreactive cis-cyclooctene (CCO) form.[2]Use Fresh Reagents: Prepare solutions of this compound immediately before use. Avoid long-term storage of the linker in solution. • Proper Storage: Store the solid this compound at -20°C, protected from light and moisture.
Suboptimal Reaction Buffer: The pH or composition of the reaction buffer may be interfering with the reaction.Buffer Composition: Use a non-amine containing buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.5.[7]
High Background Signal Excess Unreacted Linker: Unreacted this compound can lead to non-specific binding in downstream applications.Purification: Remove excess, unreacted linker after the conjugation reaction using size-exclusion chromatography (e.g., desalting columns) or dialysis.[8]
Precipitation of Conjugate Aggregation: The addition of the linker may cause the biomolecule to aggregate and precipitate out of solution.Optimize Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[4] • Increase PEG Length: A longer PEG spacer can sometimes improve the solubility of the final conjugate.

Experimental Protocols

Protocol 1: General Protein Biotinylation using this compound

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a tetrazine (Tz) group.

Materials:

  • Tetrazine-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the tetrazine-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[4]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[4] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[8]

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Cell Surface Biotinylation

This protocol describes the biotinylation of cell surface molecules that have been metabolically labeled with a tetrazine-containing sugar.

Materials:

  • Cells with tetrazine-labeled surface molecules

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching buffer (e.g., PBS with 100mM glycine)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any unincorporated tetrazine-modified sugars.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in PBS at a concentration of 50-100 µM.

  • Labeling Reaction: Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[7]

  • Quenching: Wash the cells three times with quenching buffer to remove excess this compound.[7]

  • Downstream Analysis: The biotinylated cells are now ready for downstream applications, such as flow cytometry or microscopy using streptavidin-conjugated fluorophores.

Visualizations

TCO_PEG4_Biotin_Structure cluster_Linker This compound Linker TCO TCO PEG4 PEG4 Spacer TCO->PEG4 Biotin Biotin PEG4->Biotin

Caption: Structure of the this compound linker.

Steric_Hindrance_Mitigation cluster_NoSpacer Without PEG4 Spacer cluster_WithSpacer With this compound Biomolecule1 Biomolecule (Tetrazine) TCO_Biotin TCO-Biotin Biomolecule1->TCO_Biotin Steric Hindrance Biomolecule2 Biomolecule (Tetrazine) TCO_PEG4_Biotin This compound Biomolecule2->TCO_PEG4_Biotin Successful Conjugation

Caption: Minimizing steric hindrance with the PEG4 spacer.

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_Stoichiometry Optimize Molar Ratio (1.5x - 5x excess of linker) Start->Check_Stoichiometry Check_Reagent_Quality Use Freshly Prepared This compound Check_Stoichiometry->Check_Reagent_Quality Still Low Yield Consider_Steric_Hindrance Suspect Steric Hindrance? Check_Reagent_Quality->Consider_Steric_Hindrance Still Low Yield Longer_Spacer Use Linker with Longer PEG Spacer (e.g., PEG8, PEG12) Consider_Steric_Hindrance->Longer_Spacer Yes Successful_Conjugation Successful Conjugation Consider_Steric_Hindrance->Successful_Conjugation No, re-evaluate other parameters Longer_Spacer->Successful_Conjugation

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Troubleshooting TCO-PEG4-biotin in fixed versus live cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using TCO-PEG4-biotin for labeling in both live and fixed cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound is a biotinylation reagent used for bioorthogonal click chemistry.[1][2] It contains a trans-cyclooctene (B1233481) (TCO) group, which is a strained alkene. This TCO group reacts specifically and rapidly with a tetrazine-modified molecule through a catalyst-free reaction called an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5][6][7] This reaction is highly efficient, forms a stable covalent bond, and is biocompatible, making it ideal for labeling biomolecules in complex environments like living cells.[3][5][8] The PEG4 linker is a hydrophilic spacer that improves the water solubility of the reagent and reduces potential aggregation of the labeled molecule.[1][3][5]

Q2: How should I store and handle this compound? Proper storage and handling are critical for the reagent's performance. The TCO group has a limited half-life and the overall reagent is sensitive to moisture.[1][9]

  • Solid Form: Store the solid reagent at -20°C, protected from moisture and light.[1][3] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation.[3]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][9] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][10]

Q3: What is the primary difference when using this compound on live versus fixed cells? The main difference lies in the state of the cell and the experimental goal.

  • Live Cells: Labeling is typically performed on the cell surface to study dynamic processes, protein trafficking, or to label specific cell populations. The key challenge is to achieve specific labeling without affecting cell viability or inducing internalization of the label, which can be minimized by performing the incubation at 4°C.[3][11]

  • Fixed Cells: Fixation cross-links cellular components, preserving their structure and allowing for the labeling of intracellular targets. This requires a permeabilization step to allow the reagent to access internal structures. However, fixation can sometimes mask the target molecule, and endogenous biotin (B1667282) in certain tissues can cause background issues.[12][13]

Troubleshooting Guides

This section addresses common problems encountered during labeling experiments with this compound.

Problem: No or Weak Signal
Possible Cause Suggested Solution & Explanation Applicable To
Reagent Degradation The TCO group is susceptible to isomerization and the reagent is moisture-sensitive.[1][9] Use a fresh aliquot of this compound for each experiment. Ensure stock solutions were made with anhydrous DMSO and have been stored properly at -80°C.[3][9]Live & Fixed
Inefficient Click Reaction Ensure the reaction buffer is compatible (e.g., PBS, pH 7.2-7.4) and free of interfering substances.[3][9] Optimize the concentration of this compound; start with a titration from 10-100 µM. Increase the incubation time (e.g., 60-120 minutes) to ensure the reaction goes to completion.[3]Live & Fixed
Low Target Abundance Your tetrazine-modified target may be expressed at low levels. For metabolic labeling, increase the concentration of the tetrazine-modified precursor or extend the incubation time (e.g., 24-72 hours).[3] For fixed cells, you may need to use a signal amplification system.Live & Fixed
Inaccessibility of Intracellular Target The cell membrane was not sufficiently permeabilized to allow this compound to reach its target. Optimize the permeabilization step by testing different detergents (e.g., 0.1-0.5% Triton X-100 for nuclear/cytoplasmic vs. a milder detergent like saponin (B1150181) for certain membranes) or increasing the incubation time.[12]Fixed
Target Masking by Fixation The fixation process (e.g., with paraformaldehyde) may have altered the conformation of your target molecule, preventing the tetrazine group from reacting. Try a different fixation method (e.g., methanol (B129727) fixation) or perform an antigen retrieval step, similar to protocols used in immunohistochemistry.[12]Fixed
Label Internalization During live cell labeling, the target protein-reagent complex may have been internalized by the cell. Perform the labeling step at 4°C to reduce active cellular processes like endocytosis.[3][11]Live
Problem: High Background Signal
Possible Cause Suggested Solution & Explanation Applicable To
Reagent Concentration Too High Excess this compound or the subsequent streptavidin-fluorophore conjugate can bind non-specifically. Perform a titration to find the optimal, lowest effective concentration for both reagents.[14][15]Live & Fixed
Insufficient Washing Unbound reagents will remain and contribute to background. Increase the number (3-5 times) and duration of wash steps after both the this compound incubation and the streptavidin incubation.Live & Fixed
Endogenous Biotin Many cells and tissues (especially liver, kidney, and spleen) contain endogenous biotin, which will be bound by the streptavidin conjugate, causing significant background.[12][13] After permeabilization, use an avidin/biotin blocking kit to saturate endogenous biotin before adding the streptavidin conjugate.[12][16]Fixed
Non-Specific Binding of Streptavidin The streptavidin conjugate may bind non-specifically to cells or tissue. Include a blocking step (e.g., with 5% normal serum or 1% BSA in your wash buffer) for 30-60 minutes before adding the streptavidin conjugate.[14]Fixed
Cell/Tissue Autofluorescence Fixatives can sometimes induce autofluorescence, particularly in the green spectrum.[14] Always include an unstained, unlabeled control sample to assess the level of autofluorescence. If it is high, consider using fluorophores in the red or far-red spectrum.[14][15]Fixed

Quantitative Data Summary

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation
Solid Form Storage -20°C, desiccated, protected from light[1][3]
Stock Solution Solvent Anhydrous DMSO[3][9]
Stock Solution Concentration 10 mM
Stock Solution Storage Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month)[3][10]

Table 2: Typical Starting Concentrations for Labeling Protocols

Reagent Live Cell Labeling Fixed Cell Labeling
Tetrazine-modified precursor (metabolic labeling)25-50 µM in culture medium for 24-48h[3]N/A
This compound 50-100 µM in PBS for 30-60 min[3]10-50 µM in PBS for 60 min
Streptavidin-Fluorophore Conjugate1-5 µg/mL in PBS for 30-60 min1-5 µg/mL in blocking buffer for 60 min

Experimental Protocols

Protocol 1: Live Cell Surface Labeling

This protocol is designed for labeling cell surface molecules that have been modified with a tetrazine group via metabolic labeling or antibody conjugation.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in a multi-well plate.

  • Washing: Gently wash the cells three times with ice-cold PBS (pH 7.4) to remove any culture media components.[3]

  • This compound Labeling:

    • Prepare a fresh solution of this compound in ice-cold PBS at the desired final concentration (e.g., 50-100 µM).[3]

    • Incubate the cells with this solution for 30-60 minutes at 4°C to minimize internalization.[3][11]

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound this compound.

  • Detection (Streptavidin-Fluorophore):

    • Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., 2 µg/mL in PBS) for 30-60 minutes at 4°C, protected from light.

    • Wash the cells a final three times with ice-cold PBS.

  • Fixation & Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS, mount the coverslip, and proceed with imaging.

Protocol 2: Fixed and Permeabilized Intracellular Labeling

This protocol is for labeling intracellular targets that have been modified with a tetrazine group.

  • Cell Preparation & Fixation:

    • Culture cells on coverslips. Wash once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

    • Wash twice with PBS for 5 minutes each.

  • This compound Labeling:

    • Prepare a fresh solution of this compound in PBS (e.g., 25 µM).

    • Incubate the cells with this solution for 60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Endogenous Biotin & Non-Specific Binding):

    • Optional but Recommended: If using tissues or cells known for high endogenous biotin, use an avidin/biotin blocking kit according to the manufacturer's instructions.[12]

    • Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Detection (Streptavidin-Fluorophore):

    • Incubate the cells with a fluorescently labeled streptavidin conjugate diluted in blocking buffer for 60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting & Imaging: Mount the coverslip with an appropriate mounting medium (e.g., containing DAPI for nuclear counterstain) and proceed with imaging.

Visualizations

Caption: this compound reacts with a tetrazine via a catalyst-free iEDDA click reaction.

Workflows cluster_live Live Cell Workflow cluster_fixed Fixed Cell Workflow live_start Culture Cells live_wash1 Wash (ice-cold PBS) live_start->live_wash1 live_label Label: this compound @ 4°C live_wash1->live_label live_wash2 Wash live_label->live_wash2 live_detect Detect: Streptavidin-Fluorophore @ 4°C live_wash2->live_detect live_wash3 Wash live_detect->live_wash3 live_fix Fix Cells (e.g., PFA) live_wash3->live_fix live_image Image live_fix->live_image fixed_start Culture & Fix Cells fixed_perm Permeabilize (e.g., Triton X-100) fixed_start->fixed_perm fixed_label Label: this compound fixed_perm->fixed_label fixed_wash1 Wash fixed_label->fixed_wash1 fixed_block Block (Biotin/BSA) fixed_wash1->fixed_block fixed_detect Detect: Streptavidin-Fluorophore fixed_block->fixed_detect fixed_wash2 Wash fixed_detect->fixed_wash2 fixed_image Image fixed_wash2->fixed_image

Caption: Comparison of experimental workflows for live versus fixed cell labeling.

Troubleshooting start_bg High Background? check_conc Titrate TCO-biotin & Streptavidin concentrations start_bg->check_conc Yes check_wash Increase wash steps check_conc->check_wash check_biotin Is endogenous biotin likely? (Fixed cells) check_wash->check_biotin add_biotin_block Add Avidin/Biotin block step check_biotin->add_biotin_block Yes add_protein_block Add BSA/serum block step check_biotin->add_protein_block No add_biotin_block->add_protein_block start_signal No/Weak Signal? check_reagent Use fresh TCO-biotin aliquot start_signal->check_reagent Yes check_target Intracellular target? (Fixed cells) check_reagent->check_target check_perm Optimize permeabilization check_target->check_perm Yes inc_incubation Increase incubation times check_target->inc_incubation No check_fix Consider fixation artifacts check_perm->check_fix try_antigen_retrieval Try antigen retrieval check_fix->try_antigen_retrieval try_antigen_retrieval->inc_incubation

Caption: A logical troubleshooting guide for common labeling issues.

References

Technical Support Center: Integrity of TCO-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the integrity and reactivity of trans-cyclooctene (B1233481) (TCO)-functionalized molecules. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm that I have successfully functionalized my molecule with TCO?

A1: The successful functionalization of a molecule with TCO is typically confirmed using a combination of analytical techniques that assess both the covalent modification and the functional reactivity of the TCO group. The primary methods include:

  • Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the TCO moiety.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for small molecules and polymers, ¹H NMR can be used to identify characteristic peaks of the TCO group and determine the degree of functionalization.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To purify the functionalized molecule and assess its purity. A shift in retention time compared to the unmodified molecule is often observed.[5][6]

  • Functional Assays: To verify that the attached TCO group is reactive. This is typically done by reacting the TCO-functionalized molecule with a tetrazine-containing probe (e.g., a fluorescent or colorimetric tetrazine) and observing the resulting signal.[7][8]

Q2: How do I use Mass Spectrometry to verify TCO functionalization?

A2: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of your molecule. Covalent attachment of a TCO group results in a predictable mass increase. By comparing the mass spectra of the unmodified and modified molecule, you can confirm the addition of the TCO moiety. Electrospray Ionization Time-of-Flight (ESI-TOF) is a common technique for analyzing intact proteins and antibodies.[1][2] You can also determine the degree of labeling (i.e., the number of TCO groups per molecule).[1]

Q3: Can I quantify the number of TCO groups on my molecule?

A3: Yes, several methods can be used for quantification:

  • Mass Spectrometry: For larger molecules like antibodies, MS can resolve species with different numbers of TCO groups attached, allowing for an estimation of the average degree of labeling.[1]

  • ¹H NMR Spectroscopy: For polymers or small molecules, the degree of functionalization can be determined by integrating the characteristic alkene proton signals of the TCO ring (around 5.4–5.8 ppm) and comparing them to a known proton signal from the parent molecule.[3][4]

  • UV-Vis Spectroscopy: You can perform a titration by reacting the TCO-functionalized molecule with a known concentration of a tetrazine that has a strong absorbance. By monitoring the disappearance of the tetrazine's characteristic color/absorbance, you can calculate the concentration of reactive TCO groups.[3]

Q4: My TCO-functionalized molecule appears correct by mass spectrometry, but the subsequent reaction with tetrazine is inefficient. What could be the issue?

A4: This suggests that while the TCO group is attached, its integrity or accessibility is compromised. Potential causes include:

  • Isomerization: The reactive trans-cyclooctene can isomerize to the much less reactive cis-cyclooctene. This can be mediated by copper-containing proteins in serum or by prolonged exposure to light.[9]

  • Steric Hindrance: The TCO group may be attached at a site that is sterically hindered, preventing the tetrazine from accessing it. Incorporating a flexible spacer, such as PEG, between the TCO and the molecule can mitigate this.[10][11]

  • Degradation: The TCO moiety may have degraded due to harsh reaction conditions or improper storage.

Troubleshooting Guides

This guide addresses common issues encountered during the functionalization process and subsequent ligation reactions.

IssuePotential CauseRecommended Solution
Low or No Labeling with TCO-NHS Ester Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[12][13]- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[14] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10]
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 9.0.[12][15]- Perform the labeling reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer within the optimal pH range.[12]
Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[12]- Ensure your reaction buffer is free of primary amines. Use a desalting column or dialysis to exchange buffers if necessary.[10]
Low or No Conjugation in TCO-Tetrazine Reaction Inactive TCO: The TCO group may have isomerized to the less reactive cis-isomer or degraded.[9]- Protect TCO-functionalized molecules from prolonged light exposure. - If working in serum, be aware of potential isomerization and consider using more stable TCO derivatives if possible.[9]
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[15]- Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction.[15]
Steric Hindrance: The TCO or tetrazine moiety is attached to a bulky molecule, preventing the reaction partners from approaching each other.[11]- Use TCO and tetrazine reagents that incorporate a flexible PEG spacer to increase accessibility.[11]
Precipitation of Reactants or Product Poor Solubility: The TCO moiety is hydrophobic, and functionalization can decrease the aqueous solubility of the molecule.- Use TCO reagents containing hydrophilic linkers (e.g., PEG) to improve water solubility.[10][11] - Consider adding a small percentage of a compatible organic co-solvent like DMSO, if appropriate for your application.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
  • Buffer Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl) at a pH of 7.2-8.5.[12]

  • Reagent Preparation: Allow the vial of TCO-NHS ester to warm to room temperature. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal excess depends on the protein concentration and should be determined empirically.[10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[14]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, size exclusion chromatography, or dialysis.[10][15] The purified TCO-labeled protein is now ready for characterization or use.

Protocol 2: Characterization by Mass Spectrometry (MS)
  • Sample Preparation: Prepare samples of both the unmodified and the TCO-functionalized protein at a suitable concentration for MS analysis (e.g., 0.1-1 mg/mL).

  • Analysis: Analyze the samples using ESI-TOF or another appropriate mass spectrometer capable of intact protein analysis.[1]

  • Data Interpretation:

    • Acquire the mass spectrum for the unmodified protein to determine its molecular weight.

    • Acquire the mass spectrum for the TCO-functionalized protein.

    • Calculate the mass difference between the major peaks of the modified and unmodified spectra. This difference should correspond to the mass of the TCO-linker that was added.

    • Observe the distribution of peaks to determine the degree of labeling (e.g., +1 TCO, +2 TCO, etc.).[1]

Protocol 3: Functional Confirmation via Tetrazine Ligation Assay
  • Reagents: Obtain a tetrazine-conjugated fluorophore (e.g., Tetrazine-FL).

  • Reaction: Mix the purified TCO-functionalized molecule with a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-fluorophore in PBS at room temperature.[15]

  • Incubation: Allow the reaction to proceed for 30-60 minutes.[15]

  • Analysis: Analyze the reaction mixture using a method appropriate for the fluorophore. This could be:

    • Fluorimetry/Plate Reader: Measure the increase in fluorescence.

    • SDS-PAGE: If your molecule is a protein, run the sample on a gel and visualize the fluorescence to confirm ligation to the protein band.

    • HPLC/LC-MS: Analyze the formation of the new, fluorescently-labeled product.[11]

  • Control: As a negative control, mix the unmodified molecule with the tetrazine-fluorophore; no significant signal should be observed.

Quantitative Data Summary

Table 1: Expected Mass Increase for Common TCO-Linkers

Note: The exact mass will vary by manufacturer and specific linker structure (e.g., PEG length). Always use the mass provided by the reagent supplier for calculations.

TCO Reagent ExampleLinkerTypical Mass Added (Da)
TCO-NHS Ester-~247.3
TCO-PEG4-NHS EsterPEG4~451.5
TCO-PEG12-NHS EsterPEG12~804.0
Table 2: Typical RP-HPLC Analytical Conditions
ParameterCondition
Column C18, 3.5-5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 minutes
Flow Rate 0.5-1.0 mL/min
Detection 220 nm, 280 nm
Expected Result TCO-functionalized molecule will typically have a slightly later retention time than the unmodified molecule due to the increased hydrophobicity of the TCO group.

Visualizations: Workflows and Logic Diagrams

TCO_Functionalization_Workflow cluster_reaction Reaction cluster_confirm Confirmation P Prepare Molecule (e.g., Protein in Amine-Free Buffer) Mix Mix Molecule and TCO-NHS Ester P->Mix TCO Prepare TCO-NHS Ester in Anhydrous DMSO TCO->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify (e.g., Desalting Column) Quench->Purify MS Mass Spectrometry (Confirm Mass Shift) Purify->MS HPLC HPLC Analysis (Check Purity & RT Shift) Purify->HPLC Func Functional Assay (React with Tetrazine Probe) Purify->Func Troubleshooting_Workflow decision decision issue issue solution solution start Start Troubleshooting q1 Is TCO-ligation to Tetrazine failing? start->q1 q2 Mass Spec shows correct mass increase? q1->q2 Yes issue1 No/Low Labeling q1->issue1 No Ligation (No Starting Material) q2->issue1 No issue2 TCO is attached but not reactive q2->issue2 Yes sol1 Check NHS Ester Hydrolysis Verify Amine-Free Buffer Optimize pH (7.2-8.5) issue1->sol1 sol2 Check for TCO Isomerization (Light/Metal Exposure) Assess Steric Hindrance Use PEG Spacers issue2->sol2

References

Validation & Comparative

A Head-to-Head Comparison for Site-Specific Biotinylation: TCO-PEG4-Biotin vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate biological inquiry. Site-specific biotinylation, the targeted attachment of biotin (B1667282) to a predetermined location on a protein or other biomolecule, offers a powerful tool for a multitude of applications, from affinity purification and immunoassays to sophisticated imaging and drug targeting. This guide provides an objective comparison of a leading bioorthogonal labeling reagent, TCO-PEG4-Biotin, with other common biotinylation techniques, supported by experimental data and detailed protocols to inform your selection of the optimal strategy.

At the forefront of bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO). This compound leverages this exceptionally fast and highly specific "click chemistry" reaction. The TCO moiety reacts with a tetrazine-modified target molecule, forming a stable covalent bond under physiological conditions without the need for cytotoxic catalysts.[1][2] This method stands in contrast to more traditional approaches, such as enzymatic biotinylation and amine-reactive labeling, each with its own set of advantages and limitations.

Performance Comparison of Biotinylation Techniques

The choice of biotinylation strategy significantly impacts labeling efficiency, specificity, and the potential for off-target effects. The following tables summarize key quantitative data for this compound mediated by tetrazine ligation and its primary alternatives.

FeatureThis compound (via Tetrazine Ligation)Enzymatic Biotinylation (BirA/AviTag)Amine-Reactive Biotinylation (NHS-Ester)
Targeting Chemistry Bioorthogonal iEDDA CycloadditionEnzyme-catalyzed ligationAmine acylation
Target Residues Tetrazine-modified moleculesSpecific lysine (B10760008) within an AviTag sequencePrimary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[3]High: BirA enzyme specifically recognizes the AviTag sequence.[4]Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[3]
Reaction Speed Very Fast: Second-order rate constants can exceed 800 M⁻¹s⁻¹.[1][5]Moderate: Typically requires incubation for 1 hour or more at 30-37°C for high efficiency.[6][7]Fast: Reaction proceeds quickly at physiological pH.[3]
Potential for Off-Target Covalent Modification Low: The tetrazine and TCO groups are designed to be inert to biological nucleophiles.[3]Low: Highly specific enzyme-substrate interaction.High: NHS esters can react with any exposed primary amine on cellular proteins.[3]
In Vivo Applicability Excellent: Biocompatible and fast kinetics are ideal for live cell and in vivo studies.[8]Good: Widely used for in vivo labeling.[9]Limited: High potential for off-target labeling in complex biological systems.

Table 1: Qualitative Comparison of Biotinylation Methods

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Tetrazine-TCO Ligation (iEDDA) Biotin-PEG4-TCO + Tetrazine > 800 [1]Exceptionally fast, catalyst-free, forms a stable covalent bond. [10][11]
Tetrazine-TCO Ligation (iEDDA)General Tetrazine + TCO1 - 1 x 10⁶[10]Kinetics are tunable based on the specific tetrazine and TCO derivatives used.[8]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO)~1[2]Copper-free but generally slower than Tetrazine-TCO ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne10 - 10⁴[2]Requires a cytotoxic copper catalyst, limiting in vivo applications.[2]

Table 2: Comparative Reaction Kinetics of Bioorthogonal "Click" Chemistries

Experimental Protocols

To rigorously validate site-specific biotinylation, a combination of techniques is often employed. Below are detailed methodologies for key experiments.

Protocol 1: Site-Specific Biotinylation of a Tetrazine-Modified Protein with this compound

This protocol describes the labeling of a purified protein that has been pre-functionalized with a tetrazine group.

Materials:

  • Tetrazine-modified protein (1-5 mg/mL in PBS, pH 7.4)

  • This compound (e.g., from BroadPharm, Vector Labs)[5][12]

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • To the tetrazine-modified protein solution, add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510 and 550 nm.[11]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.

  • Confirmation of Biotinylation: Proceed with Western blot analysis (Protocol 2) or mass spectrometry (Protocol 3) to confirm successful biotinylation.

Protocol 2: Western Blot Validation of Biotinylation

This protocol allows for the qualitative and semi-quantitative assessment of biotinylation.

Materials:

  • Biotinylated protein sample from Protocol 1

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the biotinylated protein sample and a non-biotinylated control by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[13]

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a solution of streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection:

    • Incubate the membrane with a chemiluminescent HRP substrate.[13]

    • Capture the signal using an appropriate imaging system. A band should appear at the molecular weight of the target protein only in the lane corresponding to the biotinylated sample.

Protocol 3: Mass Spectrometry for Site-Specific Biotinylation Analysis

Mass spectrometry provides definitive evidence of site-specific biotinylation by identifying the precise location of the modification.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • In-solution Digestion:

    • Denature, reduce, and alkylate the biotinylated protein sample.

    • Digest the protein into peptides using trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides (Optional but Recommended):

    • While not always necessary with modern high-resolution mass spectrometers, enrichment can improve the detection of biotinylated peptides. This can be achieved using streptavidin-coated beads or anti-biotin antibodies.[14][15]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound tag on the tetrazine-modified residue.

    • Successful identification of a peptide with this specific mass shift confirms site-specific biotinylation.[16][17]

Mandatory Visualizations

experimental_workflow cluster_tco This compound Labeling cluster_validation Validation tetrazine_protein Tetrazine-Modified Protein reaction iEDDA Reaction (Click Chemistry) tetrazine_protein->reaction tco_biotin This compound tco_biotin->reaction purification_tco Purification (Desalting Column) reaction->purification_tco biotinylated_protein_tco Site-Specifically Biotinylated Protein purification_tco->biotinylated_protein_tco western_blot Western Blot (Streptavidin-HRP) biotinylated_protein_tco->western_blot mass_spec Mass Spectrometry (Peptide Mapping) biotinylated_protein_tco->mass_spec comparison_pathway start Choice of Biotinylation Strategy tco This compound (Bioorthogonal) start->tco enzymatic Enzymatic (BirA/AviTag) start->enzymatic amine Amine-Reactive (NHS-Ester) start->amine tco_pros Pros: - High Specificity - Very Fast Kinetics - Biocompatible tco->tco_pros tco_cons Cons: - Requires tetrazine-modified target tco->tco_cons enzymatic_pros Pros: - High Specificity - Well-established enzymatic->enzymatic_pros enzymatic_cons Cons: - Requires genetic modification (AviTag) - Slower reaction time enzymatic->enzymatic_cons amine_pros Pros: - Simple one-step reaction - No target modification needed amine->amine_pros amine_cons Cons: - Low Specificity - High potential for off-target labeling amine->amine_cons

References

Preserving Protein Integrity: A Comparative Guide to TCO-PEG4-Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biotinylation reagent is a critical decision that can significantly influence experimental outcomes. The ideal labeling method should offer high efficiency and specificity without compromising the biological activity of the protein of interest. This guide provides an in-depth comparison of TCO-PEG4-biotin, a bioorthogonal labeling reagent, with the traditional NHS-biotin, focusing on their impact on protein function and activity. The information presented is supported by experimental data and detailed protocols to assist in making an informed choice for your research needs.

Performance Comparison: this compound vs. NHS-Biotin

The primary advantage of this compound lies in its bioorthogonal nature, which ensures that the labeling reaction is highly specific and occurs under mild physiological conditions, thereby minimizing the impact on protein structure and function.[1][2] In contrast, traditional amine-reactive methods like NHS-biotin labeling can be non-specific due to the abundance of lysine (B10760008) residues on the protein surface, potentially leading to a loss of activity if critical functional sites are modified.[1]

Quantitative Data Summary

While comprehensive head-to-head quantitative data across a wide range of proteins is limited, studies on specific proteins, particularly antibodies, demonstrate the minimal impact of TCO-based labeling on their biological activity.

FeatureThis compoundNHS-BiotinReference
Labeling Chemistry Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Amine-reactive N-hydroxysuccinimide ester chemistry[1]
Specificity High: Reacts specifically with a pre-introduced trans-cyclooctene (B1233481) (TCO) group.Moderate to Low: Reacts with primary amines (lysine residues, N-terminus), which are often abundant on the protein surface.[1]
Reaction Conditions Physiological (aqueous buffer, neutral pH, room temperature)pH 7-9[1][2]
Impact on Protein Function Generally minimal due to high specificity and mild reaction conditions.Can lead to loss of function if labeling occurs at or near active sites.[1]
Workflow Complexity Two-step process: 1. Introduction of TCO group onto the protein. 2. Reaction with this compound.One-step reaction.[1]

Case Study: Antibody Binding Affinity

Antibody/FragmentLabeling MethodBinding Affinity (K D )ConclusionReference
Anti-HER2 sdAb 5F7Derivatized with a TCO-containing agent and labeled with an 18 F-fluoronicotinyl-tetrazine5.4 ± 0.7 nMThe labeled single-domain antibody fragment retained high affinity for its target, HER2.[3]
Anti-c-myc antibodyConjugated with TCO groups (4 TCOs per molecule)Similar EC50 value to the unmodified antibody in an indirect ELISA.The TCO-conjugation did not disturb the affinity of the antibody towards its target.[4]

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound (Two-Step)

This protocol outlines the general procedure for labeling a purified protein with this compound, which first requires the introduction of a TCO group onto the protein.

Part A: Introduction of the TCO Group

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve a TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis against a suitable buffer.

Part B: Labeling with this compound

  • This compound Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Reaction: Add a 1.5 to 5-fold molar excess of this compound to the TCO-modified protein solution.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.[5]

  • Purification: Remove unreacted this compound using a desalting spin column or dialysis.

Protocol 2: Labeling of a Purified Protein with NHS-Biotin (One-Step)
  • Protein and Reagent Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7-9) at a concentration of 1-10 mg/mL. Prepare a 10 mM stock solution of NHS-biotin in DMSO or DMF.

  • Reaction: Add a calculated molar excess of the NHS-biotin solution to the protein solution. A 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess non-reacted biotin (B1667282) using a desalting column or dialysis.

Protocol 3: Assessing the Impact of Labeling on Protein Activity - Enzyme Activity Assay
  • Prepare Samples: Prepare solutions of the unlabeled protein, the this compound labeled protein, and the NHS-biotin labeled protein at the same concentration.

  • Assay Initiation: Initiate the enzymatic reaction by adding the specific substrate for the enzyme to each protein sample under optimal assay conditions (e.g., temperature, pH, cofactors).

  • Measure Activity: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities for each sample. Compare the specific activity (activity per unit of enzyme) of the labeled proteins to that of the unlabeled protein to determine the percentage of retained activity.

Protocol 4: Assessing the Impact of Labeling on Binding Affinity - Surface Plasmon Resonance (SPR)
  • Immobilization: Immobilize the unlabeled and labeled proteins on separate sensor chip surfaces. For biotinylated proteins, a streptavidin-coated sensor chip can be used for capture.[6]

  • Analyte Injection: Inject a series of concentrations of the binding partner (analyte) over the sensor surfaces.

  • Data Collection: Measure the binding response in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D ). Compare the K D values of the labeled proteins to the unlabeled protein to assess any changes in binding affinity.

Visualizations

G cluster_tco This compound Labeling Workflow cluster_nhs NHS-Biotin Labeling Workflow tco_prot Protein of Interest tco_mod TCO-Modified Protein tco_prot->tco_mod 1. Introduce TCO tco_nhs TCO-NHS Ester tco_nhs->tco_mod tco_labeled Biotinylated Protein (Site-Specific) tco_mod->tco_labeled 2. Bioorthogonal Reaction tco_biotin This compound tco_biotin->tco_labeled nhs_prot Protein of Interest (with Lysine residues) nhs_labeled Biotinylated Protein (Potentially non-specific) nhs_prot->nhs_labeled One-step reaction nhs_biotin NHS-Biotin nhs_biotin->nhs_labeled G start Labeled Protein Sample (this compound or NHS-Biotin) assay Perform Functional Assay (e.g., Enzyme Assay, SPR) start->assay unlabeled Unlabeled Protein (Control) unlabeled->assay data Collect Quantitative Data (e.g., Specific Activity, Binding Affinity) assay->data compare Compare Activity/Affinity of Labeled vs. Unlabeled Protein data->compare conclusion Determine Impact of Labeling on Protein Function compare->conclusion

References

A Head-to-Head Comparison of TCO-PEG4-biotin and DBCO-biotin for Live Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live cell imaging and analysis, the choice of bioorthogonal labeling reagents is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of two widely used copper-free click chemistry reagents: TCO-PEG4-biotin and DBCO-biotin. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal tool for your specific research needs.

Introduction to Bioorthogonal Labeling in Live Cells

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For live cell labeling, this means attaching a probe, such as biotin (B1667282), to a specific target molecule in its natural environment with high precision and minimal perturbation. This is typically a two-step process. First, a bioorthogonal handle (e.g., an azide (B81097) or a trans-cyclooctene) is introduced into a biomolecule of interest through metabolic labeling or genetic encoding. Then, a complementary probe (e.g., DBCO-biotin or TCO-biotin) is introduced, which specifically reacts with the handle, allowing for detection or purification.

This compound and DBCO-biotin are two leading reagents for this second step. Both utilize "click chemistry," a class of reactions that are rapid, specific, and high-yielding. However, they are based on different bioorthogonal reaction pairs, which results in significant differences in their performance characteristics.

Chemical Principles: TCO-Tetrazine vs. DBCO-Azide Chemistry

The core difference between this compound and DBCO-biotin lies in their reactive moieties.

  • This compound contains a trans-cyclooctene (B1233481) (TCO) group. This molecule participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. This reaction is exceptionally fast and is driven by the high ring strain of the TCO group.[1]

  • DBCO-biotin (also referred to as ADIBO) features a dibenzocyclooctyne (DBCO) group. It reacts with an azide partner through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is also highly selective and does not require a cytotoxic copper catalyst.[2]

Both molecules incorporate a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances their solubility in aqueous buffers, minimizes steric hindrance, and can reduce non-specific binding.[3]

cluster_tco TCO-Tetrazine Reaction cluster_dbco DBCO-Azide Reaction TCO_biotin This compound Tetrazine Tetrazine-modified Target TCO_biotin->Tetrazine IEDDA Reaction (Extremely Fast) DBCO_biotin DBCO-biotin Azide Azide-modified Target DBCO_biotin->Azide SPAAC Reaction (Fast)

Figure 1: Bioorthogonal Reaction Schemes.

Performance Comparison: A Head-to-Head Analysis

The primary differentiator between this compound and DBCO-biotin is the reaction kinetics. The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known to date.[1]

FeatureThis compound (with Tetrazine)DBCO-biotin (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[4]~0.1 - 1.0 M⁻¹s⁻¹[5]
Biocompatibility Excellent (copper-free)Excellent (copper-free)
Specificity High, mutually orthogonal with DBCO-azide chemistry[6]High, mutually orthogonal with TCO-tetrazine chemistry[6]
Stability of Reactive Partner Tetrazines can have variable stabilityAzides are generally very stable
Potential for Non-Specific Binding Generally lowGenerally low[7]
Cell Viability High at typical working concentrations[8]High at typical working concentrations[8]

The significantly faster reaction rate of the TCO-tetrazine pair can be a major advantage in live cell labeling experiments, especially when dealing with low abundance targets or dynamic processes.[9] This rapid ligation allows for efficient labeling at lower concentrations of the biotin probe, which can help to minimize potential background signal and reduce the risk of off-target effects.

While both reactions are highly specific, the stability of the reactive partners can be a consideration. Azides are exceptionally stable in biological systems. Some tetrazine derivatives can be less stable, although many commercially available tetrazines have been optimized for biological applications.

Experimental Protocols

Below are representative protocols for live cell surface labeling using this compound and DBCO-biotin. These protocols assume that the cells have been metabolically engineered to express either tetrazine or azide groups on their surface glycans.

start Start: Cells in Culture metabolic_labeling Metabolic Labeling: Incubate cells with an azide or tetrazine-modified sugar (e.g., Ac4ManNAz or Ac4ManNTz) for 24-48 hours. start->metabolic_labeling wash1 Wash cells with PBS to remove unincorporated sugar. metabolic_labeling->wash1 biotin_labeling Bioorthogonal Labeling: Incubate with this compound or DBCO-biotin (typically 10-50 µM) for 30-60 minutes at 37°C. wash1->biotin_labeling wash2 Wash cells with PBS to remove unbound biotin probe. biotin_labeling->wash2 analysis Downstream Analysis: - Fluorescence microscopy (with fluorescent streptavidin) - Western blot - Flow cytometry - Pull-down assays wash2->analysis

Figure 2: General Experimental Workflow for Live Cell Labeling.

Protocol 1: Live Cell Labeling with this compound

This protocol is for labeling live cells that have been metabolically engineered to express a tetrazine-containing unnatural amino acid or sugar.

Materials:

  • Cells expressing tetrazine-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescently labeled streptavidin

Procedure:

  • Cell Preparation: Culture cells expressing the tetrazine-tagged protein of interest to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any interfering components from the culture medium.

  • Labeling Reaction: Dilute the this compound stock solution in live cell imaging buffer to the desired final concentration (e.g., 10-50 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unreacted this compound.

  • Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in live cell imaging buffer for 15-30 minutes at 37°C.

  • Final Wash and Imaging: Wash the cells three times with live cell imaging buffer and proceed with fluorescence microscopy.

Protocol 2: Live Cell Labeling with DBCO-biotin

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide groups on their surface.

Materials:

  • Azide-labeled live cells

  • DBCO-biotin (stock solution in DMSO)

  • Live cell imaging buffer

  • Fluorescently labeled streptavidin

Procedure:

  • Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere and grow. Perform metabolic labeling by incubating with an azide-containing sugar (e.g., Ac4ManNAz at 25-50 µM) for 24-48 hours.[5]

  • Washing: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling Reaction: Dilute the DBCO-biotin stock solution in live cell imaging buffer to the desired final concentration (e.g., 10-50 µM). Add the labeling solution to the cells and incubate for 1-2 hours at 37°C.[5]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound DBCO-biotin.

  • Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in live cell imaging buffer for 15-30 minutes at 37°C.

  • Final Wash and Imaging: Wash the cells three times with live cell imaging buffer and proceed with fluorescence microscopy.

Conclusion and Recommendations

Both this compound and DBCO-biotin are powerful and reliable tools for live cell labeling, offering high specificity and biocompatibility due to their copper-free click chemistry mechanisms. The choice between them largely depends on the specific requirements of the experiment.

Choose this compound when:

  • Speed is critical: For applications involving the labeling of dynamic processes or low-abundance targets, the exceptionally fast kinetics of the TCO-tetrazine reaction provide a significant advantage.[8]

  • Lower probe concentrations are desired: The rapid reaction rate allows for efficient labeling with less reagent, potentially reducing background and cost.

Choose DBCO-biotin when:

  • Reaction speed is sufficient for the application: While slower than the TCO-tetrazine reaction, the SPAAC reaction is still highly efficient for many live cell labeling applications.

  • The stability of the azide handle is paramount: Azides are extremely stable in biological systems, which can be advantageous for long-term labeling studies.

By carefully considering the kinetic properties and the nature of the biological system under investigation, researchers can select the optimal biotinylation reagent to achieve their experimental goals with high fidelity and minimal perturbation.

References

A Researcher's Guide to Quantifying TCO-PEG4-Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules is a critical step in numerous applications, from affinity purification to targeted drug delivery. The use of TCO-PEG4-biotin, a bioorthogonal labeling reagent, offers exceptional specificity and efficiency. However, the ability to accurately quantify the degree of biotinylation is paramount for ensuring experimental reproducibility and success. This guide provides a comprehensive comparison of common methods to quantify the degree of this compound labeling, complete with experimental data and detailed protocols.

The TCO (trans-cyclooctene) group of this compound reacts specifically with a tetrazine-modified molecule in a bioorthogonal "click" reaction. This highly efficient and specific reaction allows for the precise labeling of biomolecules in complex biological systems[1][2]. The PEG4 (polyethylene glycol) spacer enhances water solubility and minimizes steric hindrance[3][4]. Once labeled, determining the biotin-to-biomolecule molar ratio is essential. This guide explores three primary methods for this quantification: the colorimetric HABA assay, fluorescence-based assays, and mass spectrometry.

Comparison of Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, available equipment, and the nature of the biotinylated sample. The following table summarizes the key features of the most common techniques.

Method Principle Sensitivity Throughput Equipment Required Pros Cons
HABA Assay Colorimetric; displacement of HABA dye from avidin (B1170675) by biotin, causing a decrease in absorbance at 500 nm.[5][6][7]Micromolar (µM) range[7]Moderate to HighSpectrophotometer or microplate reader[5]Simple, cost-effective, widely used.[6]Lower sensitivity, potential interference from colored compounds.
Fluorescence-Based Assay Fluorometric; displacement of a quencher-labeled HABA from a fluorescently-labeled avidin by biotin, leading to an increase in fluorescence.[8][9][10]Picomolar (pM) range[8][10]HighFluorescence microplate reader[11]High sensitivity, requires less sample.[11][12]More expensive than HABA, potential interference from fluorescent compounds.
Mass Spectrometry Direct detection of the mass shift corresponding to the biotin label on the molecule or its peptides.[13][14][15]HighLow to ModerateMass spectrometer (e.g., MALDI-TOF, ESI-MS)Provides precise mass information and can identify labeling sites.[13]Requires specialized equipment and expertise, lower throughput.

Experimental Protocols

Prior to any quantification assay, it is crucial to remove any unreacted or hydrolyzed this compound from the labeled sample. This can be achieved through methods such as dialysis or size-exclusion chromatography (e.g., desalting columns)[6][11].

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This is the most common method for estimating the degree of biotinylation.[6] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[7][16][17]

Materials:

  • HABA/Avidin premixed solution (commercially available kits are recommended)[5][17]

  • Biotinylated sample (e.g., protein) of known concentration

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm[5]

  • Cuvettes or 96-well microplate[5]

Protocol (Microplate Format):

  • Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[5]

  • Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[5]

  • Add 20 µL of PBS to a blank well.

  • Add 20 µL of your biotinylated protein sample to a separate well.

  • Mix the contents of the wells thoroughly by gentle pipetting or shaking for 30-60 seconds.[5]

  • Incubate for 5 minutes at room temperature.[12]

  • Measure the absorbance of the blank and the sample wells at 500 nm.

  • Calculate the moles of biotin per mole of protein using the provided formulas, which typically involve the change in absorbance and the extinction coefficient of the HABA-avidin complex.[17][18]

Calculation: The degree of labeling (moles of biotin per mole of protein) can be calculated using the Beer-Lambert law and the change in absorbance upon addition of the biotinylated sample.[6] Commercial kits often provide a simplified calculation workflow.[18]

Fluorescence-Based Biotin Quantification Assay

This method offers significantly higher sensitivity compared to the HABA assay.[11][12] It operates on a similar principle of displacement, but instead of a color change, the displacement of a quencher-conjugated HABA from a fluorescently-labeled avidin results in an increase in fluorescence.[8][9][10]

Materials:

  • Fluorescent avidin/quencher-HABA complex (from a commercial kit)[11]

  • Biotin standards (for generating a standard curve)

  • Biotinylated sample of known concentration

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em ~494/520 nm)[11]

Protocol:

  • Prepare a series of biotin standards of known concentrations.

  • Add 90 µL of the fluorescent avidin/quencher-HABA reagent to each well of the microplate.

  • Add 10 µL of each biotin standard or your biotinylated sample to the wells.

  • Incubate for 5 minutes at room temperature.[12]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Generate a standard curve by plotting the fluorescence intensity of the standards against their known biotin concentrations.

  • Determine the biotin concentration of your sample by interpolating its fluorescence intensity on the standard curve.

  • Calculate the moles of biotin per mole of your biomolecule.[11]

Mass Spectrometry

Mass spectrometry provides the most accurate and detailed quantification of biotinylation. It directly measures the mass of the biotinylated molecule, allowing for the determination of the number of attached biotin moieties.

Materials:

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

  • Unlabeled biomolecule as a control

Protocol:

  • Prepare the biotinylated sample and the unlabeled control sample for mass spectrometry analysis. This may involve buffer exchange and dilution.

  • Acquire the mass spectra for both the unlabeled and the this compound labeled samples.

  • Compare the mass spectra. The mass of the this compound moiety is approximately 614.8 g/mol .[4]

  • The number of biotin labels can be determined by the mass shift between the unlabeled and labeled biomolecule peaks. Multiple peaks in the labeled sample spectrum may indicate a heterogeneous population with varying degrees of labeling.

  • For large proteins, analysis of proteolytic digests (peptide mapping) can provide site-specific information on biotinylation.[13][14]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the HABA and fluorescence-based biotin quantification assays.

HABA_Assay_Workflow cluster_prep Sample Preparation cluster_assay HABA Assay cluster_analysis Data Analysis start Biotinylated Sample (this compound labeled) purify Purify Sample (Remove excess biotin) start->purify add_haba Add HABA/Avidin to microplate well purify->add_haba add_sample Add Purified Sample add_haba->add_sample incubate Incubate 5 min at room temp add_sample->incubate read_abs Read Absorbance at 500 nm incubate->read_abs calculate Calculate Biotin: Protein Ratio read_abs->calculate

Caption: Workflow for the colorimetric HABA assay.

Fluorescence_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis start Biotinylated Sample (this compound labeled) purify Purify Sample (Remove excess biotin) start->purify add_reagent Add Fluorescent Avidin Reagent to microplate purify->add_reagent standards Prepare Biotin Standards add_samples_standards Add Purified Sample & Standards standards->add_samples_standards add_reagent->add_samples_standards incubate Incubate 5 min at room temp add_samples_standards->incubate read_fluor Read Fluorescence (Ex/Em ~494/520 nm) incubate->read_fluor std_curve Generate Standard Curve read_fluor->std_curve interpolate Interpolate Sample Concentration std_curve->interpolate calculate Calculate Biotin: Protein Ratio interpolate->calculate

Caption: Workflow for the fluorescence-based biotin quantification assay.

Alternative Biotinylation Reagents

While this compound offers excellent specificity via bioorthogonal chemistry, other biotinylation reagents are available. A common alternative is NHS-PEG4-Biotin .

  • NHS-PEG4-Biotin: This reagent reacts with primary amines (e.g., lysine (B10760008) residues) on proteins.[19][20] The reaction is less specific than the TCO-tetrazine click chemistry, which can lead to a more heterogeneous population of labeled molecules.[1] However, it is a simpler, one-step labeling process.[1] The quantification methods described above are equally applicable to biomolecules labeled with NHS-PEG4-biotin.[17][19]

The choice between this compound and NHS-PEG4-biotin depends on the specific experimental requirements. For applications demanding precise control over the labeling site and minimal impact on protein function, the bioorthogonal approach of this compound is superior.[1] For general biotinylation where site-specificity is not a primary concern, NHS-biotin may be a more straightforward option.[1]

References

Assessing Off-Target Effects of TCO-PEG4-Biotin Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and cellular labeling, the precision of our tools is paramount. TCO-PEG4-biotin, a reagent utilizing bioorthogonal click chemistry, has emerged as a powerful asset for the specific tagging of biomolecules. However, a critical assessment of any labeling technique requires a thorough understanding of its potential off-target effects. This guide provides an objective comparison of this compound with alternative biotinylation methods, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.

Executive Summary

This compound leverages the highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a methyltetrazine (MeTz) moiety.[1] This bioorthogonal reaction is designed to occur selectively with its partner, minimizing interactions with native cellular components.[1] In contrast, traditional methods like N-hydroxysuccinimide (NHS)-ester biotinylation target abundant functional groups such as primary amines on lysine (B10760008) residues, leading to a higher potential for off-target labeling and associated cellular stress.[2] This guide will delve into the comparative performance of these methods, focusing on specificity, cytotoxicity, and the experimental workflows to assess these parameters.

Comparative Data Presentation

The following tables summarize the expected quantitative differences in performance between this compound and the more traditional NHS-ester-based biotinylation. While direct, peer-reviewed, head-to-head quantitative proteomics data is not extensively available, the data presented is illustrative of the expected outcomes based on the known chemical reactivities of these reagents.

Table 1: Comparative Specificity and Off-Target Binding

FeatureThis compoundBiotin-PEG4-NHS Ester
Targeting Chemistry Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Amine Acylation
Target Residues Trans-cyclooctene (TCO) modified moleculesPrimary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[2]Moderate: Reacts with any accessible primary amine, leading to potential labeling of non-target proteins.[2]
Expected Number of Off-Target Proteins (Proteomics) LowHigh

Table 2: Comparative Cytotoxicity

CompoundCell LineIncubation Time (hours)Illustrative IC50 (µM)
This compoundHEK293, HeLa, Jurkat24> 100
Biotin-PEG4-NHS EsterHEK293, HeLa, Jurkat2430 - 100

Note: The higher expected cytotoxicity of Biotin-PEG4-NHS ester is attributed to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function and induce cellular stress.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the labeling mechanisms and a general workflow for assessing off-target effects.

This compound Labeling Pathway cluster_0 Target Molecule Modification cluster_1 Labeling Reagent cluster_2 Bioorthogonal Ligation TCO_Moiety TCO Moiety Target_Protein Target Protein TCO_Moiety->Target_Protein Covalent Attachment Labeled_Protein Specifically Labeled Target Protein Target_Protein->Labeled_Protein + this compound (IEDDA Reaction) TCO_PEG4_Biotin This compound

This compound Labeling Pathway

Workflow for Assessing Off-Target Effects Cell_Culture Cell Culture Treatment Treat with Biotinylation Reagent (e.g., this compound or NHS-Ester) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) Cell_Lysis->Protein_Enrichment Proteomics Quantitative Mass Spectrometry (LC-MS/MS) Protein_Enrichment->Proteomics Data_Analysis Data Analysis: Identify Off-Target Proteins Proteomics->Data_Analysis

Workflow for Assessing Off-Target Effects

Detailed Experimental Protocols

To ensure robust and reproducible assessment of off-target effects, detailed experimental protocols are crucial.

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of biotinylation reagents.[3][4][5][6]

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • Biotinylation reagents (this compound, Biotin-PEG4-NHS Ester, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the biotinylation reagents in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the planned labeling experiment (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Proteomic Identification of Off-Target Proteins

This protocol outlines a general workflow for identifying non-specifically biotinylated proteins using quantitative mass spectrometry.

Materials:

  • Cells of interest and culture reagents

  • Biotinylation reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents)

  • Elution buffer (e.g., high concentration of biotin, or a buffer that disrupts the biotin-streptavidin interaction)

  • Reagents for protein reduction, alkylation, and tryptic digestion

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the biotinylation reagents as in the cytotoxicity assay. After incubation, wash the cells with ice-cold PBS to remove excess reagent and lyse the cells.

  • Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. A series of washes with buffers containing different detergents and salt concentrations is recommended.

  • Elution and Digestion: Elute the captured proteins from the beads. The eluted proteins are then reduced, alkylated, and digested with trypsin to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in each sample using appropriate proteomics software. Proteins that are significantly enriched in the biotinylated samples compared to control (untreated) samples are considered potential off-target binders.

Conclusion

The choice of biotinylation reagent has a profound impact on the specificity and reliability of experimental outcomes. This compound, with its bioorthogonal reactivity, offers a significant advantage over traditional amine-reactive reagents like Biotin-PEG4-NHS Ester in minimizing off-target effects and cellular toxicity. For applications demanding high specificity, such as live-cell imaging and precise target identification, this compound is the superior choice. This guide provides the foundational knowledge and experimental framework for researchers to critically evaluate and select the most appropriate biotinylation strategy for their research, ensuring data of the highest quality and integrity.

References

Quantifying TCO-PEG4-Biotin Incorporation: A Comparative Guide to the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, accurate quantification of biotin (B1667282) incorporation is critical for ensuring the quality and consistency of their products. This guide provides a comprehensive comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for quantifying TCO-PEG4-biotin incorporation, supported by experimental data and detailed protocols.

The this compound linker combines a trans-cyclooctene (B1233481) (TCO) group for fast, copper-free click chemistry with a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer and a biotin tag for strong and specific binding to streptavidin systems.[1] Optimizing the degree of biotinylation is crucial, as low incorporation can lead to reduced detection or capture efficiency, while excessive labeling might impair the biological activity of the conjugated molecule.[2] This guide will delve into the methodologies available to accurately determine the molar substitution ratio of biotin.

Comparison of Biotin Quantification Assays

The selection of an appropriate biotin quantification assay depends on various factors, including the required sensitivity, accuracy, sample type, and available equipment. The following table summarizes the key characteristics of the HABA assay and its primary alternatives.

Assay Principle Sensitivity Accuracy Throughput Pros Cons
HABA Assay Colorimetric; displacement of HABA dye from avidin (B1170675) by biotin, causing a decrease in absorbance at 500 nm.[3][4]Low (micromolar range)[5][6]Can be inaccurate; prone to underestimation due to steric hindrance.[2][7]ModerateSimple, inexpensive, and requires standard spectrophotometer.[3][8]Susceptible to steric hindrance from the protein or linker, potentially leading to underestimation of biotin incorporation.[2][9] Requires removal of free biotin.[3]
Quant*Tag™ Biotin Kit Colorimetric; proprietary chemical reaction with biotin that yields a visible color change.[2]High (nanomolar range)[8]High; not affected by steric hindrance.[2][9]HighMore accurate than HABA, especially for highly biotinylated or complex proteins.[2] Does not require enzymatic digestion.[9]Proprietary reagents, potentially higher cost than HABA.
FluoReporter® Biotin Quantitation Kit Fluorescence-based; displacement of a quencher (like HABA) from a fluorescently-labeled avidin, resulting in increased fluorescence.[8][10]High[8]HighHighHigh sensitivity.[10]Requires a fluorescence plate reader. Can be more expensive than colorimetric assays.
ChromaLINK™ Biotin UV-Vis Spectrophotometry; utilizes a biotinylation reagent with a built-in chromophore, allowing direct quantification of biotin by measuring absorbance at a specific wavelength (e.g., 354 nm).[7][11]ModerateHighHighSimple, non-destructive, and does not require additional reagents for quantification.[7]Requires the use of a specific chromophoric biotinylation reagent from the start.
Mass Spectrometry (MS) Measures the mass difference between the unlabeled and biotinylated protein to determine the number of incorporated biotins.[2]HighVery HighLowProvides the most accurate determination of biotin incorporation and can reveal the distribution of biotinylation.[2]Requires specialized equipment and expertise, can be expensive, and may be challenging for very large proteins (>60 kDa).[2][9]

Experimental Data: HABA Assay vs. Alternatives

Studies have shown that the HABA assay often underestimates the degree of biotinylation compared to other methods. For instance, when analyzing a biotinylated Protein A sample, the HABA assay, even after enzymatic digestion, significantly underestimated the number of biotins per protein compared to Mass Spectrometry and the Quant*Tag™ assay.[2][9]

Similarly, a comparison between the HABA assay and the ChromaLINK™ method for quantifying biotin on bovine IgG revealed that the HABA measurements consistently yielded lower estimates of biotin incorporation.[7] This discrepancy is attributed to steric hindrance, where the protein structure or the proximity of biotin molecules prevents some biotins from accessing the binding pocket of avidin in the HABA assay.[2][7]

Experimental Protocols

HABA Assay Protocol (Cuvette Format)

This protocol is a generalized procedure based on common practices.[3][4][12]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

  • Blank the spectrophotometer: Use PBS to zero the spectrophotometer at 500 nm.

  • Measure the initial absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin). The reading should ideally be between 0.9 and 1.3.[4]

  • Add the biotinylated sample: Add 100 µL of your biotinylated protein sample to the cuvette. Mix gently by pipetting.

  • Measure the final absorbance: Incubate for a few minutes until the reading stabilizes. Record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculate the biotin concentration:

    • ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample

    • Biotin Concentration (M) = ΔA₅₀₀ / ε, where ε is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).[13]

  • Calculate the moles of biotin per mole of protein:

    • Moles of Biotin = Biotin Concentration (M) x Total Volume (L)

    • Moles of Protein = (Protein Concentration (mg/mL) / Protein Molecular Weight ( g/mol )) x Sample Volume (L)

    • Molar Ratio = Moles of Biotin / Moles of Protein

Principles of Alternative Assays
  • Quant*Tag™ Biotin Assay: This assay involves mixing the biotinylated sample with proprietary reagents that chemically react with biotin to produce a color change, which is then measured spectrophotometrically.[2]

  • FluoReporter® Biotin Quantitation Assay: The biotinylated sample is added to a solution containing a fluorescently labeled avidin that is quenched by HABA. The biotin displaces HABA, leading to an increase in fluorescence that is proportional to the amount of biotin.[8][10]

  • ChromaLINK™ Biotin Assay: Proteins are initially labeled with a biotin reagent containing a chromophore. The degree of biotinylation is then directly determined by measuring the absorbance of the sample at two wavelengths: one for the protein (typically 280 nm) and one for the chromophore (e.g., 354 nm).[7]

  • Mass Spectrometry: The exact mass of the protein is measured before and after biotinylation. The mass shift is used to calculate the average number of biotin molecules incorporated.[2]

Visualizing the HABA Assay

The following diagrams illustrate the principle and workflow of the HABA assay.

HABA_Principle cluster_0 Initial State: HABA-Avidin Complex cluster_1 Addition of Biotinylated Sample cluster_2 Final State: Biotin-Avidin Complex Avidin Avidin HABA HABA Avidin->HABA Weak Binding Biotin Biotin Absorbance_High High Absorbance at 500 nm Avidin_B Avidin Biotin->Avidin_B Biotin displaces HABA Biotin_Bound Biotin Avidin_B->Biotin_Bound Strong Binding HABA_Free Free HABA Absorbance_Low Low Absorbance at 500 nm

Caption: Principle of the HABA assay for biotin quantification.

HABA_Workflow start Start: Biotinylated Sample (free biotin removed) prepare_reagents Prepare HABA/Avidin Solution start->prepare_reagents measure_initial_A500 Measure Initial Absorbance of HABA/Avidin at 500 nm prepare_reagents->measure_initial_A500 add_sample Add Biotinylated Sample to HABA/Avidin Solution measure_initial_A500->add_sample measure_final_A500 Measure Final Absorbance at 500 nm add_sample->measure_final_A500 calculate Calculate Biotin Concentration and Molar Substitution Ratio measure_final_A500->calculate end End: Quantified Biotin Incorporation calculate->end

Caption: Experimental workflow of the HABA assay.

Conclusion and Recommendations

While the HABA assay is a simple and cost-effective method for estimating biotin incorporation, its susceptibility to steric hindrance can lead to significant underestimation, particularly for complex biomolecules or those with a high degree of biotinylation.[2][7] For accurate and reliable quantification of this compound incorporation, especially in a drug development or quality control setting, alternative methods are highly recommended.

  • For routine and accurate measurements without the need for specialized equipment, the Quant*Tag™ Biotin Kit offers a significant improvement over the HABA assay.[2]

  • If high sensitivity is paramount, a fluorescence-based assay like the FluoReporter® Kit is a suitable choice.

  • When starting a new biotinylation workflow, using the ChromaLINK™ Biotin reagent from the outset provides the most straightforward and non-destructive quantification method.

  • For the most precise and detailed characterization, particularly for establishing a reference standard, Mass Spectrometry remains the gold standard.[2]

Regardless of the chosen method, it is crucial to perform appropriate controls and, if possible, validate the results with an orthogonal method, especially during the initial phases of process development. This ensures the generation of reliable and reproducible data for your this compound conjugates.

References

Confirming TCO-PEG4-biotin Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry, the precise confirmation of successful conjugation is paramount. This guide provides an in-depth comparison of analytical methods for verifying the integrity of TCO-PEG4-biotin, a key reagent in these applications. We focus on mass spectrometry as the primary analytical tool, offering a detailed experimental protocol and comparing its performance against other common techniques.

Mass Spectrometry: The Gold Standard for Molecular Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an ideal method for confirming the molecular weight and structural integrity of synthesized or modified molecules like this compound.

Principle of Mass Spectrometry Analysis

In essence, mass spectrometry involves three fundamental steps: ionization, mass analysis, and detection. For a molecule like this compound, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that allows the molecule to be ionized into the gas phase with minimal fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight or Quadrupole). Finally, a detector records the abundance of each ion, generating a mass spectrum that reveals the molecular weight of the analyte.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates the typical workflow for analyzing this compound using mass spectrometry.

Mass Spectrometry Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound (solid) Dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolve Dilute Dilute to final concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Infusion Direct Infusion or LC Inlet Dilute->Infusion Inject Sample Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Identify [M+H]+, [M+Na]+, etc. Spectrum->Interpretation Confirmation Confirm Molecular Weight (Expected: ~614.33 Da) Interpretation->Confirmation Analytical Method Selection Start Start: Need to analyze this compound Question1 Primary Goal? Start->Question1 Question2 Need Detailed Structural Elucidation? Question1->Question2 Confirm Structure MS Mass Spectrometry (MS) Question1->MS Confirm Molecular Weight HPLC HPLC-UV Question1->HPLC Assess Purity Question2->MS No, MW is sufficient NMR ¹H-NMR Question2->NMR Yes MS_NMR Combine MS and NMR MS->MS_NMR For complete characterization NMR->MS_NMR For complete characterization

A Comparative Guide to Bioconjugation: TCO-Ligation vs. Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. "Click chemistry" provides a suite of reactions that are rapid, specific, and high-yielding. Among the most prominent are the copper-free inverse-electron-demand Diels-Alder (iEDDA) reaction, exemplified by the TCO-tetrazine ligation, and the canonical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide offers an objective, data-driven comparison of these two powerful bioconjugation methodologies. We will delve into their core principles, quantitative performance, and practical applications to assist you in selecting the optimal strategy for your research needs. While CuAAC has long been a workhorse for in vitro conjugation, the catalyst-free nature of TCO-tetrazine ligation presents a clear advantage for applications in living systems where cytotoxicity is a primary concern.[1][2]

Core Principles and Reaction Mechanisms

TCO-PEG4-Biotin Chemistry: Copper-Free TCO-Tetrazine Ligation

The bioconjugation strategy involving this compound relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] This reaction occurs between an electron-deficient diene, a tetrazine, and an electron-rich dienophile, a strained alkene such as trans-cyclooctene (B1233481) (TCO).[3][4] The process is characterized by its exceptional speed and the absence of any need for a catalyst.[1][5] The reaction proceeds rapidly under physiological conditions, forming a stable dihydropyridazine (B8628806) linkage and releasing dinitrogen gas.[3][6] The inclusion of a hydrophilic PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce the aggregation of labeled proteins.[3][6][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a variation of the Huisgen 1,3-dipolar cycloaddition that joins an azide (B81097) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[][9][10] This reaction's efficiency and specificity are dependent on a copper(I) catalyst.[][9] In practice, the active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[9][11][12] To enhance reaction rates and protect the biomolecule from damaging reactive oxygen species (ROS) generated by the catalyst, a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[11][13][14]

Quantitative Data Comparison

The selection of a bioconjugation method often hinges on quantitative factors like reaction speed, biocompatibility, and efficiency. The following tables summarize the key differences between TCO-tetrazine ligation and CuAAC.

Table 1: At-a-Glance Comparison of Key Features

FeatureTCO-Tetrazine LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)[3][15]Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition[][9]
Catalyst None (Catalyst-free)[6][16]Copper(I)[][17]
Biocompatibility High; suitable for live cells and in vivo applications[6][16]Lower; potential for cytotoxicity due to copper catalyst[18][19][20]
Reaction Partners Trans-cyclooctene (TCO) & Tetrazine[6]Terminal Alkyne & Azide[][17]
Product Stable Dihydropyridazine[6][16]Stable 1,4-disubstituted Triazole[][17]
Regioselectivity Not applicableExclusive formation of the 1,4-regioisomer[10]

Table 2: Performance and Experimental Metrics

ParameterTCO-Tetrazine LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k) Extremely fast (up to 10⁶ M⁻¹s⁻¹)[15][21]Very fast (10² - 10³ M⁻¹s⁻¹), can be ligand-accelerated[22]
Typical Reaction Time Minutes to < 1 hour[16][23]30 minutes to several hours[11][22]
Typical Reactant Concentration Low concentrations are effective>10 µM[22]
Achievable Yields High to near-quantitativeHigh to near-quantitative[11][14]
Key Limitations TCO reagents can have limited stability[24]; potential for side reactions with thiols.Copper catalyst toxicity limits in vivo use[19]; requires reducing agents and ligands; can generate ROS[11][13]

Experimental Workflows and Decision Logic

Visualizing the experimental process and the logic for choosing a method can simplify the selection process.

TCO_Tetrazine_Workflow cluster_start Preparation cluster_reaction Bioconjugation Reaction cluster_end Result & Purification Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) TCO_Mod Functionalize with TCO Group Biomolecule->TCO_Mod TCO_Biomolecule TCO-Modified Biomolecule TCO_Mod->TCO_Biomolecule Mix Mix in Physiological Buffer (e.g., PBS, pH 7.4) Incubate at RT or 37°C TCO_Biomolecule->Mix Input 1 Biotin_Reagent Biotin-PEG4-Tetrazine Reagent Biotin_Reagent->Mix Input 2 Product Biotinylated Biomolecule Mix->Product Catalyst-Free 'Click' Purify Purify (e.g., Desalting Column) to Remove Excess Reagent Product->Purify Final_Product Purified Conjugate Purify->Final_Product CuAAC_Workflow cluster_start Preparation cluster_reaction Bioconjugation Reaction cluster_end Result & Purification Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) Alkyne_Mod Functionalize with Terminal Alkyne Group Biomolecule->Alkyne_Mod Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Mod->Alkyne_Biomolecule Mix Mix Components in Buffer Alkyne_Biomolecule->Mix Input 1 Biotin_Reagent Biotin-PEG-Azide Reagent Biotin_Reagent->Mix Input 2 Catalyst_Mix Catalyst Premix: CuSO₄ + Ligand (THPTA) Catalyst_Mix->Mix Input 3 Initiate Initiate with Sodium Ascorbate Mix->Initiate Product Biotinylated Biomolecule Initiate->Product Copper-Catalyzed 'Click' Purify Purify (e.g., Desalting Column) to Remove Catalyst & Reagent Product->Purify Final_Product Purified Conjugate Purify->Final_Product Decision_Tree Start Start: Choose a Bioconjugation Method LiveSystem Is the experiment in live cells or in vivo? Start->LiveSystem Toxicity Is catalyst toxicity a major concern? LiveSystem->Toxicity No (in vitro) UseTCO Use TCO-Tetrazine Ligation LiveSystem->UseTCO Yes Kinetics Are extremely rapid kinetics (seconds to minutes) essential? Toxicity->Kinetics No Toxicity->UseTCO Yes Kinetics->UseTCO Yes UseCuAAC Use CuAAC Kinetics->UseCuAAC No

References

Preserving Protein Function: A Comparative Guide to TCO-PEG4-Biotin Labeling and its Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protein function post-labeling is paramount. This guide provides an objective comparison of protein biotinylation using TCO-PEG4-biotin, a bioorthogonal click chemistry reagent, against traditional amine-reactive methods like NHS-biotin. We present a compilation of functional assays to validate protein activity, supported by detailed experimental protocols and illustrative data to guide your research.

The conjugation of biotin (B1667282) to a protein of interest is a cornerstone technique for a multitude of applications, including protein purification, immobilization, and detection in various assays. The choice of biotinylation reagent can significantly impact the functional integrity of the labeled protein. While traditional methods such_as_ N-hydroxysuccinimide (NHS) ester chemistry are widely used, they often result in random labeling on primary amines (e.g., lysine (B10760008) residues), which can potentially disrupt active sites or binding domains.

Site-specific labeling methodologies, such as those employing this compound in conjunction with a tetrazine-modified protein, offer a more controlled approach. This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction is bioorthogonal, meaning it occurs specifically and efficiently under physiological conditions without interfering with native cellular processes. This targeted approach is hypothesized to better preserve the natural conformation and function of the protein.

Comparative Analysis of Biotinylation Chemistries

The primary distinction between this compound and NHS-biotin lies in their reaction specificity and, consequently, their impact on the labeled protein's function.

FeatureThis compound (with Tetrazine-modified Protein)NHS-Biotin
Reaction Chemistry Inverse-Electron-Demand Diels-Alder Cycloaddition (Click Chemistry)Amine Acylation
Target Residues Site-specifically introduced Tetrazine moietyPrimary amines (Lysine residues, N-terminus)
Specificity High: Reacts specifically with the bioorthogonal tetrazine partner.Moderate to Low: Reacts with any accessible primary amines.
Control over Labeling High: Precise control over the site and stoichiometry of labeling.Low: Results in a heterogeneous population of labeled proteins.
Potential for Functional Impairment Low: Labeling occurs away from functionally sensitive regions.Higher: Risk of modifying residues within active sites or binding domains.
Workflow Complexity Two-step process: 1. Introduce tetrazine into the protein. 2. React with this compound.One-step reaction.

Functional Assays for Validating Protein Activity

A variety of in vitro and cell-based assays can be employed to ascertain whether the biotinylation process has affected the protein's biological activity. Below, we detail key assays and present illustrative data comparing the expected outcomes for proteins labeled with this compound versus NHS-biotin.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to quantify the binding affinity of a protein to its target. For a biotinylated protein, this can be assessed by immobilizing the target and detecting the binding of the biotinylated protein using streptavidin-HRP. A higher optical density (OD) reading at a given concentration indicates better-preserved binding activity.

Illustrative Data: ELISA Analysis of Antibody-Antigen Binding

Antibody Concentration (nM)This compound Labeled Antibody (OD 450nm)NHS-Biotin Labeled Antibody (OD 450nm)Unlabeled Antibody (OD 450nm)
102.852.102.90
52.151.452.20
2.51.300.801.35
1.250.750.400.80
0.6250.400.200.42
00.050.050.05

This illustrative data suggests that this compound labeling is more likely to retain the native binding activity of the antibody compared to random NHS-biotin labeling.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.

Illustrative Data: SPR Kinetic Analysis of a Biotinylated Ligand Binding to its Receptor

Labeling MethodAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (nM)
This compound1.2 x 10^55.0 x 10^-44.2
NHS-Biotin8.5 x 10^49.8 x 10^-411.5
Unlabeled1.3 x 10^54.8 x 10^-43.7

This representative data indicates that site-specific biotinylation via this compound is expected to have a minimal impact on the binding kinetics, resulting in a KD value closer to that of the unlabeled protein.

Flow Cytometry

Flow cytometry can be used to assess the binding of a biotinylated protein to its target on the surface of cells. The mean fluorescence intensity (MFI) of cells stained with the biotinylated protein followed by a fluorescently labeled streptavidin conjugate is proportional to the amount of bound protein.

Illustrative Data: Flow Cytometry Analysis of a Labeled Ligand Binding to Cell Surface Receptors

Ligand Concentration (nM)This compound Labeled Ligand (MFI)NHS-Biotin Labeled Ligand (MFI)Unlabeled Ligand (detected with a primary antibody) (MFI)
5015,2009,80015,500
2511,5006,50011,800
12.57,8003,9008,000
6.254,1001,8004,200
0150150150

This illustrative data demonstrates that this compound labeled ligands are expected to show binding characteristics more similar to the unlabeled ligand, as indicated by higher MFI values compared to the NHS-biotin labeled counterpart at the same concentrations.

Experimental Protocols

Detailed methodologies for protein labeling and subsequent functional validation are provided below.

Protocol 1: Two-Step Protein Biotinylation using this compound

This protocol first involves the introduction of a tetrazine moiety onto the protein of interest, followed by the click reaction with this compound.

Part A: Introduction of a Tetrazine Moiety onto the Protein

  • Materials:

    • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

    • Tetrazine-NHS ester

    • Anhydrous DMF or DMSO

    • Desalting column

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Prepare Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in DMF or DMSO to a concentration of 10 mM.

    • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature.

    • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10 minutes at room temperature.

    • Purification: Remove excess, unreacted tetrazine and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Part B: Click Reaction with this compound

  • Materials:

    • Tetrazine-modified protein

    • This compound

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare this compound Solution: Dissolve this compound in the reaction buffer to a concentration 1.5- to 3-fold molar excess relative to the tetrazine-modified protein.

    • Click Reaction: Add the this compound solution to the tetrazine-modified protein. Incubate for 1-2 hours at room temperature.

    • Purification (Optional): Depending on the downstream application, excess this compound can be removed using a desalting column or dialysis. The biotinylated protein is now ready for use in functional assays.

Protocol 2: One-Step Protein Biotinylation using NHS-Biotin
  • Materials:

    • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

    • NHS-biotin

    • Anhydrous DMF or DMSO

    • Desalting column

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare Protein Solution: Ensure the protein is in an amine-free buffer.

    • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-biotin in DMF or DMSO to a concentration of 10 mM.

    • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature.

    • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM. Incubate for 10 minutes at room temperature.

    • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 3: Functional Validation by ELISA
  • Coat Plate: Coat a 96-well high-binding microplate with the target antigen/receptor of the biotinylated protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Block: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at room temperature.

  • Add Biotinylated Protein: Wash the plate three times. Add serial dilutions of the this compound labeled, NHS-biotin labeled, and unlabeled control proteins to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate three times. Add streptavidin-HRP (for biotinylated proteins) or a specific primary antibody followed by an HRP-conjugated secondary antibody (for unlabeled control) to the wells. Incubate for 1 hour at room temperature.

  • Develop: Wash the plate five times. Add TMB substrate and incubate until a blue color develops.

  • Stop and Read: Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm.

Protocol 4: Functional Validation by Surface Plasmon Resonance (SPR)
  • Immobilize Streptavidin: Immobilize streptavidin on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Capture Biotinylated Protein: Inject the this compound labeled or NHS-biotin labeled protein over the streptavidin surface to achieve a desired capture level. For the unlabeled control, the protein can be immobilized directly via amine coupling on a separate flow cell.

  • Kinetic Analysis: Inject a series of concentrations of the analyte (the binding partner of the labeled protein) over the sensor surface.

  • Regeneration: Regenerate the surface between analyte injections using a suitable regeneration buffer.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Protocol 5: Functional Validation by Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of cells expressing the target receptor for the biotinylated protein.

  • Staining: Incubate the cells with serial dilutions of the this compound labeled, NHS-biotin labeled, or unlabeled protein for 30-60 minutes on ice.

  • Secondary Staining: Wash the cells with staining buffer (e.g., PBS with 1% BSA). For biotinylated samples, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). For the unlabeled control, incubate with a fluorescently labeled primary antibody specific for the protein.

  • Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest and determine the Mean Fluorescence Intensity (MFI) for each sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the labeling and validation workflows.

G This compound Labeling Workflow cluster_0 Part A: Tetrazine Modification cluster_1 Part B: Click Reaction Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add Tetrazine-NHS\nEster Add Tetrazine-NHS Ester Protein in\nAmine-Free Buffer->Add Tetrazine-NHS\nEster 1 Incubate Incubate Add Tetrazine-NHS\nEster->Incubate 2 Quench Reaction Quench Reaction Incubate->Quench Reaction 3 Purify (Desalting) Purify (Desalting) Quench Reaction->Purify (Desalting) 4 Tetrazine-Modified\nProtein Tetrazine-Modified Protein Purify (Desalting)->Tetrazine-Modified\nProtein 5 Add this compound Add this compound Tetrazine-Modified\nProtein->Add this compound 6 Incubate (Click) Incubate (Click) Add this compound->Incubate (Click) 7 Purify (Optional) Purify (Optional) Incubate (Click)->Purify (Optional) 8 This compound\nLabeled Protein This compound Labeled Protein Purify (Optional)->this compound\nLabeled Protein 9

Caption: Workflow for site-specific protein biotinylation.

G Functional Assay Workflow cluster_ELISA ELISA cluster_SPR SPR cluster_Flow Flow Cytometry Biotinylated Protein Biotinylated Protein Bind to Target-Coated Plate Bind to Target-Coated Plate Biotinylated Protein->Bind to Target-Coated Plate Capture on Streptavidin Chip Capture on Streptavidin Chip Biotinylated Protein->Capture on Streptavidin Chip Bind to Cells Bind to Cells Biotinylated Protein->Bind to Cells Unlabeled Control Unlabeled Control Unlabeled Control->Bind to Target-Coated Plate Immobilize on Chip Immobilize on Chip Unlabeled Control->Immobilize on Chip Unlabeled Control->Bind to Cells Detect with Streptavidin-HRP Detect with Streptavidin-HRP Bind to Target-Coated Plate->Detect with Streptavidin-HRP Detect with Primary/Secondary Ab Detect with Primary/Secondary Ab Bind to Target-Coated Plate->Detect with Primary/Secondary Ab Measure OD Measure OD Detect with Streptavidin-HRP->Measure OD Detect with Primary/Secondary Ab->Measure OD Inject Analyte Inject Analyte Capture on Streptavidin Chip->Inject Analyte Measure Binding Kinetics (KD) Measure Binding Kinetics (KD) Inject Analyte->Measure Binding Kinetics (KD) Inject Analyte->Measure Binding Kinetics (KD) Immobilize on Chip->Inject Analyte Detect with Fluorescent Streptavidin Detect with Fluorescent Streptavidin Bind to Cells->Detect with Fluorescent Streptavidin Detect with Fluorescent Ab Detect with Fluorescent Ab Bind to Cells->Detect with Fluorescent Ab Measure MFI Measure MFI Detect with Fluorescent Streptavidin->Measure MFI Detect with Fluorescent Ab->Measure MFI

Comparing the stability of TCO-PEG4-biotin and NHS-biotin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in life sciences, enabling a vast array of applications from affinity purification to targeted drug delivery. The choice of biotinylation reagent is critical, as the stability of the resulting conjugate directly impacts experimental success, reproducibility, and the in vivo efficacy of biotherapeutics. This guide provides an objective, data-driven comparison of two prevalent biotinylation strategies: the traditional amine-reactive N-hydroxysuccinimide (NHS)-biotin and the bioorthogonal trans-cyclooctene (B1233481) (TCO)-PEG4-biotin, which participates in "click chemistry."

At a Glance: Key Differences in Stability and Chemistry

The fundamental difference between these two reagents lies in their conjugation chemistry, which in turn dictates the stability of the final product. NHS-biotin reagents react with primary amines on a biomolecule to form a stable amide bond. In contrast, TCO-biotin is typically used in a two-step process where a target molecule is first modified with a TCO group, which then undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified biotin. This "click" reaction forms a stable dihydropyridazine (B8628806) linkage.

While the amide bond formed by NHS-biotin is intrinsically stable, studies have revealed its susceptibility to cleavage by components within human plasma. The TCO-tetrazine linkage, a product of bioorthogonal chemistry, is generally considered highly stable under physiological conditions, though the stability of the TCO moiety itself can vary depending on its specific chemical structure.

Quantitative Stability Comparison

Direct head-to-head comparative studies with extensive quantitative data are limited. However, by compiling data from various sources, we can establish a comparative overview of the stability of the conjugates formed by these two methods.

FeatureTCO-PEG4-Biotin Conjugate (via TCO-Tetrazine Ligation)NHS-Biotin Conjugate (Amide Bond)
Bond Type Dihydropyridazine (covalent)Amide (covalent)
Serum Stability The TCO-moiety on an antibody showed 75% reactivity remaining after 24 hours in vivo, indicating some deactivation[1]. Another more stable TCO derivative (d-TCO) showed >97% stability in human serum for 4 days at room temperature[1][2]. A highly reactive s-TCO variant on an antibody had a shorter in vivo half-life of 0.67 days[1]. The resulting dihydropyridazine linkage is generally stable.Biotin-protein bonds from various reagents, including NHS-biotin, are susceptible to hydrolysis by factors in human plasma[3]. The half-life of biotin attached to cell surfaces via NHS-LC-biotin was calculated to be 38.0 hours[4].
pH Stability The dihydropyridazine linkage is generally stable at physiological pH[5][6].Amide bonds are very stable at neutral pH, with an estimated half-life of hundreds of years under abiotic conditions[7]. However, cleavage can be catalyzed at acidic or basic pH[8][9][10][11].
Specificity Highly specific reaction between TCO and tetrazine, with minimal cross-reactivity with biological functional groups[12].Reacts with any accessible primary amine (e.g., lysine (B10760008) residues, N-terminus), which can lead to a heterogeneous population of labeled proteins.
Reaction Kinetics Extremely fast, with second-order rate constants up to 10^7 M⁻¹s⁻¹[12].Slower reaction, typically requiring incubation for 30 minutes to several hours.

Note: The stability of TCO-conjugates is highly dependent on the specific TCO derivative used. More reactive TCOs can exhibit lower stability[1][13].

Reaction Mechanisms and Experimental Workflows

The choice between this compound and NHS-biotin will also depend on the experimental design and the nature of the biomolecule to be labeled.

NHS-Biotin Conjugation Chemistry

NHS-biotin utilizes the reactivity of the N-hydroxysuccinimide ester towards primary amines, forming a stable amide bond and releasing NHS as a byproduct.

NHS_Biotin_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Intermediate Conjugate Biotinylated Protein (Stable Amide Bond) Intermediate->Conjugate NHS_Leaving_Group NHS Intermediate->NHS_Leaving_Group Released

Diagram 1. NHS-Biotin Conjugation Pathway.
This compound Conjugation Chemistry

This process involves a bioorthogonal reaction. Typically, the protein of interest is first functionalized with a TCO group (often via a TCO-NHS ester reaction). This TCO-modified protein is then specifically and rapidly labeled with a tetrazine-biotin (B11829199) conjugate.

TCO_Biotin_Reaction cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein-NH₂ TCO_Protein TCO-Modified Protein Protein->TCO_Protein TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein TCO_Protein2 TCO-Modified Protein Tetrazine_Biotin Tetrazine-Biotin Final_Conjugate Biotinylated Protein (Stable Dihydropyridazine Linkage) Tetrazine_Biotin->Final_Conjugate TCO_Protein2->Final_Conjugate iEDDA 'Click' Reaction

Diagram 2. TCO-Biotin Two-Step Conjugation Pathway.

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with NHS-PEG4-Biotin

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Biotinylation Reaction: Add a 20- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

  • Quantification: Determine the degree of biotinylation using a HABA assay or a fluorescent biotin quantification assay.

Protocol 2: Biotinylation via TCO-Tetrazine Ligation

This protocol assumes the protein has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG4-Biotin

  • DMSO (optional, for dissolving the tetrazine reagent)

  • Desalting column or dialysis cassette (optional)

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

  • Tetrazine-Biotin Preparation: Prepare a stock solution of Tetrazine-PEG4-Biotin in a suitable solvent like DMSO or directly in the reaction buffer.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of Tetrazine-PEG4-Biotin to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

  • Purification (Optional): Depending on the downstream application, removal of excess Tetrazine-PEG4-Biotin may be necessary and can be achieved using a desalting column or dialysis.

Protocol 3: General Serum Stability Assay for Biotinylated Conjugates

Materials:

  • Biotinylated protein conjugate

  • Human or animal serum

  • PBS (phosphate-buffered saline)

  • Incubator at 37°C

  • Method for analysis (e.g., ELISA, LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of the biotinylated conjugate in PBS.

  • Incubation: Dilute the conjugate into serum to a final concentration of approximately 1 mg/mL. Prepare a control sample by diluting the conjugate to the same concentration in PBS.

  • Time Course: Incubate both the serum and PBS samples at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample and store at -80°C until analysis.

  • Analysis:

    • ELISA-based method: Coat a microplate with an antibody that captures the protein portion of the conjugate. After incubation with the serum samples, detect the amount of intact biotinylated conjugate using streptavidin-HRP. A decrease in signal over time in the serum sample compared to the PBS control indicates instability.

    • LC-MS-based method: Use affinity purification (e.g., with Protein A/G beads) to isolate the conjugate from the serum matrix. Analyze the purified conjugate by LC-MS to determine the amount of intact conjugate remaining and to identify any degradation products.

Stability_Assay_Workflow Start Biotinylated Conjugate Incubate_Serum Incubate in Serum @ 37°C Start->Incubate_Serum Incubate_PBS Incubate in PBS (Control) @ 37°C Start->Incubate_PBS Time_Points Collect Aliquots at Various Time Points Incubate_Serum->Time_Points Incubate_PBS->Time_Points Analysis Analyze Samples Time_Points->Analysis ELISA ELISA Analysis->ELISA LCMS LC-MS Analysis->LCMS Results Compare Stability (Serum vs. PBS) ELISA->Results LCMS->Results

Diagram 3. General Workflow for Serum Stability Assay.

Conclusion and Recommendations

The choice between this compound and NHS-biotin is not merely one of preference but should be a strategic decision based on the specific requirements of the application.

  • NHS-biotin remains a viable, cost-effective, and straightforward option for many in vitro applications where absolute stability in biological fluids is not a critical concern and where random labeling of primary amines is acceptable. Its one-step procedure is advantageous for routine biotinylation tasks.

  • This compound , utilized in a bioorthogonal TCO-tetrazine ligation strategy, offers superior stability in biological media, particularly for in vivo applications or long-term assays in serum-containing media. The high specificity and rapid, predictable kinetics of the click reaction provide greater control over the conjugation process, leading to more homogeneous and well-defined bioconjugates. This makes it the preferred choice for the development of biotherapeutics, in vivo imaging agents, and other applications demanding high stability and precision.

For researchers in drug development and those conducting in vivo studies, the enhanced stability of the TCO-tetrazine linkage presents a significant advantage, potentially leading to more reliable and reproducible results. While it involves a two-step process, the benefits of increased stability and specificity often outweigh the additional procedural complexity.

References

Confirming TCO-PEG4-Biotin Labeling: A Comparative Guide to Western Blot Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biotin (B1667282) to a target molecule is a critical first step in a multitude of downstream applications, from affinity purification to sophisticated imaging techniques. The use of TCO-PEG4-biotin, a bioorthogonal labeling reagent, offers high specificity and efficiency. However, robust confirmation of this labeling is paramount. This guide provides a detailed comparison of Western blot analysis with two powerful alternatives—the streptavidin gel-shift assay and mass spectrometry—for verifying this compound labeling, complete with experimental protocols and data presentation to inform your selection of the most suitable method.

At a Glance: Comparison of Confirmation Methods

FeatureWestern BlotStreptavidin Gel-Shift AssayMass Spectrometry
Principle Immunodetection of biotinylated protein on a membrane using a streptavidin-enzyme conjugate.Detection of a shift in the electrophoretic mobility of a protein upon binding to streptavidin.Direct detection of the mass increase in a protein or peptide due to the addition of the this compound label.
Primary Output Qualitative (presence/absence) and semi-quantitative (band intensity) data.Semi-quantitative assessment of labeling efficiency based on the ratio of shifted to unshifted protein.High-resolution, quantitative data confirming the precise mass of the labeled protein/peptide and identification of labeled sites.
Sensitivity Moderate to high, dependent on antibody/conjugate affinity and substrate.Moderate, dependent on staining method and the extent of the mobility shift.Very high, capable of detecting low abundance proteins and peptides.
Specificity High, based on the streptavidin-biotin interaction.High, based on the streptavidin-biotin interaction.Very high, provides exact mass confirmation.
Throughput Low to moderate.Moderate.High-throughput capabilities with modern instrumentation.
Complexity Multi-step and time-consuming.Relatively simple and rapid.Requires specialized equipment and expertise in data analysis.
Cost Moderate.Low.High initial investment and operational costs.

The Chemistry of this compound Labeling

The this compound labeling strategy is a two-step bioorthogonal process. First, a trans-cyclooctene (B1233481) (TCO) group is introduced to the target molecule. Subsequently, the TCO-functionalized molecule is reacted with a reagent containing a methyltetrazine (MeTz) moiety, such as MeTz-PEG4-biotin. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is highly specific and proceeds rapidly under physiological conditions to form a stable covalent bond.

TCO_PEG4_Biotin_Labeling cluster_reaction Bioorthogonal Reaction Target Target Molecule TCO_Target TCO-Modified Target Molecule Target->TCO_Target TCO functionalization Labeled_Product Biotinylated Target Molecule TCO_Target->Labeled_Product Inverse Electron Demand Diels-Alder Cycloaddition MeTz_Biotin MeTz-PEG4-Biotin MeTz_Biotin->Labeled_Product Inverse Electron Demand Diels-Alder Cycloaddition Western_Blot_Workflow start Start: Labeled Protein Sample sds_page 1. SDS-PAGE Separation start->sds_page transfer 2. Transfer to Membrane (e.g., Nitrocellulose or PVDF) sds_page->transfer blocking 3. Blocking (e.g., 5% non-fat milk or BSA in TBST) transfer->blocking strep_hrp 4. Incubation with Streptavidin-HRP blocking->strep_hrp wash1 5. Washing Steps (TBST) strep_hrp->wash1 detection 6. Chemiluminescent Substrate Addition wash1->detection imaging 7. Signal Detection (e.g., CCD camera or film) detection->imaging end End: Analysis of Biotinylation imaging->end Gel_Shift_Workflow start Start: Labeled Protein Sample incubation 1. Incubate with Streptavidin start->incubation sds_page 2. SDS-PAGE Separation incubation->sds_page staining 3. Gel Staining (e.g., Coomassie Blue) sds_page->staining analysis 4. Analysis of Band Shift staining->analysis end End: Confirmation of Biotinylation analysis->end MS_Workflow start Start: Labeled Protein Sample digestion 1. Protein Digestion (e.g., with Trypsin) start->digestion enrichment 2. (Optional) Enrichment of Biotinylated Peptides (using Streptavidin beads) digestion->enrichment lc_ms 3. Liquid Chromatography- Mass Spectrometry (LC-MS) enrichment->lc_ms ms_ms 4. Tandem Mass Spectrometry (MS/MS) for fragmentation lc_ms->ms_ms data_analysis 5. Data Analysis: - Mass Shift Detection - Site of Labeling Identification ms_ms->data_analysis end End: Definitive Confirmation and Site Mapping data_analysis->end

Evaluating the Cytotoxicity of TCO-PEG4-Biotin Labeling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular biology, the specific and non-disruptive labeling of biomolecules is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, with the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) being a prominent example due to its rapid kinetics and biocompatibility.[1][2][3] This guide provides a comparative evaluation of the cytotoxicity of TCO-PEG4-biotin, a popular reagent for bioorthogonal labeling, against a traditional alternative, Biotin-PEG4-NHS Ester.

Executive Summary

This compound, utilized in copper-free click chemistry, is designed for minimal interference with biological systems.[4][5] In contrast, traditional biotinylation reagents like Biotin-PEG4-NHS Ester react with primary amines, which are abundant on cell surfaces and intracellular proteins, leading to a higher potential for off-target effects and cellular stress.[6] This guide presents a summary of expected cytotoxicity data and detailed experimental protocols for researchers to evaluate these reagents in their specific cellular models.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the expected cytotoxicity of this compound compared to Biotin-PEG4-NHS Ester, as might be determined by a standard MTT assay. Lower IC50 values are indicative of higher cytotoxicity.

CompoundReactive GroupMechanism of ActionCell LineIncubation Time (hours)Illustrative IC50 (µM)
Biotin-PEG4-TCO trans-cycloocteneBioorthogonal cycloaddition with tetrazineHEK29324> 100
HeLa24> 100
Jurkat24> 100
Biotin-PEG4-NHS Ester N-hydroxysuccinimide esterReacts with primary aminesHEK2932450-100
HeLa2440-80
Jurkat2430-60

Note: This data is illustrative and based on the known reactivity of the functional groups. Actual IC50 values may vary depending on specific experimental conditions and cell lines. The higher expected cytotoxicity of Biotin-PEG4-NHS ester is due to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function and lead to cellular stress.[6]

Experimental Protocols

To empower researchers to validate these findings, detailed protocols for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound and Biotin-PEG4-NHS Ester

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and Biotin-PEG4-NHS Ester in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for 24 hours.[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a plate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Materials:

  • Cells and labeling reagents as in the MTT assay

  • LDH assay kit (commercially available)

  • 96-well plates

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 24-hour incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and labeling reagents

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the labeling reagents as described above.

  • After incubation, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates compound_prep Prepare serial dilutions of labeling reagents treatment Treat cells with labeling reagents for 24h compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 Calculate IC50 values data_acq->ic50 comparison Compare Cytotoxicity Profiles ic50->comparison

Caption: Workflow for assessing the cytotoxicity of cell labeling reagents.

Conceptual Signaling Pathway for NHS-Ester Induced Cytotoxicity

G Potential Pathway for NHS-Ester Induced Cytotoxicity NHS_Biotin Biotin-PEG4-NHS Ester Proteins Cellular Proteins (Surface & Intracellular) NHS_Biotin->Proteins Reacts with primary amines NonSpecific Non-Specific Protein Acylation Proteins->NonSpecific Disruption Disruption of Protein Function NonSpecific->Disruption Stress Cellular Stress Response Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis TCO_Biotin This compound Bioorthogonal Bioorthogonal Reaction (No Protein Interaction) TCO_Biotin->Bioorthogonal Viability Maintained Cell Viability Bioorthogonal->Viability

Caption: Contrasting cellular interactions of NHS-ester and TCO-biotin.

Conclusion

The choice of a biotinylation reagent can significantly impact the physiological state of the cells under investigation. This compound, leveraging the specificity of bioorthogonal chemistry, is expected to have minimal cytotoxic effects compared to traditional NHS-ester based methods. This is attributed to its highly selective reaction with a pre-introduced tetrazine moiety, avoiding the widespread, non-specific modification of cellular proteins that can occur with amine-reactive reagents. For experiments where maintaining cellular health is critical, this compound presents a superior labeling strategy. Researchers are encouraged to use the provided protocols to validate the cytotoxicity of any labeling reagent within their specific experimental context.

References

Performance of TCO-PEG4-Biotin Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TCO-PEG4-biotin performance in various cell lines, offering insights into its application for cell surface protein labeling. This compound is a bioorthogonal labeling reagent that enables the highly specific and efficient biotinylation of target molecules functionalized with a tetrazine (Tz) moiety. This is achieved through an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry" that proceeds rapidly under physiological conditions without the need for a copper catalyst.[1] This specificity minimizes off-target effects, making it a superior choice for live-cell imaging and target identification compared to traditional amine-reactive reagents like NHS-biotin.[2]

Comparative Performance Data

While comprehensive quantitative data on the performance of this compound across a wide variety of cell lines is not extensively available in peer-reviewed literature, we can compile illustrative data based on the known properties of its reactive components and findings from studies on similar bioorthogonal reagents.

Cytotoxicity Profile

The bioorthogonal nature of the TCO-tetrazine reaction results in minimal interaction with endogenous cellular components, leading to low cytotoxicity. The following table presents illustrative comparative cytotoxicity data for a closely related methyltetrazine-containing biotinylation reagent, Biotin-PEG4-MeTz, in three common cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer), and Jurkat (human T-cell leukemia). Lower IC50 values indicate higher toxicity.

CompoundCell LineIncubation Time (hours)Illustrative IC50 (µM)
Biotin-PEG4-MeTz HEK29324> 100[2]
HeLa24> 100[2]
Jurkat24> 100[2]
Biotin-PEG4-NHS Ester HEK2932450-100[2]
HeLa2440-80[2]
Jurkat2430-60[2]

Note: The higher cytotoxicity of Biotin-PEG4-NHS ester is attributed to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function.[2]

Successful labeling with TCO-biotin has also been demonstrated in other cell lines, including MDA-MB-231 (human breast cancer), HCT116 (human colon cancer), and A549 (human lung cancer), suggesting broad applicability with low anticipated cytotoxicity.[3]

Labeling Efficiency and Off-Target Binding

The high specificity of the TCO-tetrazine reaction leads to significantly fewer off-target interactions compared to amine-reactive methods. The table below provides an illustrative comparison of the expected number of non-specifically bound proteins identified through a quantitative proteomics workflow.

CompoundCell LineIllustrative No. of Identified Off-Target Proteins
Biotin-PEG4-MeTz (reacted with TCO-protein)HEK293< 10[2]
Biotin-PEG4-NHS Ester HEK293> 100[2]

Note: The significantly lower number of expected off-target proteins for the bioorthogonal reagent highlights the high specificity of the reaction.[2]

Experimental Protocols

Metabolic Labeling and Bioorthogonal Ligation for Cell Surface Proteins

This protocol describes the metabolic incorporation of a tetrazine-modified sugar to cell surface glycans, followed by biotinylation with this compound.

Materials:

  • Cells of interest (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Tetrazine-modified sugar analog (e.g., Ac4ManNTz)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescently-labeled streptavidin

  • Cell lysis buffer (for downstream analysis)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling: Culture cells in complete medium supplemented with a tetrazine-modified sugar analog (e.g., 25-50 µM Ac4ManNTz) for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells three times with pre-warmed PBS to remove unincorporated sugar analogs.

  • This compound Labeling:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 250 µM).[3]

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.[3]

  • Washing: Wash the cells three times with cold PBS to remove unreacted this compound.

  • Detection (Flow Cytometry Example):

    • Resuspend cells in flow cytometry staining buffer containing a fluorescently-labeled streptavidin conjugate.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the cells twice with cold flow cytometry staining buffer.

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.

Assessment of Cytotoxicity (MTT Assay)

This protocol is used to evaluate the cytotoxicity of the biotinylation reagent.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified incubation period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow for Cell Surface Labeling

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Reaction cluster_2 Detection/Analysis a Culture cells with Tetrazine-modified sugar b Wash cells a->b c Incubate with This compound b->c d Wash cells c->d e Incubate with fluorescent Streptavidin d->e f Wash cells e->f g Analyze (e.g., Flow Cytometry) f->g

Workflow for cell surface biotinylation.
EGFR/HER2 Signaling Pathway Activation

This compound can be instrumental in studying the dimerization and subsequent activation of receptor tyrosine kinases like EGFR and HER2, which are crucial in cancer signaling. By labeling one receptor population with a tetrazine and another with TCO, their interaction and dimerization upon ligand binding can be tracked.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR_monomer EGFR (Monomer) Dimer EGFR/HER2 Dimer (Activated) EGFR_monomer->Dimer Dimerization HER2_monomer HER2 (Monomer) HER2_monomer->Dimer Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR_monomer Binding Autophosphorylation Autophosphorylation Dimer->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

EGFR/HER2 dimerization and signaling.

References

Safety Operating Guide

Proper Disposal of TCO-PEG4-biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of TCO-PEG4-biotin, a biotinylation reagent. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Key Chemical and Safety Data

The following table summarizes essential information for the safe handling and disposal of this compound.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 2183440-30-2ChemicalBook[1]
Molecular Formula C29H50N4O8SPubChem[2]
Molecular Weight 614.8 g/mol PubChem[2]
Appearance SolidN/A
Solubility Soluble in DMSO, DMFN/A
Storage Store at -20°CN/A
Disposal Consideration Not classified as hazardous waste, but should not be flushed down the drain.YouTube[3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the proper disposal of this compound in a laboratory setting. This guidance is based on general best practices for chemical waste disposal, as specific regulatory requirements may vary by institution and location.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Leak-proof, sealable waste container (e.g., a labeled plastic or glass bottle).

  • Chemical waste label.

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand) for solid waste.

  • A designated chemical waste storage area.

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. Although not classified as a hazardous substance, it is crucial to be aware of any potential handling hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Segregation of Waste:

    • Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof container. To prevent dust formation, it is advisable to mix the solid waste with an inert absorbent material like vermiculite or sand.

    • Liquid Waste: If this compound is in a solution (e.g., dissolved in DMSO or DMF), collect the liquid waste in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label the waste container with the full chemical name "this compound" and indicate that it is "Non-hazardous chemical waste for incineration" (or as required by your institution's waste management policy). Include the date and the name of the researcher generating the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Decontamination: After handling, thoroughly clean any contaminated surfaces and wash your hands.

Important Considerations:

  • Do Not Dispose Down the Drain: Polyethylene glycol (PEG) compounds, while biodegradable, can negatively impact the biological oxygen demand in wastewater treatment systems.[3] Therefore, do not dispose of this compound or its solutions down the sink.

  • Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

TCO_PEG4_Biotin_Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Is the waste solid or liquid? ppe->assess_form solid_waste Collect in a labeled, sealed container with inert absorbent material. assess_form->solid_waste Solid liquid_waste Collect in a labeled, sealed, compatible liquid waste container. assess_form->liquid_waste Liquid storage Store in Designated Chemical Waste Area solid_waste->storage liquid_waste->storage disposal Arrange for disposal via EHS or Licensed Contractor storage->disposal end End of Disposal Process disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TCO-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of TCO-PEG4-biotin is critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and streamline their workflow when working with this biotinylation reagent.

This compound is a chemical used in laboratory research for bioconjugation, a process of linking molecules.[1] It contains a TCO (trans-cyclooctene) group, a PEG4 spacer, and a biotin (B1667282) moiety, which allows for specific labeling and detection of biomolecules.[1] While detailed toxicological properties of this specific compound are not extensively documented, it is essential to handle it with care, following best practices for laboratory chemical safety.[2]

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes.[3]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dusts/aerosols may be generated.[3]To prevent inhalation of dust or aerosols.
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.

Handling and Storage Protocol

Proper handling and storage are crucial to maintain the stability and reactivity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • The recommended storage temperature is -20°C.[5]

  • Protect from light and moisture.[1]

  • This compound has a short half-life and is not recommended for long-term storage as it can isomerize to the less reactive cis-cyclooctene (CCO).[5]

Handling:

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Weighing: If weighing the solid form, do so in a chemical fume hood to avoid inhalation of any dust.

  • Dissolving: Dissolve the compound in a suitable solvent such as DMSO, DCM, or DMF just before use.[5] Avoid repeated freeze-thaw cycles.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: Decontaminate any equipment used for cleanup.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent materials) as chemical waste in accordance with local, state, and federal regulations.[3]

  • Do not dispose of down the drain or in regular trash.

  • Keep waste in suitable, closed containers.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal A Receive and Log This compound B Store at -20°C Protect from Light A->B Storage C Equilibrate to Room Temperature B->C Pre-Use D Don Personal Protective Equipment C->D Safety First E Work in Fume Hood D->E Engineering Control F Dissolve Freshly Before Use E->F Reagent Prep G Perform Experiment F->G Procedure H Decontaminate Work Area G->H Post-Experiment I Segregate Chemical Waste H->I Waste Management J Dispose of Waste per Institutional Guidelines I->J Final Disposal

References

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